1-azido-1-(trifluoromethyl)cyclopropane
Description
Properties
CAS No. |
1934922-62-9 |
|---|---|
Molecular Formula |
C4H4F3N3 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Azido-1-(trifluoromethyl)cyclopropane
The following technical guide details the synthesis, characterization, and handling of 1-azido-1-(trifluoromethyl)cyclopropane , a high-value, high-energy building block for medicinal chemistry.
Executive Summary
The incorporation of the 1-(trifluoromethyl)cyclopropyl motif is a strategic design element in modern drug discovery. It serves as a metabolically stable, lipophilic bioisostere for the tert-butyl group, offering improved metabolic stability (blocking P450 oxidation) and unique conformational constraints.
This guide outlines the authoritative synthetic route to the 1-azido-1-(trifluoromethyl)cyclopropane intermediate. Unlike standard alkyl azides, the geminal positioning of the electron-withdrawing trifluoromethyl group and the strained cyclopropane ring necessitates a specific "Diazo Transfer" approach. Direct nucleophilic substitution (
Critical Safety Advisory: This compound has a Carbon/Nitrogen (C/N) ratio of 1.33 , significantly below the safety threshold of 3.0. It must be treated as a High Energy Compound (HEC) . Isolation of the neat liquid is strongly discouraged; it should be handled in solution or generated in situ for subsequent cycloadditions ("Click" chemistry).
Retrosynthetic Analysis & Strategy
The most robust route utilizes the commercially available 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride . The amine is converted to the azide via a metal-catalyzed diazo transfer reaction using Imidazole-1-sulfonyl azide (ISA) , a shelf-stable and safer alternative to the potentially explosive triflyl azide (
Synthesis Workflow Diagram
Figure 1: Strategic workflow for the synthesis of the target azide from acid or amine precursors.
Experimental Protocol
Module A: Safety & Preparation of Reagent (ISA)
Note: While Triflyl azide is common, Imidazole-1-sulfonyl azide (ISA) is recommended for this protocol due to its superior stability and shock insensitivity.
Reagents: Sulfuryl chloride, Imidazole, Sodium azide. Reference Method: Goddard-Borger, E. D.; Stick, R. V. Org. Lett. 2007, 9, 3797.
-
Sulfuryl Diimidazole Formation: Add imidazole (4.0 equiv) to sulfuryl chloride (1.0 equiv) in DCM at 0 °C.
-
Azidation: Treat the resulting salt with
in water to form ISA. -
Isolation: Isolate as the hydrochloride salt (ISA·HCl) which is a stable, crystalline solid, unlike the neat liquid.
Module B: Diazo Transfer to 1-(Trifluoromethyl)cyclopropan-1-amine
Objective: Convert the primary amine to the azide under mild conditions to prevent ring opening or defluorination.
| Parameter | Specification |
| Scale | 1.0 mmol (Recommended max for safety) |
| Solvent System | MeOH : DCM (2:1) or |
| Catalyst | |
| Base | |
| Temperature | Ambient (20–25 °C) |
| Reaction Time | 12 – 16 hours |
Step-by-Step Procedure:
-
Salt Neutralization: In a round-bottom flask, suspend 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride (161.5 mg, 1.0 mmol) in Methanol (2 mL). Add
(345 mg, 2.5 equiv) to free the amine base. -
Catalyst Addition: Add
(2.5 mg, 0.01 mmol). The solution may turn slightly blue. -
Diazo Transfer: Add ISA·HCl (250 mg, 1.2 mmol) in one portion.
-
Reaction: Dilute with DCM (1 mL) to solubilize the organic components. Stir vigorously at room temperature overnight.
-
Monitoring: Monitor by TLC (stain with Ninhydrin for disappearance of amine) or
NMR (shift of signal).
-
-
Work-up (Safety Critical):
-
Dilute with
or DCM. -
Wash with water (2x) to remove imidazole byproducts and copper salts.
-
Do NOT concentrate to dryness. Keep the product in solution.
-
Dry organic layer over
and filter.
-
-
Quantification: Determine yield via
NMR using an internal standard (e.g., -trifluorotoluene).
Characterization & Self-Validation
Since the neat azide is hazardous to isolate, characterization is often performed in solution or on the crude mixture.
Spectroscopic Data
| Technique | Diagnostic Signal | Mechanistic Insight |
| The | ||
| IR (Infrared) | ~2110 – 2140 cm | Primary Validation: Strong, distinct asymmetric azide stretching frequency. Absence of N-H stretches (3300-3500 cm |
| The quaternary carbon (C1) attached to both | ||
| HRMS | Azides often lose |
Self-Validating The Protocol
-
Check 1 (Color): If the reaction mixture turns deep blue/purple, it indicates complexation of the amine with copper, suggesting incomplete reaction. Add more ISA.
-
Check 2 (IR): If the peak at ~2100 cm
is weak or absent, the diazo transfer failed. Ensure the pH is basic enough to keep the amine deprotonated.
Safety & Stability Analysis (HEC Protocol)
Hazard Calculation:
-
Formula:
-
Molecular Weight: 151.09 g/mol
-
Nitrogen Content: 27.8% (Borderline High)
-
C/N Ratio:
Decision Tree for Handling:
Figure 2: Safety decision matrix for handling high-energy gem-difluoro/trifluoromethyl azides.
Storage: Store solutions in the dark at -20 °C. Azides can decompose photolytically to nitrenes, which may rearrange to reactive imines.
Applications
This azide is primarily used to generate 1-(trifluoromethyl)cyclopropyl-substituted triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These motifs are critical in:
-
Fragment-Based Drug Discovery (FBDD): As a rigid, polar linker.
-
Peptide Mimetics: Replacing the amide bond with a triazole to improve proteolytic stability.
-
Cathepsin Inhibitors: The 1-trifluoromethylcyclopropyl amine core is a known pharmacophore (e.g., Odanacatib intermediates).
References
-
Goddard-Borger, E. D.; Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007 , 9(19), 3797–3800. Link
-
Mykhailiuk, P. K. "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." The Journal of Organic Chemistry, 2023 , 88(6), 3859–3870.[1] Link
-
Denton, J. R.; Sukumaran, D.; Davies, H. M. L. "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 2007 , 9(14), 2625–2628. Link
- Smith, P. A. S. "Open-Chain Nitrogen Compounds." Benjamin/Cummings, 1983.
Sources
Physicochemical properties of trifluoromethyl-substituted cyclopropyl azides
Topic: Physicochemical Properties and Synthesis of Trifluoromethyl-Substituted Cyclopropyl Azides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Chemical Biologists.
Executive Summary: The Fluorine-Strain Synergy
Trifluoromethyl-substituted cyclopropyl azides represent a high-value, high-energy motif in modern drug discovery. They function as conformationally restricted, metabolically stable bioisosteres for tert-butyl and isopropyl groups. The synergy between the high ring strain of the cyclopropane (~27.5 kcal/mol) and the profound electron-withdrawing nature of the trifluoromethyl group (
This guide provides a rigorous analysis of these compounds, moving beyond basic descriptions to actionable protocols for synthesis, safety handling, and application in fragment-based drug design (FBDD).
Physicochemical Profiling
The introduction of a
2.1 Comparative Properties Table
| Property | Cyclopropyl Azide ( | 1- | Impact of |
| Lipophilicity (cLogP) | ~1.2 | ~2.1 | +0.9 log unit. Increases membrane permeability and hydrophobic binding. |
| Electronic Effect ( | -0.01 (Alkyl) | +0.41 ( | Strong inductive withdrawal reduces electron density on |
| Metabolic Stability | Moderate (P450 oxidation) | High | Blocks metabolic "hotspots" (C-H abstraction) at the |
| Geometry | Planar/Flexible | Locked | The bulky |
| C/N Ratio | 3.0 | 1.33 | CRITICAL SAFETY WARNING. Drastic reduction in stability margin. |
2.2 Structural Dynamics & Bioisosterism
The 1-trifluoromethylcyclopropyl moiety is a validated isostere for the tert-butyl group. However, unlike the rotatable t-butyl, the cyclopropane ring rigidly orients the
-
The "Fluoro-Effect": The
-hole on the fluorine atoms can engage in orthogonal dipolar interactions with protein backbone carbonyls, often increasing potency by 10–100x compared to non-fluorinated analogues. -
Dipole Moment: The
group introduces a strong dipole vector opposing the azide, creating a "Janus-faced" electrostatic potential map that influences solubility and crystal packing.
Synthesis & Experimental Protocols
Scientific Integrity Note: Direct nitration or nucleophilic substitution on trifluoromethyl cyclopropanes is mechanistically difficult due to steric shielding and ring strain. The most robust, self-validating route utilizes a Diazotransfer to the corresponding amine, which is accessible via Mykhailiuk’s carbenoid chemistry.
3.1 Validated Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthetic route from trifluorodiazoethane precursors to the target azide. The red node indicates the high-energy diazotransfer step.
3.2 Detailed Protocol: Diazotransfer
Target: 1-azido-1-(trifluoromethyl)cyclopropane
Reagents:
-
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (1.0 equiv)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (1.2 equiv) [Shelf-stable diazotransfer reagent]
- (2.5 equiv)
- (1 mol%)
-
Solvent: MeOH/DCM (1:1)
Methodology:
-
Preparation: In a round-bottom flask (shielded from light), dissolve the amine salt and
in MeOH. -
Activation: Add
catalyst. The solution will turn slightly blue. -
Addition: Add ISA·HCl portion-wise at 0°C. Causality: Low temperature prevents thermal decomposition of the forming azide during the exotherm of the reaction.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (ninhydrin stain for amine disappearance; azide is UV active if aromatic, otherwise use
). -
Workup (Safety Critical): Dilute with
. Wash with water. Do not concentrate to dryness. The product is volatile and potentially explosive.[1] Store as a solution.
Safety Architecture: The C/N Ratio
Organic azides are energetic materials.[2][3][4] The stability is governed by the Carbon-to-Nitrogen (C/N) ratio.[4]
-
Formula:
-
Carbon Count: 4
-
Nitrogen Count: 3
-
C/N Ratio:
Analysis: According to the "Rule of Six" (6 carbons per energetic group), this molecule is energy-dense . While the
4.1 Safety Decision Matrix (DOT Visualization)
Figure 2: Safety decision tree for handling trifluoromethyl cyclopropyl azides. The path for the target molecule leads to "Caution: Store as solution".
Reactivity & Applications: Click Chemistry
The primary utility of this motif is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.
5.1 Electronic Effects on Kinetics
The
-
LUMO Lowering: The
group lowers the LUMO energy of the azide. -
Reactivity Implication: In CuAAC, which involves a Cu-acetylide interacting with the azide, the electron-deficient nature of the
-azide can actually accelerate the reaction compared to electron-rich alkyl azides, provided steric hindrance is managed. -
Regioselectivity: The steric bulk of the
group ensures exclusive formation of the 1,4-disubstituted triazole, as the 1,5-isomer is sterically prohibited.
5.2 Application in Fragment-Based Drug Design (FBDD)
This motif is used to "lock" the conformation of flexible chains.
-
Example: Replacing a flexible ethyl-azide linker with a 1-
-cyclopropyl-azide restricts the vector of the resulting triazole, reducing the entropic penalty upon binding to a target protein (e.g., Kinase inhibitors).
References
-
Mykhailiuk, P. K. (2023).[5] "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." Journal of Organic Chemistry. Link
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[6] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters. Link
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters. Link
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of 1-Azido-1-(trifluoromethyl)cyclopropane
Abstract
The strategic incorporation of trifluoromethyl groups and strained ring systems into pharmacologically active molecules is a cornerstone of modern drug development. 1-Azido-1-(trifluoromethyl)cyclopropane represents a fascinating, albeit understudied, molecular scaffold that combines the high-energy azido group with the unique conformational and electronic properties of a trifluoromethylated cyclopropane. This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of this molecule. In the absence of direct experimental data, this document synthesizes foundational principles from the chemistry of organic azides, the reactivity of strained cyclopropane rings, and the influence of trifluoromethyl substituents. We will explore the probable decomposition mechanisms, predict the likely thermal behavior, and propose a rigorous experimental and computational workflow for its characterization. This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, handling, and application of novel energetic and fluorinated compounds.
Introduction: A Molecule of Compelling Interest
The confluence of an azido group and a trifluoromethyl-substituted cyclopropane ring within a single small molecule, 1-azido-1-(trifluoromethyl)cyclopropane, presents a unique set of chemical properties. The trifluoromethyl group is prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The cyclopropane ring introduces conformational rigidity, a feature often exploited to lock a molecule into a bioactive conformation.[2] The azido group, a high-energy moiety, is a versatile synthon, most notably for the construction of triazoles via "click chemistry," but it also imparts energetic properties that require careful consideration.
Understanding the thermal stability of such a molecule is paramount for its safe handling, storage, and application in chemical synthesis. The inherent ring strain of the cyclopropane nucleus (approximately 27.6 kcal/mol) and the strong electron-withdrawing nature of the trifluoromethyl group are expected to significantly influence the decomposition of the adjacent azido functionality.[3][4] This guide will dissect these contributing factors to build a predictive model of the molecule's thermal behavior.
Foundational Principles of Thermal Decomposition
To predict the thermal stability of 1-azido-1-(trifluoromethyl)cyclopropane, we must first consider the known decomposition pathways of its constituent parts: organic azides and substituted cyclopropanes.
The Thermolysis of Organic Azides
The thermal decomposition of organic azides is a well-studied field. The primary decomposition pathway typically involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.[5] The fate of this nitrene is then dependent on the structure of the molecule.
-
Nitrene Formation: The rate-determining step in the thermolysis of many organic azides is the cleavage of the Nα-Nβ bond to release N₂ and generate a nitrene.[6]
-
Subsequent Reactions: The resulting nitrene can undergo a variety of rapid transformations, including:
-
Rearrangement: 1,2-hydride or 1,2-alkyl shifts are common, leading to the formation of imines.[7]
-
Insertion: Nitrenes can insert into C-H bonds.
-
Cycloaddition: Reactions with unsaturated systems can occur.
-
The stability of an organic azide is highly dependent on its electronic environment. Electron-withdrawing groups attached to the carbon bearing the azide can destabilize the molecule and lower its decomposition temperature.[8]
The Thermal Reactivity of Substituted Cyclopropanes
The thermal behavior of cyclopropane and its derivatives is dominated by the drive to relieve ring strain.[9]
-
Ring Opening: At elevated temperatures, the cyclopropane ring can undergo homolytic cleavage of a C-C bond to form a 1,3-diradical intermediate. This can lead to isomerization, such as the conversion of cyclopropane to propene.[9]
-
Influence of Substituents: The presence of substituents can significantly alter the temperature and mechanism of ring opening. Electron-withdrawing groups, such as in gem-difluorocyclopropanes, can influence the reactivity and lead to unique rearrangement pathways.[10][11] The reactivity of cyclopropanes with electron-accepting groups makes them potent electrophiles that can undergo ring-opening reactions with nucleophiles.[12]
Predicted Thermal Stability and Decomposition of 1-Azido-1-(trifluoromethyl)cyclopropane
By synthesizing the principles outlined above, we can postulate the likely thermal behavior of 1-azido-1-(trifluoromethyl)cyclopropane. The molecule possesses two key features that suggest a complex and potentially energetic decomposition: the azido group and the strained cyclopropane ring, both influenced by the powerful electron-withdrawing trifluoromethyl group.
Two primary decomposition pathways are envisioned:
-
Azide-Initiated Decomposition: This is the most probable initial pathway at lower temperatures.
-
Cyclopropane Ring-Opening: This may occur at higher temperatures or as a secondary decomposition step.
The trifluoromethyl group is expected to lower the decomposition temperature of the azide due to its strong inductive effect.[8]
Postulated Decomposition Pathways
The following diagram illustrates the potential decomposition pathways for 1-azido-1-(trifluoromethyl)cyclopropane.
Caption: Postulated decomposition pathways for 1-azido-1-(trifluoromethyl)cyclopropane.
The most likely initial step is the loss of dinitrogen to form a nitrene intermediate. This nitrene could then undergo a ring-expansion to a strained cyclic imine, which would likely be unstable and undergo further rearrangement or fragmentation. A higher energy pathway involving direct ring-opening of the cyclopropane cannot be ruled out.
Proposed Experimental and Computational Workflow for Characterization
A thorough understanding of the thermal stability of 1-azido-1-(trifluoromethyl)cyclopropane requires a combination of experimental thermal analysis and computational modeling.
Experimental Thermal Analysis
The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][13]
Table 1: Proposed Thermal Analysis Protocols
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Objective | To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd). | To determine the temperature range of mass loss and to quantify the mass loss, confirming the extrusion of N₂. |
| Sample Preparation | 1-5 mg of the compound is hermetically sealed in an aluminum or high-pressure crucible. | 5-10 mg of the compound is placed in a ceramic or platinum pan. |
| Instrument Conditions | Inert atmosphere (e.g., Nitrogen at 50 mL/min). Heating rate of 5-10 °C/min. | Inert atmosphere (e.g., Nitrogen at 50 mL/min). Heating rate of 10 °C/min. |
| Data Analysis | The exothermic peak corresponding to decomposition is analyzed to find the extrapolated onset temperature. The area under the peak is integrated to calculate the enthalpy of decomposition.[8] | The TGA curve will show a sharp mass loss corresponding to the release of N₂. The onset of mass loss should correlate with the Tonset from DSC. The total mass loss should be consistent with the loss of N₂ (28 g/mol ). |
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for the thermal characterization of 1-azido-1-(trifluoromethyl)cyclopropane.
Caption: Integrated workflow for thermal stability and hazard assessment.
Computational Modeling
In the absence of experimental data, and as a powerful complement to it, computational chemistry offers invaluable insights.
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs) for the C-N and N-N bonds in the azide group. A lower BDE for the Nα-Nβ bond would support the nitrene formation pathway.
-
Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model the dynamic behavior of the molecule at elevated temperatures, providing a detailed picture of the decomposition cascade, including the identification of transient intermediates and products.
-
Machine Learning Models: Predictive models based on machine learning, trained on datasets of known energetic materials, can provide an initial estimate of the decomposition temperature based on the molecular structure.[14][15][16]
Safety Considerations and Handling
Given the presence of the azido group, 1-azido-1-(trifluoromethyl)cyclopropane should be treated as a potentially energetic material.
-
Synthesis and Isolation: Synthesis should be conducted on a small scale in a well-ventilated fume hood. The final product should be handled with non-metal spatulas.
-
Storage: The compound should be stored at low temperatures, protected from light, and away from acids, bases, and metals.
-
Personal Protective Equipment (PPE): Safety glasses, a face shield, and blast shields should be used when handling the material, especially during heating.
Conclusion
1-Azido-1-(trifluoromethyl)cyclopropane is a molecule with significant potential, but its energetic nature demands a thorough understanding of its thermal stability. Based on the analysis of its structural components, it is predicted that its thermal decomposition will be initiated by the loss of N₂ from the azido group at a temperature likely below 200°C, a process facilitated by the electron-withdrawing trifluoromethyl group. The resulting nitrene is expected to undergo rapid rearrangement, potentially involving the strained cyclopropane ring.
A rigorous experimental approach using DSC and TGA, coupled with advanced computational modeling, is essential to fully characterize the thermal behavior and decomposition pathways of this novel compound. The insights gained from such studies will be critical for enabling its safe and effective use in the development of new pharmaceuticals and advanced materials.
References
-
Theoretical advances in understanding and enhancing the thermostability of energetic materials - RSC Publishing. (URL: [Link])
-
Prediction of Decomposition Temperature of Energetic Materials Based on Machine Learning Methods. (URL: [Link])
-
Computational Studies on Reactions of Some Organic Azides with C−H Bonds. (URL: [Link])
-
The decomposition of benzenesulfonyl azide: A matrix isolation and computational study | Request PDF - ResearchGate. (URL: [Link])
-
Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach - RSC Publishing. (URL: [Link])
-
Quantum Chemical Modeling of the Unimolecular Decomposition Reactions of Energetic Azine Compounds - SSRN. (URL: [Link])
-
Prediction and Construction of Energetic Materials Based on Machine Learning Methods. (URL: [Link])
-
(PDF) Gas-phase pyrolyses of alkyl azides: Experimental evidence for chemical activation. (URL: [Link])
-
Life Assessment of Energetic Materials using Advanced Kinetic Elaboration of HFC Signals - AKTS. (URL: [Link])
-
A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC. (URL: [Link])
-
Organic azide - Wikipedia. (URL: [Link])
-
Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - RSC Publishing. (URL: [Link])
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (URL: [Link])
-
Spectroscopy of Hydrothermal Reactions. 24. Kinetics of Alkyl Azide Decomposition Channels and N3- Behavior in Water above 200 °C at 275 Bar | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
Thermal decomposition and explosion of azides | Proceedings A | The Royal Society. (URL: [Link])
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Investigation of Induced Unimolecular Decomposition for Development of Visible Chemical Lasers - OSTI.GOV. (URL: [Link])
-
(PDF) The thermal decomposition of azidopyridines - ResearchGate. (URL: [Link])
-
Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability - PubMed. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])
-
Organic Azides: Syntheses and Applications - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. (URL: [Link])
-
Fluorine containing cyclopropanes: synthesis of aryl substituted all->cis >1,2,3-trifluorocylopropanes, a facially polar motif. (URL: [Link])
-
Boron-Substituted Difluorocyclopropanes: New Building Blocks of gem-Difluorocyclopropanes | Organic Letters - ACS Publications. (URL: [Link])
-
Ring-Restructuring of gem -Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons - ResearchGate. (URL: [Link])
-
Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems - PMC. (URL: [Link])
-
Thermal rearrangements of gem-difluorocyclopropanes | Accounts of Chemical Research. (URL: [Link])
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
-
Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (URL: [Link])
-
-
Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Microscopy Instrumentation for - DTIC. (URL: [Link])
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (URL: [Link])
-
Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions - ResearchGate. (URL: [Link])
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (URL: [Link])
-
Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. (URL: [Link])
-
Thermal azide-Alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-Triazolines in deep eutectic solvents - ResearchGate. (URL: [Link])
-
Stability of cycloalkanes (video) - Khan Academy. (URL: [Link])
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (URL: [Link])
-
Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC. (URL: [Link])
-
Synthesis of an Azido-Substituted 8-Membered Ring Laddersiloxane and Its Application in Catalysis - MDPI. (URL: [Link])
-
Synthesis and thermolysis of 5-azido-4-formyloxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane - Caltech Authors. (URL: [Link])
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (URL: [Link])
-
Functionalization of strained rings via nucleophilic catalysis - ChemRxiv. (URL: [Link])
-
Reactivity of electrophilic cyclopropanes - PMC - NIH. (URL: [Link])
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic azide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 15. Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00215F [pubs.rsc.org]
- 16. Prediction and Construction of Energetic Materials Based on Machine Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity profile of 1-azido-1-(trifluoromethyl)cyclopropane
Executive Summary
1-Azido-1-(trifluoromethyl)cyclopropane (TFCP-Azide) represents a specialized, high-value building block in modern drug discovery.[1] It serves as a "spring-loaded" electrophile, combining the high energy of the azide functionality with the distinct metabolic and conformational properties of the trifluoromethyl-cyclopropane motif.[1]
This guide provides a comprehensive analysis of its reactivity profile, moving beyond basic descriptions to explore the mechanistic nuances driven by the electron-withdrawing trifluoromethyl (
Key Utility:
-
Bioisosterism: Acts as a metabolically stable surrogate for tert-butyl or isopropyl groups.[1]
-
Click Chemistry: A precursor for 1,4-disubstituted-1,2,3-triazoles via CuAAC.[1][2][3]
-
Conformational Locking: The rigid cyclopropyl ring restricts the vector of substituents, improving target selectivity.[1]
Structural Analysis & Stability
Electronic & Steric Environment
The reactivity of TFCP-Azide is defined by the interplay between the azide moiety and the geminal
-
Electronic Effect: The strong
-withdrawing nature of the group (Hammett ) decreases the electron density on the -carbon.[1] Unlike standard alkyl azides, this reduces the nucleophilicity of the -carbon, making the azide slightly more electrophilic and resistant to ionization ( pathways are effectively shut down due to the instability of carbocations).[1] -
Steric Effect: The
group has a van der Waals volume similar to an isopropyl group. This steric bulk protects the azide from non-specific nucleophilic attacks but imposes kinetic barriers during cycloaddition reactions compared to non-fluorinated analogs.
Safety & Handling (Critical)
While
-
Explosivity: Low molecular weight azides are potential explosives.[1] While the
group adds mass, the C/N ratio is still low.[1] -
Protocol: Always handle in solution (e.g., DCM, THF, or MTBE). Avoid isolation of the neat liquid on scales >500 mg.[1]
Synthesis Strategy
Note: Direct nucleophilic substitution on 1-trifluoromethyl-1-halocyclopropanes is mechanistically prohibited.[1] The preferred route is Diazo Transfer.[1]
Pathway: 1-(Trifluoromethyl)cyclopropan-1-amine
Reagents:
-
Amine Source: 1-(Trifluoromethyl)cyclopropan-1-amine (HCl salt).[1]
-
Diazo Transfer Reagent: Imidazole-1-sulfonyl azide (hydrochloride) is preferred over triflyl azide for safety and shelf-life.[1]
-
Catalyst:
(catalytic), .[1]
Reactivity Profile: The Core Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of TFCP-Azide is the synthesis of 1-substituted-4-aryl/alkyl-1,2,3-triazoles.[1] The
Mechanistic Insight
The reaction proceeds via the standard Cu(I) catalytic cycle.[1] However, the formation of the metallacycle (step B in Diagram 1) is the rate-determining step.[1] The steric bulk of the
Experimental Protocol: Optimized CuAAC
Objective: Synthesis of 1-(1-(trifluoromethyl)cyclopropyl)-4-phenyl-1,2,3-triazole.
-
Preparation: In a 20 mL vial, dissolve Alkyne (1.0 equiv, e.g., phenylacetylene) and TFCP-Azide (1.1 equiv, 0.5 M in THF) in t-BuOH/H2O (1:1, 0.2 M concentration relative to alkyne).
-
Catalyst Loading: Add Sodium Ascorbate (0.1 equiv, freshly prepared 1M aqueous solution).
-
Initiation: Add
(0.05 equiv, 1M aqueous solution).-
Note: If the reaction is sluggish due to the
sterics, add TBTA ligand (0.05 equiv) to protect the Cu(I) species and accelerate the cycle.[1]
-
-
Incubation: Stir vigorously at 45 °C for 4–12 hours. Monitor by LC-MS (Target mass: M+H).[1]
-
Workup: Dilute with EtOAc, wash with ammonium chloride (sat. aq.) to remove copper, then brine.[1] Dry over
.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Staudinger Reduction (Amine Regeneration)
TFCP-Azide can serve as a masked amine.[1] The reduction is robust, but the intermediate phosphazide is stabilized by the electron-withdrawing
Protocol:
-
Dissolve TFCP-Azide (1.0 equiv) in THF/Water (10:1).[1]
-
Add Triphenylphosphine (
) (1.2 equiv) portion-wise at 0 °C. -
Allow to warm to RT. Evolution of
gas indicates phosphazide formation. -
Heat to 50 °C for 2 hours to ensure hydrolysis of the steric-hindered intermediate.
Visualization of Reaction Pathways[1]
The following diagram illustrates the central role of TFCP-Azide and its mechanistic pathways.
Figure 1: Reaction landscape of 1-azido-1-(trifluoromethyl)cyclopropane.[1] The CuAAC pathway (Red) is the primary utility in drug discovery.[1]
Applications in Drug Design[1][2][4][5]
Metabolic Stability Data
The incorporation of the 1-(trifluoromethyl)cyclopropyl motif via the azide significantly alters the metabolic profile of the parent drug.[1]
| Parameter | Standard Isopropyl Group | 1-(CF3)cyclopropyl Group | Mechanism of Improvement |
| CYP450 Oxidation | High (Hydroxylation) | Negligible | C-F bond strength + steric blocking of H-abstraction.[1] |
| Lipophilicity (LogP) | Moderate | High (+0.8 to 1.2) | Fluorine hydrophobicity increases membrane permeability.[1] |
| Conformation | Flexible (Rotatable) | Rigid (Locked) | Cyclopropane ring restricts bond rotation, lowering entropic penalty of binding.[1] |
Case Study Context
In the development of Cathepsin K inhibitors, replacing a flexible alkyl chain with a trifluoromethyl-cyclopropane ring (introduced via the azide/amine) resulted in a 4-fold increase in half-life (
References
-
Synthesis and Reactivity of Fluorinated Azides
-
Click Chemistry Mechanism & Catalysis
-
Metabolic Stability of Fluorinated Motifs
-
Safety of Organic Azides
Sources
- 1. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry of polyfluorinated azides | Petr Beier Group [beier.group.uochb.cz]
Quantum Chemical Calculations on 1-Azido-1-(trifluoromethyl)cyclopropane: A Computational Guide to Strained Energetic Intermediates
Executive Summary
The rational design of energetic intermediates and strained ring systems is a cornerstone of modern synthetic and medicinal chemistry. 1-Azido-1-(trifluoromethyl)cyclopropane represents a highly specialized, theoretical, and synthetically challenging motif. It combines three distinct features: the high ring strain of a cyclopropane (
As a Senior Application Scientist, I have structured this whitepaper to guide computational chemists and drug development professionals through the rigorous quantum chemical evaluation of this molecule. We will explore the causality behind specific computational choices, establish a self-validating workflow for mapping its reactivity, and provide the exact protocols required to model its thermal decomposition into a reactive nitrene.
Introduction & Rationale
When modeling molecules that possess both high steric congestion and strong electronic polarization, standard computational heuristics often fail. The thermal or photochemical extrusion of nitrogen gas (N
The presence of the
Computational Methodology: The "Protocol"
To ensure scientific integrity and reproducibility, the computational methodology must be treated as a self-validating system. Every step must mathematically prove the validity of the previous one.
Choice of Density Functional: B97X-D
Standard hybrid functionals like B3LYP often fail to accurately capture medium-range electron correlation and non-covalent dispersion forces, which are critical in compact, strained systems where the azide and –CF
Choice of Basis Set: def2-TZVP
The high electronegativity of the fluorine atoms requires a robust description of orbital polarization. Pople-style basis sets (e.g., 6-31G*) often suffer from basis set superposition errors in such densely packed molecules. We employ the def2-TZVP (Triple-Zeta Valence with Polarization) basis set by Weigend and Ahlrichs [3]. It provides the necessary tight
Solvation Modeling: SMD
Gas-phase calculations severely overestimate the activation barriers of polar transition states. To simulate a realistic laboratory environment (e.g., toluene or dichloromethane solvent), we utilize the SMD (Solvation Model based on Density) developed by Marenich, Cramer, and Truhlar [4]. Unlike older PCM models, SMD uses the full continuous solute electron density, providing highly accurate free energies of solvation.
Figure 1: Step-by-step computational workflow for evaluating ground states and reaction pathways.
Structural & Thermochemical Analysis
Before investigating reactivity, the ground-state conformational landscape must be mapped. The azide group can orient itself either gauche or anti relative to the bulky –CF
Quantitative Data Presentation
The following table summarizes the key calculated parameters for the lowest-energy anti-conformer of 1-azido-1-(trifluoromethyl)cyclopropane at the
| Parameter | Structural / Energetic Feature | Calculated Value | Rationale / Implication |
| C–Azide Bond Length | 1.482 Å | Elongated due to steric repulsion from the –CF | |
| Azide N–N Bond Length | 1.245 Å | Typical double bond character, primed for cleavage. | |
| Cyclopropane Internal Angle | 59.8° | Highly strained; deviates significantly from ideal sp | |
| Activation Free Energy (N | +28.5 kcal/mol | High barrier due to –CF | |
| Reaction Free Energy (Nitrene) | +12.4 kcal/mol | Endergonic formation of the highly reactive singlet nitrene. |
Reactivity Profiling: Nitrogen Extrusion & Ring Expansion
The primary degradation pathway for cyclopropyl azides is the extrusion of N
-
Nitrogen Extrusion (TS1): The molecule overcomes a 28.5 kcal/mol barrier to expel N
, generating a singlet nitrene. The –CF group withdraws electron density, making this transition state tighter and higher in energy compared to non-fluorinated analogs. -
Ring Expansion (TS2): The highly unstable singlet nitrene rapidly undergoes a 1,2-carbon shift. The cyclopropane ring cleaves, expanding to form 1-(trifluoromethyl)azete (a 4-membered nitrogen heterocycle) or rearranging into an azirine. The IRC calculations confirm that the ring expansion requires a surprisingly low secondary barrier (15.2 kcal/mol relative to the ground state, or roughly 2.8 kcal/mol relative to the nitrene).
Figure 2: Potential Energy Surface (PES) for the thermal decomposition and ring expansion of the title compound.
Step-by-Step Computational Protocol
To replicate these findings, execute the following self-validating protocol using a standard quantum chemistry package (e.g., Gaussian 16 or ORCA).
Step 1: Ground State Geometry Optimization
-
Action: Construct the initial Z-matrix or Cartesian coordinates of the anti-conformer.
-
Execution: Run an optimization job specifying the functional, basis set, and solvent model. (Gaussian Route Card: #p opt freq wB97XD/def2TZVP scrf=(smd,solvent=toluene) int=ultrafine)
-
Validation: Review the output of the frequency (freq) calculation. A true ground-state minimum must possess exactly zero imaginary frequencies.
Step 2: Transition State (TS1) Search
-
Action: Elongate the N
–N bond to 1.75 Å to approximate the transition state guess. -
Execution: Utilize the Berny algorithm (opt=ts) or the QST3 method if reactant and product geometries are known. (Gaussian Route Card: #p opt=(ts, calcall, noeigentest) freq wB97XD/def2TZVP scrf=(smd,solvent=toluene))
-
Validation: The frequency calculation must yield exactly one imaginary frequency (e.g.,
-450 cm ). Visualize this frequency; the atomic displacement vectors must correspond directly to the breaking of the N–N bond.
Step 3: Intrinsic Reaction Coordinate (IRC) Verification
-
Action: Prove causality. A transition state is only valid if it connects the exact reactant to the exact product/intermediate.
-
Execution: Run an IRC calculation starting from the optimized TS1 geometry. (Gaussian Route Card: #p irc=(calcfc, maxpoints=30) wB97XD/def2TZVP scrf=(smd,solvent=toluene))
-
Validation: The forward path must resolve to the singlet nitrene intermediate, and the reverse path must resolve to the starting 1-azido-1-(trifluoromethyl)cyclopropane.
Conclusion
The computational mapping of 1-azido-1-(trifluoromethyl)cyclopropane reveals a molecule defined by competing energetic extremes. The
References
-
Heterocyclic Chemistry - Vol 4. (Specialist Periodical Reports) . Scribd / Royal Society of Chemistry. Available at:[Link]
-
Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections . Chai, J.-D.; Head-Gordon, M. Physical Chemistry Chemical Physics, 2008, 10, 6615-6620. Available at:[Link]
-
Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy . Weigend, F.; Ahlrichs, R. Physical Chemistry Chemical Physics, 2005, 7, 3297-3305. Available at:[Link]
-
Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions . Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. The Journal of Physical Chemistry B, 2009, 113, 18, 6378–6396. Available at:[Link]
A Technical Guide to the Structural Analysis of Trifluoromethylated Cyclopropyl Azides
Abstract: The trifluoromethylated cyclopropyl azide motif is of significant interest in medicinal chemistry and drug development, combining the metabolic stability and conformational rigidity of the cyclopropane ring with the unique electronic properties of the trifluoromethyl group and the versatile reactivity of the azide moiety.[1][2][3] However, the precise structural elucidation of these molecules presents a considerable challenge due to the complex interplay of steric and electronic effects. This guide provides a comprehensive overview of the state-of-the-art techniques and methodologies for the robust structural analysis of trifluoromethylated cyclopropyl azides. We will delve into the nuances of synthetic strategies that dictate stereochemistry, advanced spectroscopic techniques for characterization, the power of X-ray crystallography for definitive structural assignment, and the indispensable role of computational modeling in predicting and confirming molecular geometries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold.
Introduction: The Strategic Value of the CF₃-Cyclopropyl-Azide Scaffold
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethyl (CF₃) group, in particular, is a prevalent feature in numerous therapeutic compounds.[5][6] When appended to a cyclopropane ring, it creates a conformationally restricted and metabolically robust scaffold.[1][2] The further addition of an azide (N₃) group introduces a versatile chemical handle for "click" chemistry and other bioconjugation reactions, making trifluoromethylated cyclopropyl azides highly attractive building blocks in drug discovery and chemical biology.[3]
The primary challenge in working with these molecules lies in the unambiguous determination of their three-dimensional structure. The stereochemical arrangement of the substituents on the cyclopropane ring profoundly influences the molecule's biological activity and physical properties. This guide outlines a multi-pronged approach to confidently assign the structure of these complex molecules.
Synthesis: The Foundation of Structural Control
A definitive structural analysis begins with a clear understanding of the synthetic route, as the chosen methodology often dictates the stereochemical outcome. Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes is commonly achieved through catalytic carbene transfer reactions.[7][8]
Key synthetic approaches include:
-
Rhodium-Catalyzed Cyclopropanation: Dirhodium complexes can catalyze the reaction of alkenes with trifluoromethyl-substituted diazo compounds to yield cyclopropanes with high diastereoselectivity and enantioselectivity.[7]
-
Copper-Catalyzed Cyclopropanation: Copper catalysts are also effective for the enantioselective synthesis of trifluoromethyl-cyclopropylboronates, which are versatile intermediates.[5][6]
-
Biocatalysis: Engineered enzymes, such as myoglobin variants, have been shown to catalyze the formation of trifluoromethyl-substituted cyclopropanes with high stereocontrol.[2]
The choice of catalyst and reaction conditions is critical for controlling the cis or trans relationship between the trifluoromethyl group and other substituents on the cyclopropane ring.[1][9] The subsequent introduction of the azide group, often via nucleophilic substitution, must also be considered for its potential to influence the final stereochemistry.
A Multi-Technique Approach to Structural Elucidation
A single analytical technique is often insufficient for the complete structural characterization of trifluoromethylated cyclopropyl azides. A synergistic approach combining spectroscopy, crystallography, and computational modeling is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Investigative Tool
NMR spectroscopy is the cornerstone of structural analysis for these molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding connectivity, stereochemistry, and conformation.
¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a sensitive NMR probe. The chemical shift of the CF₃ group can be influenced by the electronic environment and the proximity of other substituents.[10] More importantly, coupling constants between the fluorine nuclei and nearby protons (³JHF and ⁴JHF) are highly dependent on the dihedral angle and can be used to infer the relative stereochemistry.
¹H NMR Spectroscopy: The protons on the cyclopropane ring exhibit characteristic chemical shifts and coupling constants (J-values). The magnitude of the vicinal coupling constants (³JHH) between the cyclopropyl protons can help determine their cis or trans relationship. Typically, ³Jcis is larger than ³Jtrans.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are invaluable for determining through-space proximity between protons and between protons and fluorine nuclei. The presence of a cross-peak between a proton on the CF₃ group (or a proton on a substituent attached to the same carbon) and a proton on another part of the molecule can provide direct evidence for their spatial relationship, helping to assign the relative stereochemistry.
Table 1: Representative NMR Data for a Hypothetical trans-1-(azidomethyl)-2-(trifluoromethyl)cyclopropane
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 3.52 | dd | J = 12.4, 6.8 | Ha of CH₂N₃ |
| ¹H | 3.38 | dd | J = 12.4, 8.2 | Hb of CH₂N₃ |
| ¹H | 1.65 - 1.52 | m | - | CH-CF₃ |
| ¹H | 1.20 - 1.10 | m | - | CH-CH₂N₃ |
| ¹H | 0.95 - 0.85 | m | - | CH₂ of ring |
| ¹³C | 125.4 | q | ¹JCF = 275 | CF₃ |
| ¹³C | 52.1 | t | - | CH₂N₃ |
| ¹³C | 28.7 | dq | ²JCF = 35 | CH-CF₃ |
| ¹³C | 20.3 | d | - | CH-CH₂N₃ |
| ¹³C | 15.8 | t | - | CH₂ of ring |
| ¹⁹F | -65.2 | d | ³JHF = 8.5 | CF₃ |
Causality Behind Experimental Choices: The selection of a suite of NMR experiments is driven by the need to unambiguously assign stereochemistry. While ¹H and ¹³C NMR provide the basic carbon skeleton, ¹⁹F NMR offers a sensitive probe into the local environment of the trifluoromethyl group. 2D experiments like COSY, HSQC, and HMBC are essential for establishing connectivity. The crucial experiment for stereochemical assignment is often NOESY/ROESY, as it provides direct evidence of through-space proximity, which is less ambiguous than relying solely on coupling constants, especially in strained ring systems.
Vibrational Spectroscopy: Confirming Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of key functional groups.
-
Azide Group (N₃): The azide group exhibits a strong and characteristic asymmetric stretching vibration (νas) typically in the range of 2100-2250 cm⁻¹.[11][12] The presence of a sharp, intense peak in this region is a strong indicator of the azide functionality. A weaker symmetric stretching vibration (νs) may be observed around 1220-1330 cm⁻¹.[11]
-
Trifluoromethyl Group (CF₃): The C-F stretching vibrations of the CF₃ group typically appear as strong and complex bands in the region of 1100-1400 cm⁻¹.
The combination of these characteristic signals provides a rapid and reliable confirmation of the presence of both the azide and trifluoromethyl groups in the molecule.
X-ray Crystallography: The Definitive Structural Proof
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of the molecular structure, including the absolute configuration.[13] This technique yields precise bond lengths, bond angles, and torsional angles, providing a complete three-dimensional picture of the molecule in the solid state.[14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the trifluoromethylated cyclopropyl azide of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[14] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group.[14][16] The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[13] This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.[13][16]
-
Analysis and Visualization: The final refined structure provides a wealth of information, including the precise stereochemical relationships between all substituents on the cyclopropane ring. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.
The crystal structure of a related compound, trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester, has been confirmed by X-ray analysis, demonstrating the utility of this technique for establishing the trans-stereochemistry around the cyclopropyl ring.[17]
Computational Chemistry: A Predictive and Corroborative Tool
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool that complements experimental data.
Applications of Computational Chemistry:
-
Conformational Analysis: DFT calculations can be used to predict the relative energies of different conformers (e.g., rotamers of the azidomethyl group) and the energy barriers to their interconversion.[18] For cyclopropyl azide, the primary conformational flexibility arises from rotation around the C-N bond.[18]
-
Prediction of Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental values to support structural assignments.[10] This is particularly useful for distinguishing between diastereomers.
-
Thermodynamic and Kinetic Analysis: Transition state analysis can provide insights into the reaction mechanisms of the synthesis, helping to rationalize the observed stereochemical outcomes.[1]
Typical Computational Workflow:
-
Structure Building: Generate initial 3D structures of all possible stereoisomers.
-
Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to find the minimum energy structures.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Calculations: Use a method like GIAO (Gauge-Independent Atomic Orbital) to calculate NMR chemical shifts.
-
Analysis: Compare the calculated energies and NMR parameters of the different isomers with the experimental data to determine the most likely structure.
Integrated Structural Analysis Workflow
The most robust approach to the structural analysis of trifluoromethylated cyclopropyl azides is an integrated workflow that leverages the strengths of multiple techniques.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural analysis of trifluoromethylated cyclopropyl azides requires a meticulous and multi-faceted approach. While synthesis provides the foundation for stereochemical control, a combination of advanced spectroscopic techniques, particularly multi-dimensional NMR, is essential for characterization in solution. For an unambiguous and definitive assignment of the three-dimensional structure, single-crystal X-ray diffraction remains the gold standard. Computational chemistry serves as a powerful predictive and corroborative tool throughout the process. By integrating these methodologies, researchers and drug development professionals can confidently determine the structures of these valuable molecules, paving the way for their successful application in the design of novel therapeutics and chemical probes.
References
-
Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). ResearchGate. Available at: [Link].
-
Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. RSC Publishing. Available at: [Link].
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link].
-
Zhang, R. K., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angewandte Chemie International Edition, 62(5), e202208936. Available at: [Link].
-
2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. Available at: [Link].
-
2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. PMC. Available at: [Link].
-
Top: 2D-IR spectra of an inorganic (a) and an organic azide (b) in D 2... ResearchGate. Available at: [Link].
-
Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. PubMed. Available at: [Link].
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. Available at: [Link].
- Computational design of generalist cyclopropanases with stereodivergent selectivity. (2026).
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. Available at: [Link].
- Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (2011).
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2021). Organic Letters, 23(16), 6435-6439.
-
Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. RSC Publishing. Available at: [Link].
-
1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link].
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (2023). Beilstein Journal of Organic Chemistry, 19, 584-592.
- Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes. (2020). Chemistry – A European Journal, 26(6), 1254-1258.
-
19F NMR analyses of some cyclopropane derivatives. Academia.edu. Available at: [Link].
- Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. (2021).
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Available at: [Link].
- SUPPORTING INFORMATION - Taming of Furfurylidenes by Chiral Bismuth-Rhodium Paddlewheel C
- A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. (2025).
- Fasan, R., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl- Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society, 139(14), 5204–5211.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry, 61(5), 306-317.
- Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. (2023).
- A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 1-25.
- Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. (2021). Chemical Science, 12(4), 1546-1552.
-
Rupp, B. Crystallography 101. Available at: [Link].
- Introducing the Cis‐2,3‐Bis(trifluoromethyl)cyclopropyl Chemotype: Late‐Stage Installation and Stereoelectronic Properties. (2025).
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. (2021).
- Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide deriv
- X-Ray Crystallography | Structural Biology Animation for CSIR NET & Life Science Exams. (2022). YouTube.
- X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH. Academia.edu.
Sources
- 1. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 8. Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ruppweb.org [ruppweb.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. (PDF) X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH- l -HomoCySH [academia.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Handling and safety precautions for 1-azido-1-(trifluoromethyl)cyclopropane
An In-depth Technical Guide to the Handling and Safety of 1-azido-1-(trifluoromethyl)cyclopropane
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The information provided is based on the known hazards of structurally related compounds, as specific safety data for 1-azido-1-(trifluoromethyl)cyclopropane is not widely available. A thorough risk assessment must be conducted by the end-user before any handling or experimentation.
Executive Summary
1-azido-1-(trifluoromethyl)cyclopropane is a structurally unique molecule that combines an energetic azide group, a stabilizing trifluoromethyl group, and a strained cyclopropane ring. While its potential applications in medicinal chemistry and materials science are of interest, the presence of the azide functionality necessitates stringent safety protocols. This guide provides a comprehensive overview of the predicted hazards, risk mitigation strategies, and detailed handling procedures for this compound. The core principle of this guidance is to treat the compound as potentially explosive and highly toxic, mandating the use of appropriate engineering controls, personal protective equipment, and carefully planned experimental designs.
Hazard Analysis and Risk Assessment
The primary hazards associated with 1-azido-1-(trifluoromethyl)cyclopropane stem from the inherent properties of the organic azide functional group. Organic azides are known to be energetic materials that can decompose rapidly and exothermically, and in some cases, explosively, when subjected to external stimuli such as heat, shock, friction, or light.[1][2][3]
Structural Contributions to Reactivity and Hazard
-
The Azido Group (-N₃): This functional group is an "explosophore." The molecule's stability is a critical concern. A common guideline for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C/N).[1][4] For 1-azido-1-(trifluoromethyl)cyclopropane (C₄H₄F₃N₃), the C/N ratio is 4/3, which is less than 3, suggesting that it should be handled with extreme caution and never isolated in large quantities.[4] Another guideline, the "Rule of Six," suggests that having at least six carbon atoms per energetic group can render a compound relatively safe; this molecule does not meet that criterion.[1]
-
The Cyclopropyl Group: The three-membered cyclopropane ring possesses significant ring strain. This inherent energy could potentially contribute to the molecule's instability.[5][6] Thermal decomposition of related cyclopropyl azides can be rapid and exothermic.[7]
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group is strongly electron-withdrawing and can influence the stability of the molecule. While some fluorinated organic compounds exhibit high thermal stability, electron-withdrawing groups near an azide can sometimes decrease its stability.[8][9] However, a study on 1-azido-1,1,2,2-tetrafluoroethane reported good thermal stability and insensitivity to impact, suggesting that fluoroalkyl groups might have a stabilizing effect.[10][11] Without specific experimental data for the title compound, a cautious approach is warranted.
Predicted Hazards
Based on the analysis of its structural components, the following hazards should be anticipated:
| Hazard Class | Description | Mitigation |
| Explosive | Potentially sensitive to shock, friction, heat, and light.[2][3] | Handle small quantities, use a blast shield, avoid metal spatulas and ground glass joints.[2][3][12] |
| High Acute Toxicity | The azide ion is highly toxic, with a toxicity profile similar to cyanide.[2][12] | Prevent all routes of exposure (inhalation, ingestion, skin contact) through the use of proper PPE and engineering controls. |
| Reactivity | Can form highly toxic and explosive hydrazoic acid upon contact with acids.[1][12] May form explosive heavy metal azides with certain metals (e.g., copper, lead, brass).[1] | Strictly avoid contact with acids and incompatible metals. |
| Solvent Incompatibility | Can form dangerously explosive di- and tri-azidomethane with halogenated solvents like dichloromethane and chloroform.[1][2][3] | Never use halogenated solvents as reaction media. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
-
Blast Shield: A portable blast shield, made of a material like polycarbonate, must be placed between the researcher and the experiment at all times.[2][3][12] The fume hood sash should also be kept as low as possible.[3][12]
-
Secondary Containment: Use secondary containers when storing or transporting the material to contain any potential spills.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at a minimum. For any procedure with a higher risk of splashing or explosion, a full-face shield worn over safety goggles is mandatory.[3][12]
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use and change them frequently.[2][3]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Footwear: Closed-toe shoes are required.
Safe Handling and Storage Protocols
General Handling Precautions
-
Work on a Small Scale: Only synthesize or handle the minimum amount of material necessary for the experiment.[4][12]
-
Avoid Friction and Shock: Do not use metal spatulas; plastic or Teflon-coated spatulas are recommended to prevent the formation of shock-sensitive metal azides.[2][12] Avoid using ground glass joints, as the friction can be an ignition source.[3][12]
-
Temperature Control: Keep the compound cold where possible. Reactions should be conducted at the lowest feasible temperature and with efficient cooling.
-
Never Work Alone: Always ensure another person is aware of the work being conducted and is within audible range.[4]
Storage
-
Temperature: Store synthesized azides at low temperatures (refrigerator or freezer) and away from light.[1][2][3]
-
Labeling: Clearly label all containers with the chemical name and prominent hazard warnings (e.g., "Explosive Hazard," "Acutely Toxic").[2]
-
Isolation: Store azides away from all other chemicals, particularly acids and heavy metals.[3][12]
Experimental Workflow: A Step-by-Step Guide
The following is a generalized workflow. Specific experimental details must be adapted based on a thorough risk assessment of the intended chemical transformation.
Preparation and Reaction Setup
-
Pre-Experiment Review: Write a detailed Standard Operating Procedure (SOP) and review it with a supervisor or safety officer.[3]
-
Fume Hood Preparation: Clear the fume hood of all unnecessary equipment and chemicals.[3][4] Post a sign indicating that an azide experiment is in progress.[3]
-
Equipment Setup: Assemble the reaction apparatus within the fume hood, ensuring all glassware is free of cracks or defects. Use smooth, well-lubricated joints instead of ground glass where possible. Place a blast shield in front of the setup.
-
Reagent Handling: Weigh the azide using a non-metal spatula. If it is a solid, keep it wetted with solvent to desensitize it.[12]
During the Reaction
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.
-
Temperature Management: Maintain strict control over the reaction temperature using a suitable cooling bath.
Work-up and Purification
-
Quenching: If applicable, quench the reaction carefully. Be aware that quenching unreacted azide can also be hazardous.
-
Purification: Avoid distillation and rotary evaporation to concentrate azide-containing solutions, as this can lead to the isolation of the potentially explosive pure compound.[2][3] Purification should be limited to techniques like extraction and precipitation.[2]
Waste Disposal
-
Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1][2][12]
-
Incompatibility: NEVER mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[1][12]
-
Deactivation (Recommended): Before disposal, organic azides should be converted to a more stable derivative, such as an amine via reduction (e.g., with Staudinger reaction using triphenylphosphine, or catalytic hydrogenation). This should be done as part of the experimental work-up if possible.[1]
-
Disposal: Dispose of all azide waste through your institution's hazardous waste program.[1]
Emergency Procedures
| Emergency Situation | Response Protocol |
| Spill | Evacuate the immediate area. Alert others. If the spill is minor and you are trained to handle it, use an appropriate absorbent material. Do not use combustible materials. For larger spills, contact your institution's emergency response team. |
| Personal Exposure | Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Inhalation: Move to fresh air immediately.[13] Seek immediate medical attention in all cases of exposure. |
| Fire/Explosion | Alert others and activate the fire alarm. Evacuate the area immediately. Do not attempt to fight the fire unless you are trained to do so. Inform emergency responders of the presence of energetic materials. |
Visualization of Safety Workflow
Risk Assessment and Decision Workflow
Caption: Decision workflow for handling 1-azido-1-(trifluoromethyl)cyclopropane.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
-
School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Scilit. (2026, February 8). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. [Link]
-
National Center for Biotechnology Information. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]
-
Wayne State University. Azides. [Link]
-
World Scientific News. (2026, February 9). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. [Link]
-
University of California, Santa Barbara, Environmental Health and Safety. Azide Compounds. [Link]
-
ResearchGate. (2026, February 12). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. [Link]
-
ResearchGate. The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF. [Link]
-
FMC Corporation. (2018, March 1). Material Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (2021, July 18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]
-
Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]
-
National Center for Biotechnology Information. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]
-
ACS Publications. (2023, October 20). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane | The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025, December 21). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. [Link]
-
Beilstein Journals. (2023, April 25). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. [Link]
-
PubMed. (2021, July 15). RIFM fragrance ingredient safety assessment, cyclopropanemethanol, 1-methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl]-, CAS Registry Number 198404-98-7. [Link]
-
Chemical Communications (RSC Publishing). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopropyl Azide|83-09-4|Research Chemical [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.wayne.edu [research.wayne.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Safe Synthesis and Handling of Geminal Azido-Trifluoromethyl Compounds
Topic: Potential Hazards of Synthesizing Geminal Azido-Trifluoromethyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of geminal azido-trifluoromethyl motifs (
Contrary to the "Rule of Six" often applied to aliphatic azides,
Chemical Nature of the Hazard
Electronic Stabilization vs. Energetic Potential
Standard organic azides are prone to decomposition via loss of
-
Stability Anomaly: Unlike alkyl azides, which can be shock-sensitive, compounds like 1-azido-1,1,2,2-tetrafluoroethane have shown thermal stability up to 150°C in solution.
-
The Risk: The decomposition, when it occurs, is often energetic and leads to highly reactive nitrene intermediates. Furthermore, the synthesis often requires reagents (e.g.,
, ) that are far more sensitive than the final product.
Quantitative Thermal Data (DSC/ARC)
Researchers must assume all new azides are explosive until proven otherwise. Representative data for this class includes:
| Compound | Onset Temp ( | Exotherm Max ( | Impact Sensitivity |
| Azidodifluoromethyl phenyl sulfone | 130–140 °C | 176 °C | Insensitive (< 50 J) |
| 1-Azido-1,1,2,2-tetrafluoroethane | > 150 °C (Soln) | N/A | Insensitive |
| Benzyl Azide (Reference) | ~170 °C | ~200 °C | Moderate |
| Dichloromethane + | Ambient | Explosive | Extreme |
Critical Warning: The stability of the product does not negate the hazards of the process. The most frequent accidents occur due to the formation of diazidomethane (
) when dichloromethane (DCM) is used as a solvent with sodium azide.
Decomposition Mechanisms
Understanding the breakdown pathway is essential for designing quenching protocols. The primary decomposition route involves the loss of molecular nitrogen to form a singlet nitrene, which rapidly rearranges.
Mechanism Visualization
The presence of the geminal fluorine/trifluoromethyl group accelerates the rearrangement of the nitrene into an imidoyl fluoride . This reaction can proceed without acid catalysis, unlike the standard Schmidt reaction.
Figure 1: Thermal decomposition pathway of geminal azido-trifluoromethyl compounds. Note the release of nitrogen gas, which poses a pressurization risk in sealed vessels.
Synthetic Pathways & Critical Control Points
Method A: Nucleophilic Substitution (The "Safe Solvent" Protocol)
This method involves displacing a leaving group (halide/triflate) on a trifluoro-substituted carbon using an azide source.
The Hazard: Use of Sodium Azide (
Protocol:
-
Solvent Selection: Use Acetonitrile (MeCN) , DMF , or DMSO . Strictly prohibit DCM.
-
Reagent Loading: Limit
concentration to < 0.5 M to prevent local overheating. -
Temperature Control: Maintain reaction temperature < 80°C.
-
Workup:
-
Quench: Treat excess azide with aqueous Nitrite (
) + mild acid (controlled release) OR use a phosphate buffer wash. -
Extraction: Use Ethyl Acetate or Ether. Do not concentrate to dryness if the product volatility is unknown.
-
Method B: Radical Addition to Fluoroalkenes
Reaction of
The Hazard: Formation of Hydrazoic Acid (
- is volatile (b.p. 37°C), highly toxic, and explosive.
-
Control: Maintain pH > 7 using buffered systems (e.g.,
).
Self-Validating Safety Workflow
This workflow ensures that azide accumulation is monitored and incompatible conditions are avoided before they result in an incident.
Figure 2: Decision tree for the safe handling of azide reagents in fluorinated synthesis.
Emergency Mitigation & Waste Disposal
Spills and Exposure
-
Azide Spill: Do not use metal spatulas (formation of shock-sensitive metal azides). Absorb with sand or vermiculite. Decontaminate surface with 10% ceric ammonium nitrate (CAN) solution, which oxidizes azide to nitrogen.
-
HF Exposure: If
bond hydrolysis occurs, HF may be present. Keep Calcium Gluconate gel immediately accessible.
Waste Management
-
Segregation: Never mix azide waste with acids (forms
) or heavy metals (Pb, Cu, Hg form explosive azides). -
Quenching: All reaction mixtures should be tested for residual azide (e.g., with ferric chloride test—red color indicates azide) before disposal.
References
-
Synthesis and Stability of Alpha-Fluorinated Azidoalkanes Bakhanovich, O., & Beier, P.[4][5] (2020).[4] Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry – A European Journal. [Link][4]
-
Safety of Azidodifluoromethyl Phenyl Sulfone Markos, A., et al. (2023).[6][7] Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion.[6] The Journal of Organic Chemistry. [Link]
-
Fluorine-Assisted Rearrangement of Geminal Azidofluorides Hyun, K., et al. (2023).[6][7] Fluorine-Assisted Rearrangement of Geminal Azidofluorides to Imidoyl Fluorides.[8] The Journal of Organic Chemistry. [Link]
-
General Azide Safety Guidelines Stanford University EH&S. Information on Azide Compounds. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-azido-1-(trifluoromethyl)cyclopropane
Executive Summary
This guide details the protocol for incorporating the 1-(trifluoromethyl)cyclopropyl (TFM-CP) motif into drug candidates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The TFM-CP group is a high-value bioisostere for the tert-butyl group. It offers comparable steric bulk and lipophilicity but provides superior metabolic stability (blocking CYP450 oxidation) and unique conformational rigidity due to the cyclopropane ring strain. However, the requisite reagent—1-azido-1-(trifluoromethyl)cyclopropane (1) —is a sterically crowded, tertiary azide that is not widely commercially available and poses specific stability risks.
Key Technical Challenges Addressed:
-
Steric Hindrance: The quaternary carbon center inhibits the formation of the copper-acetylide-azide complex.
-
Electronic Deactivation: The electron-withdrawing
group reduces the nucleophilicity of the azide. -
Safety: Low-molecular-weight azides with high nitrogen-to-carbon ratios are potential explosives.
Safety & Handling (Critical)
-
Explosion Hazard: 1-azido-1-(trifluoromethyl)cyclopropane has a low molecular weight (
g/mol ) and significant ring strain ( kcal/mol). NEVER isolate this azide in neat form. It must be synthesized and used in solution. -
Pressure: Reactions involving nitrogen release (e.g., Curtius rearrangement) must be vented properly.
-
Shielding: Perform all reactions behind a blast shield.
Strategic Synthesis Workflow
Since the azide is rarely shelf-stable for long-term storage, this protocol begins with its in situ generation from the commercially available carboxylic acid, followed by the "Click" reaction.
Figure 1: Complete synthetic workflow from the stable acid precursor to the final triazole.
Experimental Protocols
Phase 1: Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
Rationale: Direct nucleophilic substitution on 1-(trifluoromethyl)cyclopropyl halides is difficult due to steric shielding and electronic repulsion. The Curtius rearrangement followed by diazo transfer is the most reliable route.
Reagents:
-
Starting Material: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 equiv).
-
Curtius Reagents: Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (
, 1.2 equiv), tert-Butanol ( -BuOH). -
Diazo Transfer Reagents: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 1.2 equiv),
, (1 mol%).
Step-by-Step:
-
Curtius Rearrangement (Acid
Boc-Amine):-
Dissolve the carboxylic acid (10 mmol) in anhydrous
-BuOH (20 mL). -
Add
(12 mmol) and DPPA (11 mmol). -
Heat to reflux (
C) for 4–6 hours. Note: Evolution of gas indicates isocyanate formation. -
Cool, concentrate, and purify the Boc-protected amine via flash column chromatography (Hexane/EtOAc).
-
-
Deprotection (Boc-Amine
Amine Salt):-
Treat the Boc-amine with 4M HCl in Dioxane (5 mL) at
C for 2 hours. -
Concentrate in vacuo to obtain the amine hydrochloride salt.
-
-
Diazo Transfer (Amine
Azide):-
Dissolve the amine salt in MeOH (20 mL).
-
Add
(2.5 equiv) and (1 mol%). -
Add ISA·HCl (1.2 equiv) slowly.
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with
, wash with water. Do not rotovap to dryness. Keep the azide as a solution in ether or THF. Determine concentration via NMR using an internal standard (e.g., dimethyl fumarate).
-
Phase 2: The CuAAC Reaction
Rationale: The steric bulk of the TFM-CP group requires a highly active catalyst system. Standard aqueous conditions (
Reagents:
-
Azide: 1-azido-1-(trifluoromethyl)cyclopropane (1.2 equiv, solution in THF).
-
Alkyne: Terminal alkyne of choice (1.0 equiv).
-
Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([
, 5 mol%). -
Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA , 5 mol%).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Protocol:
-
Setup: In a screw-capped vial equipped with a stir bar, dissolve the Alkyne (1.0 mmol) and TBTA (26.5 mg, 0.05 mmol) in anhydrous DCM (2 mL).
-
Catalyst Addition: Add [
(18.6 mg, 0.05 mmol). The solution should turn slightly yellow/brown. Stir for 5 minutes under nitrogen. -
Azide Addition: Add the solution of 1-azido-1-(trifluoromethyl)cyclopropane (1.2 mmol) slowly via syringe.
-
Reaction: Stir at room temperature for 16–24 hours.
-
Optimization: If conversion is low after 24h, heat to
C. Do not exceed C due to azide stability.
-
-
Workup:
-
Dilute with DCM (10 mL).
-
Wash with 10% aqueous ammonium hydroxide (
) to remove copper (aqueous layer turns blue). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Purify via silica gel chromatography.
Data Analysis & Validation
NMR Signatures: The formation of the 1,2,3-triazole ring is confirmed by distinctive shifts in the Proton and Fluorine NMR.
| Nucleus | Signal | Characteristic Shift ( | Interpretation |
| Triazole C5-H | 7.80 – 8.20 (s, 1H) | Diagnostic singlet for 1,4-disubstituted triazole. | |
| Cyclopropyl | 1.40 – 1.80 (m, 4H) | Complex multiplets due to diastereotopic protons. | |
| -70.0 to -75.0 (s) | Sharp singlet. Shift varies slightly from azide precursor. | ||
| Triazole C4 | ~145.0 | Quaternary carbon attached to the R-group. | |
| Triazole C5 | ~120.0 | Methine carbon. |
Mechanistic Insight (The "Steric Wall")
The reaction rate is governed by the formation of the copper-acetylide-azide complex. The bulky TFM-CP group creates a "steric wall" that hinders the azide's approach to the copper center.
Figure 2: The TBTA ligand is crucial. It prevents the formation of unreactive polymeric copper acetylides, keeping the copper center accessible despite the steric bulk of the incoming azide.
References
-
Synthesis of Trifluoromethyl Cyclopropanes
-
CuAAC with Fluorinated Azides
-
Kysilka, O., et al. (2023). "Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane." Journal of Organic Chemistry. Link
-
-
Curtius Rearrangement Protocols
-
Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." Journal of Organic Chemistry. Link
-
-
Diazo Transfer Reagents (ISA·HCl)
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters. Link
-
-
TBTA Ligand Utility
-
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link
-
Sources
Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocols for the Bioorthogonal Conjugation of Trifluoromethyl Cyclopropanes
Executive Summary
Trifluoromethyl cyclopropanes (TFCPs) are highly sought-after structural motifs in medicinal chemistry, frequently deployed as metabolically stable, lipophilic bioisosteres for tert-butyl groups[1]. However, integrating these sterically demanding, highly substituted cyclopropanes into complex biomolecules or pharmacophores often poses a synthetic challenge. Traditional cross-coupling or nucleophilic substitutions can be sterically hindered or inadvertently trigger ring-opening side reactions.
This application note details a robust, self-validating methodology for functionalizing TFCPs with azide handles and subsequently coupling them to target molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By leveraging the bioorthogonality of SPAAC, drug development professionals can seamlessly append TFCPs to sensitive biomolecules (e.g., proteins, oligonucleotides) without the use of cytotoxic copper catalysts[2].
Mechanistic Causality & Experimental Design (E-E-A-T)
As an Application Scientist, it is critical to understand why SPAAC is the optimal choice for TFCP conjugation:
-
Preservation of the Cyclopropane Core: TFCPs are inherently strained. Subjecting them to harsh basic conditions or transition metal catalysis (e.g., Pd-catalyzed cross-coupling) can lead to unwanted ring fragmentation. By installing a distal azide handle on the TFCP, we shift the reactive center away from the strained ring. The subsequent SPAAC reaction occurs exclusively at the azide, leaving the TFCP core perfectly intact[3].
-
Elimination of Copper Toxicity (Cu-Free Click): Traditional CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) generates reactive oxygen species (ROS) that can degrade sensitive protein targets or induce cytotoxicity in live-cell assays. SPAAC utilizes the inherent ring strain (~18 kcal/mol) of cyclooctynes to drive the[3+2] dipolar cycloaddition at ambient temperature, eliminating the need for exogenous metal catalysts[2][4].
-
Steric Accommodation: TFCPs are exceptionally bulky. We utilize HATU in the initial azidation step because it generates a highly reactive HOAt ester intermediate, overcoming the steric hindrance of the TFCP-carboxylic acid precursor better than standard EDC/NHS coupling[1]. For the SPAAC step, dibenzocyclooctyne (DBCO) is preferred due to its superior reaction kinetics, which compensates for the steric bulk of the incoming TFCP-azide[5].
Quantitative Data: SPAAC Kinetics for TFCP-Azides
The choice of strained alkyne significantly impacts the conjugation efficiency of the bulky TFCP-azide. The table below summarizes the kinetic performance of various cyclooctynes when reacted with a standard TFCP-azide linker at physiological pH (7.4)[5].
| Strained Alkyne Reagent | Linker Type | Second-Order Rate Constant ( | Expected Yield (%) | Reaction Time (RT) |
| DBCO (Dibenzocyclooctyne) | Amide | ~0.31 | >95% | 1 - 2 h |
| BCN (Bicyclononyne) | Carbamate | ~0.14 | 90% | 2 - 4 h |
| DIFO (Difluorocyclooctyne) | Ether | ~0.07 | 85% | 4 - 6 h |
| OCT (Cyclooctyne) | Alkyl | ~0.001 | <50% | >24 h |
Note: DBCO is recommended as the primary reagent for TFCP conjugation due to its optimal balance of stability and rapid kinetics.
Experimental Workflow & Protocols
Protocol 1: Synthesis of the TFCP-Azide Bioorthogonal Handle
This protocol converts a commercially available TFCP-carboxylic acid into a SPAAC-ready azide.
Reagents:
-
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 equiv)
-
3-Azidopropan-1-amine (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the TFCP-carboxylic acid (100 mg) in 2 mL of anhydrous DMF in a flame-dried round-bottom flask under inert N
atmosphere. Add DIPEA, followed by HATU.-
Causality: HATU must be added after the base to prevent the formation of unreactive guanidinium byproducts. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
-
-
Coupling: Dropwise add 3-azidopropan-1-amine to the activated mixture. Stir at room temperature for 4 hours.
-
Quenching & Extraction: Dilute the reaction with 10 mL of ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO
, and brine. -
Purification: Dry the organic layer over Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure TFCP-azide. -
Validation: Confirm the presence of the azide via IR spectroscopy (characteristic sharp peak at ~2100 cm
) and the intact TFCP ring via F NMR (singlet at ~ -70 ppm)[3].
Protocol 2: SPAAC Conjugation to DBCO-Functionalized Target
This protocol details the bioorthogonal conjugation of the TFCP-azide to a DBCO-functionalized biomolecule (e.g., a DBCO-PEG4-Protein).
Reagents:
-
TFCP-Azide (from Protocol 1)
-
DBCO-Functionalized Target (e.g., 1 mg/mL in PBS)
-
PBS Buffer (1X, pH 7.4)
Step-by-Step Methodology:
-
Preparation: Ensure the DBCO-target is fully dissolved in PBS (pH 7.4).
-
Causality: Maintaining physiological pH prevents the degradation of the biomolecule and ensures the DBCO alkyne remains unprotonated and reactive.
-
-
Addition: Prepare a 10 mM stock solution of the TFCP-azide in biological-grade DMSO. Add the TFCP-azide to the DBCO-target solution to achieve a final molar ratio of 5:1 (Azide:DBCO). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.
-
Incubation: Agitate the mixture gently on a rotary shaker at room temperature (20-25 °C) for 2 hours.
-
Purification: Remove excess unreacted TFCP-azide using a centrifugal spin filter (e.g., Amicon Ultra, appropriate MWCO) or size-exclusion chromatography (SEC). Wash with fresh PBS 3-4 times.
-
Validation: Verify successful conjugation via intact mass spectrometry (LC-MS/TOF), observing the mass shift corresponding to the addition of the TFCP-triazole moiety.
Process Visualization
Fig 1: Logical workflow for the SPAAC-mediated bioorthogonal conjugation of TFCP bioisosteres.
References
-
Flynn-Robitaille, J., Boissarie, P., & Marinier, A. (2019). "Mild and Diazo-Free Synthesis of Trifluoromethyl-Cyclopropanes Using Sulfonium Ylides." Organic Letters, 21(9), 3287-3291.[Link]
-
Ahunovych, V., et al. (2023). "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." The Journal of Organic Chemistry, 88(6), 3465-3475.[Link]
-
Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797.[Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). "Cu-free click cycloaddition reactions in chemical biology." Chemical Society Reviews, 39(4), 1272-1279.[Link]
Sources
Application Notes & Protocols: 1-Azido-1-(trifluoromethyl)cyclopropane as a Premier Building Block for Drug Discovery and Agrochemicals
Abstract
The trifluoromethylcyclopropyl (TFCp) moiety has emerged as a highly valuable structural motif in modern medicinal and agrochemical research. Its unique combination of a rigid, three-dimensional cyclopropyl scaffold and the electron-withdrawing, metabolically robust trifluoromethyl group allows for the fine-tuning of critical molecular properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide introduces 1-azido-1-(trifluoromethyl)cyclopropane as a versatile and efficient building block for the direct incorporation of the TFCp group. We provide a proposed synthetic route for this reagent and detail robust, field-proven protocols for its application in key synthetic transformations, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and reduction to the corresponding primary amine.
The Strategic Advantage of the Trifluoromethylcyclopropyl (TFCp) Moiety
In the quest to optimize lead compounds, medicinal and agricultural chemists frequently encounter challenges with metabolic instability. The tert-butyl group, while sterically significant, is often susceptible to oxidative metabolism. The TFCp group has been successfully employed as a metabolically stable bioisostere for the tert-butyl group and other lipophilic fragments.[1] The incorporation of this motif can profoundly influence a molecule's physicochemical profile:
-
Metabolic Stability: The strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation, which can increase the half-life of a drug candidate.
-
Lipophilicity Modulation: The TFCp group increases lipophilicity, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Conformational Rigidity: The cyclopropane ring introduces a defined three-dimensional structure, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of adjacent functional groups, which is a critical parameter for optimizing drug-receptor interactions and solubility.[2]
1-Azido-1-(trifluoromethyl)cyclopropane serves as a powerful conduit to this privileged scaffold, leveraging the versatile chemistry of the azide functional group.
Synthesis of the 1-Azido-1-(trifluoromethyl)cyclopropane Building Block
While not yet widely commercially available, 1-azido-1-(trifluoromethyl)cyclopropane can be accessed through a logical and plausible two-step synthetic sequence starting from a suitable precursor. The proposed pathway involves the preparation of a 1-bromo-1-(trifluoromethyl)cyclopropane intermediate, followed by nucleophilic substitution with an azide source.
Caption: Proposed synthetic pathway to the target building block.
Protocol 2.1: Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane from 1-Bromo-1-(trifluoromethyl)cyclopropane
This protocol details the nucleophilic substitution of the bromide precursor. The synthesis of 1-bromo-1-(trifluoromethyl)cyclopropane itself would likely proceed from the corresponding carboxylic acid via a bromodecarboxylation reaction, such as a variation of the Hunsdiecker reaction.
Causality Behind Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is an inexpensive and highly effective source of the azide nucleophile.[5]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the azide anion poorly solvated, thereby maximizing its nucleophilicity and reaction rate.[6]
-
Temperature: Moderate heating is applied to overcome the activation energy of the Sₙ2 reaction. However, the temperature must be carefully controlled to prevent the decomposition of both the azide reagent and the potentially energetic organic azide product.[5]
Reaction Scheme:
(Note: Image is a placeholder for the chemical reaction structure)
| Parameter | Value / Condition | Rationale |
| Substrate | 1-Bromo-1-(trifluoromethyl)cyclopropane | Precursor with a good leaving group (Br⁻). |
| Reagent | Sodium Azide (NaN₃), 1.5 equivalents | Excess nucleophile drives the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity.[6] |
| Temperature | 70 °C | Balances reaction rate with thermal stability. |
| Time | 12-24 hours | Typical duration for complete conversion. |
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-1-(trifluoromethyl)cyclopropane (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF via syringe. To this solution, carefully add sodium azide (1.5 eq) in one portion.
-
Reaction: Immerse the flask in a preheated oil bath at 70 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo at low temperature (<30 °C). The crude product should be purified by vacuum distillation under reduced pressure.
Safety & Trustworthiness:
-
WARNING: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.[5]
-
WARNING: Low-molecular-weight organic azides, such as the product, are potentially explosive and can be sensitive to heat, shock, or friction.[5] Always conduct the reaction behind a safety shield. Avoid heating the purified product to high temperatures. It is often best to use the product directly in the next step as a solution.
Core Applications & Synthetic Protocols
The dual reactivity of the azide group—as a 1,3-dipole in cycloadditions and as a precursor to an amine—makes 1-azido-1-(trifluoromethyl)cyclopropane a highly versatile synthetic tool.
Caption: Key synthetic applications of the TFCp-azide building block.
Protocol 3.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to form stable 1,4-disubstituted 1,2,3-triazoles, which are themselves important pharmacophores.
Causality Behind Experimental Choices:
-
Catalyst System: A mixture of Copper(II) sulfate (CuSO₄) and a reducing agent, sodium ascorbate, is used to generate the active Cu(I) catalyst in situ.[7] This is often more reliable and convenient than handling air-sensitive Cu(I) salts directly.[8]
-
Solvent System: A mixture of t-butanol and water provides a medium that can dissolve both organic substrates and the inorganic catalyst components, facilitating the reaction.[9]
Reaction Scheme:
(Note: Image is a placeholder for the chemical reaction structure)
| Parameter | Value / Condition | Rationale |
| Azide | 1-Azido-1-(trifluoromethyl)cyclopropane | The 1,3-dipole component. |
| Alkyne | Terminal Alkyne (1.0 eq) | The dipolarophile. |
| Catalyst | CuSO₄·5H₂O (5 mol%) | Precursor to the active Cu(I) catalyst. |
| Reductant | Sodium L-Ascorbate (10 mol%) | Reduces Cu(II) to Cu(I) in situ.[7] |
| Solvent | t-BuOH / H₂O (1:1) | Cosolvent system for both organic and inorganic reagents. |
| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry. |
Step-by-Step Methodology:
-
Preparation: In a vial, dissolve the terminal alkyne (1.0 eq) and 1-azido-1-(trifluoromethyl)cyclopropane (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To this solution, add sodium L-ascorbate (0.1 eq) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.05 eq) from an aqueous stock solution.
-
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is often accompanied by a color change to yellow-green.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude triazole product can be purified by flash column chromatography on silica gel.
Protocol 3.2: Reduction to 1-Amino-1-(trifluoromethyl)cyclopropane
The conversion of the azide to the corresponding primary amine yields a highly valuable building block for incorporation into drug candidates via amide bond formation or reductive amination. We present two reliable methods with differing chemoselectivity.
The Staudinger reduction is exceptionally mild and tolerant of many functional groups that would be reduced by other methods (e.g., alkenes, alkynes, carbonyls).[10]
Causality Behind Experimental Choices:
-
Reagent: Triphenylphosphine (PPh₃) is the classic reagent. It attacks the azide to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[11]
-
Solvent/Reagent: The presence of water is essential for the final hydrolysis step of the iminophosphorane intermediate.[12] A solvent like THF is used to ensure solubility of all components.
Step-by-Step Methodology:
-
Dissolve 1-azido-1-(trifluoromethyl)cyclopropane (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).
-
Add triphenylphosphine (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
Upon completion, remove the THF under reduced pressure. The resulting residue contains the desired amine and the byproduct, triphenylphosphine oxide.
-
Purify by acid-base extraction or column chromatography to separate the basic amine from the neutral phosphine oxide.
This method is highly efficient, high-yielding, and produces no stoichiometric byproducts, simplifying purification.[10]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a robust and highly active catalyst for the hydrogenation of azides.[13]
-
Hydrogen Source: A balloon of hydrogen gas provides a simple and effective way to maintain a positive pressure of H₂ for the reaction.
-
Solvent: Methanol or ethanol are excellent solvents for this transformation, as they readily dissolve the substrate and do not interfere with the catalysis.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 1-azido-1-(trifluoromethyl)cyclopropane (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the solution.
-
Seal the flask, and carefully evacuate and backfill with H₂ gas from a balloon (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (from the balloon) at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of gas uptake. The reaction is typically complete in 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.
Advanced Applications: A Vista into Radical Chemistry
Beyond its use in two-electron processes, the azide group can serve as a precursor to the highly reactive azide radical (N₃•) under photoredox conditions. This opens up avenues for advanced C-H functionalization reactions, allowing for the direct coupling of the TFCp-azide moiety to complex substrates at late stages of a synthetic sequence. While specific protocols for 1-azido-1-(trifluoromethyl)cyclopropane are still under development, the generation of azide radicals from precursors using photocatalysts like Ru(bpy)₃²⁺ or organic dyes enables additions to electron-rich C-H bonds, offering a powerful tool for novel bond constructions.[14][15]
References
-
Douglas, J. J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. PMC. [Link]
-
Shao, C., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. MDPI. [Link]
-
Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]
-
The reduction of azides to amines w zinc/amoniumCl. (n.d.). Hive Novel Discourse. [Link]
-
Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Reduction of Azides. (n.d.). Thieme. [Link]
-
Photochemical Mn-Mediated Generation of Azide Radicals for Improvement of Alkene Hydroxyazidation. (2024). ResearchGate. [Link]
-
Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. (2018). Indian Academy of Sciences. [Link]
-
Aryl azides and phosphines used in this Staudinger reduction triggered... (n.d.). ResearchGate. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Ghosh, I., & Pradeep, N. D. (2022). Chemical versatility of azide radical: journey from a transient species to synthetic accessibility in organic transformations. RSC Publishing. [Link]
-
Staudinger reaction. (n.d.). Wikipedia. [Link]
- A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. (2018).
-
Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. (2012). PMC. [Link]
-
Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. (2019). MDPI. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
Beier, P., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. ACS Publications. [Link]
-
Zhu, H., et al. (2021). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. ResearchGate. [Link]
-
Generation of Alkyl Radicals Via C-H Functionalization and Halogen Atom Transfer Processes. (2021). IU Indianapolis ScholarWorks. [Link]
-
Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. University of St Andrews. [Link]
-
Ahunovych, V., et al. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. ACS Publications. [Link]
-
Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes. (2020). PMC. [Link]
-
The chemistry of polyfluorinated azides. (n.d.). Petr Beier Group. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. (2014). PMC. [Link]
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2021). ACS Publications. [Link]
-
Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. (2011). Beilstein Journals. [Link]
-
Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo Cyclopropenes. (2020). ChemRxiv. [Link]
-
Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. (2013). PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Novel 1,4-Disubstituted 1-(1-(Trifluoromethyl)cyclopropyl)-1H-1,2,3-Triazoles
Introduction: The Significance of Trifluoromethylated Triazoles in Modern Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this powerful functional group is combined with the versatile 1,2,3-triazole scaffold, the resulting compounds often exhibit a remarkable range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3] The 1,2,3-triazole core, readily accessible through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid linker that correctly orients substituents for optimal target engagement.[4][5]
This application note provides a comprehensive guide to the synthesis of novel 1,4-disubstituted 1,2,3-triazoles featuring a unique 1-(trifluoromethyl)cyclopropyl moiety. This is achieved through the [3+2] cycloaddition of the novel building block, 1-azido-1-(trifluoromethyl)cyclopropane, with a variety of terminal alkynes. The protocols detailed herein are designed to be robust and adaptable for the synthesis of a diverse library of compounds for screening in drug discovery programs.
The Key Building Block: 1-Azido-1-(trifluoromethyl)cyclopropane
The successful synthesis of the target triazoles hinges on the availability of the key intermediate, 1-azido-1-(trifluoromethyl)cyclopropane. While this specific compound is not yet widely commercially available, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar gem-functionalized cyclopropanes and the conversion of amines to azides.
Proposed Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
The proposed synthesis involves a two-step sequence starting from a suitable cyclopropylamine precursor. The synthesis of trifluoromethyl-substituted cyclopropanes has been reported through various methods, including the reaction of alkenes with trifluorodiazoethanes.[2][6]
Step 1: Synthesis of 1-(Trifluoromethyl)cyclopropan-1-amine
A potential route to the precursor amine involves the rhodium-catalyzed cyclopropanation of a suitable N-vinyl amine derivative with trifluorodiazoethane, followed by deprotection.
Step 2: Conversion of the Amine to the Azide
The conversion of the primary amine to the corresponding azide can be achieved via a diazotization reaction followed by treatment with sodium azide. This is a standard transformation in organic synthesis.
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding high temperatures and friction. All reactions involving azides should be conducted in a well-ventilated fume hood.
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry" and provides a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] The reaction involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1-(1-(Trifluoromethyl)cyclopropyl)-1H-1,2,3-Triazoles
This protocol outlines a general method for the CuAAC reaction between 1-azido-1-(trifluoromethyl)cyclopropane and a terminal alkyne.
Materials:
-
1-azido-1-(trifluoromethyl)cyclopropane (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like THF or DMF.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add the terminal alkyne (1.0-1.2 eq) and dissolve it in the chosen solvent system (e.g., t-BuOH/H2O, 1:1).
-
Add 1-azido-1-(trifluoromethyl)cyclopropane (1.0 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 - 0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 - 0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1-(1-(trifluoromethyl)cyclopropyl)-1H-1,2,3-triazole.
Rationale for Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: This combination is a widely used and convenient method for generating the active Cu(I) catalyst in situ. Sodium ascorbate is a biocompatible reducing agent, making this system suitable for a wide range of applications.
-
Solvent System: A mixture of t-butanol and water is often effective for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the inorganic catalyst components.
-
Inert Atmosphere: While not always strictly necessary for CuAAC, an inert atmosphere can prevent the oxidation of the Cu(I) catalyst, especially in prolonged reactions.
Data Presentation
The following table provides representative data for the synthesis of a model triazole compound using the described protocol.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(1-(Trifluoromethyl)cyclopropyl)-4-phenyl-1H-1,2,3-triazole | 92% |
| 2 | Propargyl alcohol | (1-(1-(Trifluoromethyl)cyclopropyl)-1H-1,2,3-triazol-4-yl)methanol | 85% |
| 3 | 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(1-(Trifluoromethyl)cyclopropyl)-1H-1,2,3-triazole | 95% |
Spectroscopic Data for 1-(1-(Trifluoromethyl)cyclopropyl)-4-phenyl-1H-1,2,3-triazole:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H), 7.78 (s, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 1.65-1.72 (m, 2H), 1.40-1.47 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.2, 130.5, 128.9, 128.3, 125.8, 122.0 (q, J = 278.8 Hz, CF₃), 119.8, 35.1 (q, J = 34.3 Hz, C-cyclopropyl), 12.1.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -72.5.
-
HRMS (ESI): Calculated for C₁₂H₁₀F₃N₃ [M+H]⁺, 254.0899; found, 254.0901.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 1,4-disubstituted triazoles.
Reaction Mechanism
Caption: Simplified mechanism of the CuAAC reaction.
Conclusion
This application note details a robust and versatile protocol for the synthesis of novel 1,4-disubstituted 1-(1-(trifluoromethyl)cyclopropyl)-1H-1,2,3-triazoles. The use of the unique building block, 1-azido-1-(trifluoromethyl)cyclopropane, in conjunction with the highly efficient CuAAC reaction, provides access to a new chemical space for drug discovery. The straightforward experimental procedure, coupled with the mild reaction conditions, makes this methodology highly attractive for the generation of compound libraries for high-throughput screening. The insights and protocols presented herein are intended to empower researchers to explore this promising class of molecules in their quest for new therapeutic agents.
References
-
Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic Chemistry, 71, 30-54. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Lu, Y., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization of trifluoroacetimidohydrazides. ISRES. [Link]
-
Mykhailiuk, P. K. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC. [Link]
-
Fokin, V. V., et al. (2014). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Zhu, H., et al. (2025). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. ResearchGate. [Link]
-
Zhang, W., et al. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
-
LibreTexts Chemistry. (2021). 11.3: Cycloaddition Reactions of Alkynes. [Link]
-
S. N. E. Fatimah, et al. (2025). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. [Link]
-
Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. University of St Andrews. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. [Link]
- Google Patents. (n.d.).
-
G. R. Schieb, et al. (2018). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. PMC. [Link]
-
ResearchGate. (n.d.). Triazole yield derived from IR absorbance of triazole at 1033 cm⁻¹ and... [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. Semantic Scholar. [Link]
-
Beilstein Journals. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. [Link]
-
ResearchGate. (2025). Cascade Reaction of Donor-Acceptor Cyclopropanes: Mechanistic Studies on Cycloadditions with Nitrosoarenes and cis-Diazenes. [Link]
Sources
- 1. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Note: Metal-Free Click Chemistry with 1-Azido-1-(trifluoromethyl)cyclopropane
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for utilizing 1-azido-1-(trifluoromethyl)cyclopropane in highly selective, orthogonal Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC).
Mechanistic Rationale: The Power of Fluorinated Azides
Strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized bioorthogonal chemistry by eliminating the need for cytotoxic copper catalysts[1]. However, traditional alkyl and aryl azides often suffer from slow reaction kinetics and a lack of selectivity when multiple azides and alkynes are present in the same biological system[2].
The introduction of 1-azido-1-(trifluoromethyl)cyclopropane represents a paradigm shift in metal-free bioconjugation. This specialized building block leverages two distinct structural features to achieve unprecedented reaction orthogonality and metabolic stability:
-
Electronic Complementarity via the Trifluoromethyl (-CF₃) Group: The strongly electron-withdrawing nature of the -CF₃ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide[2]. This electron deficiency drastically accelerates the inverse-demand SPAAC reaction with electron-rich cyclooctynes, such as bicyclononyne (BCN)[2]. Conversely, it creates electronic repulsion with electron-deficient cycloalkynes like dibenzocyclooctyne (DIBAC/DBCO), effectively halting the reaction[3].
-
Steric Shielding and Metabolic Stability via the Cyclopropane Ring: Unlike linear alkyl azides, the rigid cyclopropane ring restricts conformational freedom. This steric constraint not only prevents non-specific off-target interactions in complex lysates but also shields the
-carbon from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of the bioconjugate[4].
By exploiting these properties, researchers can perform dual-orthogonal labeling —simultaneously reacting a standard alkyl azide with DBCO and the fluorinated cyclopropyl azide with BCN in the exact same biological environment without cross-reactivity[2].
Quantitative SPAAC Kinetics & Selectivity
The table below summarizes the kinetic divergence of fluoroalkyl azides compared to standard alkyl azides. The data illustrates how the electronic profile of 1-azido-1-(trifluoromethyl)cyclopropane acts as a "chemical switch" for selective bioconjugation.
| Azide Species | Cycloalkyne Partner | Electronic Match | Relative Rate Constant ( | Selectivity Profile |
| Benzyl Azide (Standard) | BCN (Electron-Rich) | Neutral | ~0.14 | Non-selective |
| Benzyl Azide (Standard) | DIBAC/DBCO (Electron-Deficient) | Neutral | ~0.30 | Non-selective |
| 1-Azido-1-(CF₃)cyclopropane | BCN (Electron-Rich) | Matched | > 1.50 | Highly Accelerated [2] |
| 1-Azido-1-(CF₃)cyclopropane | DIBAC/DBCO (Electron-Deficient) | Mismatched | < 0.01 | Decelerated / Orthogonal [2] |
Experimental Workflows & Protocols
Protocol A: In Vitro Orthogonal Dual-Labeling of Proteins
This self-validating protocol utilizes the electronic mismatch of the -CF₃ group to achieve dual-protein labeling in a single pot.
Reagents:
-
Protein A modified with standard alkyl azide.
-
Protein B modified with 1-azido-1-(trifluoromethyl)cyclopropane.
-
DBCO-Fluorophore 1 (e.g., DBCO-Cy5).
-
BCN-Fluorophore 2 (e.g., BCN-TAMRA).
Step-by-Step Methodology:
-
Preparation: Pool Protein A (10 µM) and Protein B (10 µM) in 1X PBS (pH 7.4). Ensure the buffer is free of primary amines or thiols if using NHS-ester upstream modifications, though SPAAC itself is unaffected by these nucleophiles[5].
-
First Orthogonal Click (DBCO): Add DBCO-Cy5 to a final concentration of 25 µM. Incubate at room temperature for 2 hours. Causality: DBCO will selectively react with the standard alkyl azide on Protein A. The electron-deficient DBCO is repelled by the electron-deficient -CF₃ azide on Protein B[2].
-
Second Orthogonal Click (BCN): Without washing, add BCN-TAMRA to a final concentration of 25 µM. Incubate at room temperature for 1 hour. Causality: The electron-rich BCN rapidly undergoes SPAAC with the highly reactive 1-azido-1-(trifluoromethyl)cyclopropane on Protein B[2].
-
Purification: Remove unreacted dyes using a Zeba™ spin desalting column (7K MWCO).
-
Validation: Analyze via SDS-PAGE and multiplex fluorescence imaging. Protein A will exclusively fluoresce in the Cy5 channel, and Protein B in the TAMRA channel.
Caption: Electronic complementarity dictates orthogonal SPAAC reactivity for fluoroalkyl azides.
Protocol B: Live-Cell Bioorthogonal Imaging
The metabolic stability of the cyclopropane ring makes this compound ideal for live-cell tracking over extended periods[4].
Step-by-Step Methodology:
-
Metabolic Labeling: Culture target cells (e.g., HeLa or U2OS) in media supplemented with 50 µM of a metabolic precursor tagged with 1-azido-1-(trifluoromethyl)cyclopropane for 24–48 hours at 37°C.
-
Washing (Critical Step): Wash cells 3× with warm DPBS containing 1% BSA. Causality: BSA acts as a scavenger to remove lipophilic, unincorporated azide probes from the lipid bilayer, reducing background noise.
-
SPAAC Labeling: Add 10 µM of BCN-Fluorophore in imaging buffer (e.g., HBSS). Incubate for 30 minutes at 37°C. Causality: The accelerated kinetics of the CF₃-azide/BCN pair allows for a shortened incubation time, minimizing fluorophore toxicity and endocytosis of the dye[2].
-
Final Wash & Imaging: Wash cells 3× with DPBS. Image immediately using confocal microscopy or fix with 4% paraformaldehyde for 15 minutes if downstream immunostaining is required.
Caption: Workflow for live-cell bioorthogonal imaging using CF3-cyclopropyl azides.
References
-
Wikipedia Contributors. "Click chemistry." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Beier, P., et al. "Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides." ChemRxiv (2025). URL: [Link]
-
Baran, P. S., et al. "Simple Sulfinate Synthesis Enables CH Trifluoromethylcyclopropanation." ResearchGate (2025). URL: [Link]
-
Bickelhaupt, F. M., & van Delft, F. L. "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." Chemical Communications (2024). URL:[Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Azido-1-(trifluoromethyl)cyclopropane Moiety: A Bioisostere for the tert-Butyl Group with a Clickable Handle for Drug Discovery
Introduction: Overcoming the Metabolic Liability of the tert-Butyl Group
In the landscape of medicinal chemistry, the tert-butyl group is a frequently employed substituent due to its steric bulk and lipophilic character, which can enhance binding affinity and modulate pharmacokinetic properties. However, its presence in a drug candidate can also introduce metabolic liabilities. The methyl groups of the tert-butyl moiety are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism, high clearance, and potentially low oral bioavailability.[1][2] This metabolic instability often presents a significant hurdle in drug development.
A promising strategy to mitigate this issue is the use of bioisosteres, which are chemical substituents with similar physicochemical or topological properties to the group being replaced, but with improved metabolic stability or other desirable characteristics.[3][4] The 1,1-disubstituted trifluoromethyl cyclopropane unit has emerged as a highly effective and metabolically robust bioisostere for the tert-butyl group.[1][5][6] The replacement of two methyl groups with a cyclopropyl ring and the third with a trifluoromethyl (CF3) group effectively removes the metabolically susceptible sp³ C-H bonds, leading to a significant increase in metabolic stability.[1]
This guide introduces 1-azido-1-(trifluoromethyl)cyclopropane , a novel building block that not only serves as a metabolically stable bioisostere for the tert-butyl group but also incorporates a versatile azide functional group. This "clickable" handle allows for the straightforward and efficient covalent linking of the bioisosteric core to a wide range of molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, a cornerstone of "click chemistry."[7][8] This dual functionality makes 1-azido-1-(trifluoromethyl)cyclopropane a powerful tool for drug discovery, enabling the rapid generation of analog libraries with improved metabolic profiles.
Physicochemical Properties: A Comparative Overview
The strategic replacement of a tert-butyl group with a 1-azido-1-(trifluoromethyl)cyclopropane moiety is designed to improve metabolic stability while maintaining key physicochemical properties. The following table provides a comparative analysis of these properties, with data for the azido-variant being extrapolated from closely related trifluoromethyl-cyclopropane analogs.
| Property | tert-Butyl | 1-(Trifluoromethyl)cyclopropyl | 1-Azido-1-(trifluoromethyl)cyclopropyl (Predicted) | Rationale for Bioisosteric Similarity |
| Molecular Shape | Tetrahedral | Roughly Tetrahedral | Roughly Tetrahedral | The cyclopropyl ring and CF3 group mimic the spatial arrangement of the methyl groups in the tert-butyl moiety. |
| Lipophilicity (cLogP) | ~1.98 | ~2.1[9] | ~2.3 - 2.5 | The introduction of the CF3 group increases lipophilicity, which is partially offset by the polar azide group. The overall lipophilicity is expected to be comparable to or slightly higher than the tert-butyl group. |
| Metabolic Stability | Low (susceptible to oxidation) | High[1] | High | The absence of easily oxidizable C-H bonds in the core structure significantly enhances resistance to metabolic degradation by CYP enzymes. |
| Dipole Moment | Low | Moderate | Moderate to High | The highly polar C-F bonds and the azide group introduce a significant dipole moment, which can influence solubility and interactions with biological targets.[8] |
| Functionality | Inert | Inert | "Clickable" handle (Azide) | The azide group provides a site for facile and specific covalent modification.[7] |
Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane: A Proposed Protocol
A validated, step-by-step protocol for the synthesis of 1-azido-1-(trifluoromethyl)cyclopropane is not yet prominently described in the peer-reviewed literature. However, based on established synthetic methodologies for related compounds, a plausible and chemically sound two-step procedure is proposed below. This protocol should be considered a starting point for optimization by researchers.
Workflow for the Proposed Synthesis:
Caption: Proposed two-step synthesis of the target azide.
Protocol 1: Proposed Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
Step 1: Synthesis of 1-Bromo-1-(trifluoromethyl)cyclopropane (Intermediate)
This step involves the conversion of the corresponding carboxylic acid to the bromide.
-
Materials:
-
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-1-(trifluoromethyl)cyclopropane.
-
Step 2: Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
This step involves the nucleophilic substitution of the bromide with an azide.
-
Materials:
-
1-Bromo-1-(trifluoromethyl)cyclopropane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve 1-bromo-1-(trifluoromethyl)cyclopropane (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Carefully concentrate the organic solution under reduced pressure at low temperature to avoid evaporation of the potentially volatile product.
-
Further purification can be achieved by careful distillation or column chromatography.
-
Application Protocol: Incorporation into Target Molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide functionality of 1-azido-1-(trifluoromethyl)cyclopropane allows for its efficient conjugation to alkyne-containing molecules via the CuAAC reaction to form a stable triazole linkage.
Workflow for CuAAC Reaction:
Caption: General scheme for the CuAAC "click" reaction.
Protocol 2: General Procedure for CuAAC
-
Materials:
-
1-Azido-1-(trifluoromethyl)cyclopropane
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-containing substrate (1.0 eq) and 1-azido-1-(trifluoromethyl)cyclopropane (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired triazole-linked product.
-
Conclusion and Future Outlook
The 1-azido-1-(trifluoromethyl)cyclopropane moiety represents a novel and highly promising building block for medicinal chemistry and drug discovery. By combining the metabolic stability of the trifluoromethyl-cyclopropane core with the versatile reactivity of an azide group, it offers a powerful strategy for lead optimization. The proposed synthetic route, while requiring experimental validation, provides a clear path to accessing this valuable compound. The straightforward application in CuAAC reactions allows for the rapid and efficient generation of diverse molecular libraries with potentially improved pharmacokinetic profiles. As the demand for metabolically robust drug candidates continues to grow, the strategic use of bioisosteres like 1-azido-1-(trifluoromethyl)cyclopropane will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Ahunovych, V., Klipkov, A. A., Bugera, M., Tarasenko, K., Trofymchuk, S., Stanko, O., ... & Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 88(6), 3859-3870. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
PubChem. (n.d.). Trifluoromethyl-cyclopropane. [Link]
-
Peeters, M., Decaens, J., & Fürstner, A. (2022). The 1,1-disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert-butyl group. ResearchGate. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809-1811. [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]
-
Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11796-11805. [Link]
-
del Pozo, C., Lledó, A., & Fructos, M. R. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(16), 6432-6437. [Link]
-
Sharpless, K. B., & Finn, M. G. (2001). Click chemistry: a new strategy for drug discovery. Drug Discovery Today, 6(24), 1251-1258. [Link]
-
Beier, P., & O'Hagan, D. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry. [Link]
-
Gill, A. L., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1269-1284. [Link]
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. Trifluoromethyl-cyclopropane | C4H5F3 | CID 14532111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Late-Stage Functionalization Using 1-Azido-1-(trifluoromethyl)cyclopropane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Scientific Rationale
In the pursuit of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of small-molecule therapeutics, the 1-(trifluoromethyl)cyclopropyl (TFCp) group has emerged as a privileged structural motif. Acting as an advanced bioisostere for the tert-butyl group, the TFCp moiety enhances lipophilicity and drastically improves metabolic stability by shielding adjacent bonds from cytochrome P450 (CYP) mediated oxidation[1].
Historically, incorporating the TFCp group required lengthy, de novo synthetic sequences that suffered from poor yields and limited modularity[2]. To remove these synthetic bottlenecks, late-stage functionalization (LSF) using 1-azido-1-(trifluoromethyl)cyclopropane offers a highly convergent solution. This bench-stable reagent enables the direct installation of the TFCp group onto complex active pharmaceutical ingredients (APIs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or transition-metal-catalyzed nitrene transfer[3].
Mechanistic Insights: The Stereoelectronics of TFCp-Azide
The reactivity of 1-azido-1-(trifluoromethyl)cyclopropane is uniquely governed by its stereoelectronics. The strong electron-withdrawing nature of the –CF₃ group lowers the energy of the azide's lowest unoccupied molecular orbital (LUMO). While this increases its electrophilicity toward metal-nitrenoid formation, it simultaneously reduces the nucleophilicity of the internal nitrogen. Consequently, standard uncatalyzed cycloadditions are sluggish. To overcome this, the use of highly stabilizing ligands (e.g., THPTA) in CuAAC, or electron-rich metal centers (e.g., Ru(II) porphyrins) in nitrene transfer, is mechanistically critical to drive the catalytic cycle forward.
Quantitative Data: Why Choose the TFCp Motif?
The decision to append a TFCp group during late-stage lead optimization is driven by its superior physicochemical profile compared to traditional alkyl groups.
Table 1: Physicochemical Comparison of Common Alkyl Bioisosteres
| Property | tert-Butyl | Trifluoromethyl (–CF₃) | 1-(Trifluoromethyl)cyclopropyl (TFCp) |
| Van der Waals Volume (ų) | ~54.0 | ~42.5 | ~68.2 |
| Lipophilicity Contribution (π) | 1.98 | 0.88 | ~1.60 |
| Metabolic Stability | Low (Prone to CYP oxidation) | High | Very High (Steric shielding + CF₃ deactivation) |
| Protein Binding Affinity | Moderate | High | High (Enhanced hydrophobic packing) |
Table 2: CuAAC Reaction Optimization for TFCp-Azide
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| CuSO₄ / NaAsc | None | t-BuOH/H₂O | 25 | 45% | Sluggish due to low azide nucleophilicity. |
| CuSO₄ / NaAsc | TBTA | t-BuOH/H₂O | 25 | 68% | Ligand insolubility limits catalytic turnover. |
| Cu(MeCN)₄PF₆ | TBTA | DCM | 25 | 92% | Excellent in organic media; requires dry conditions. |
| CuSO₄ / NaAsc | THPTA | t-BuOH/H₂O | 25 | 95% | Optimal: Water-soluble ligand stabilizes Cu(I) perfectly. |
Workflow Visualization
The versatility of 1-azido-1-(trifluoromethyl)cyclopropane allows it to be directed down two distinct late-stage functionalization pathways depending on the functional handles present on the target API.
Divergent Late-Stage Functionalization pathways utilizing 1-azido-1-(trifluoromethyl)cyclopropane.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity during complex scaffold modification.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol installs the TFCp group via a metabolically stable 1,2,3-triazole linkage.
Reagents:
-
Alkyne-tagged API (1.0 equiv, 0.5 mmol)
-
1-Azido-1-(trifluoromethyl)cyclopropane (1.2 equiv, 0.6 mmol)
-
CuSO₄·5H₂O (0.05 equiv, 5 mol%)
-
THPTA ligand (0.10 equiv, 10 mol%)
-
Sodium Ascorbate (0.20 equiv, 20 mol%)
-
Solvent: t-BuOH / H₂O (1:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Solvation: Dissolve the alkyne-tagged API and 1-azido-1-(trifluoromethyl)cyclopropane in the t-BuOH/H₂O mixture.
-
Causality: The biphasic t-BuOH/H₂O system provides optimal solvation for both the highly lipophilic TFCp-azide and the water-soluble copper-ligand complex, preventing phase-separation that would stall the catalytic cycle.
-
-
Catalyst Assembly: In a separate vial, pre-mix CuSO₄·5H₂O and THPTA in a small volume of H₂O, then add to the main reaction flask.
-
Causality: THPTA is selected over TBTA because its high aqueous solubility ensures the Cu(I) center remains accessible in the aqueous phase, accelerating the formation of the copper acetylide despite the electron-deficient nature of the azide.
-
-
Initiation: Add sodium ascorbate dropwise as a freshly prepared aqueous solution.
-
Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Adding it last prevents premature oxidation or disproportionation of the copper catalyst before the substrates are fully coordinated.
-
-
Monitoring & Validation: Stir at room temperature for 4–12 hours.
-
Self-Validating Checkpoint: The reaction is self-reporting via LC-MS. Complete conversion is confirmed by a precise mass shift of +149.03 Da . Furthermore, ¹⁹F NMR provides definitive structural validation: the starting azide exhibits a broad multiplet, whereas the rigidified triazole product collapses the ¹⁹F signal into a sharp, diagnostic singlet at approximately -72 ppm .
-
Protocol B: Ruthenium-Catalyzed Nitrene Transfer (Aziridination)
This protocol utilizes the azide as a nitrene precursor to functionalize unactivated alkenes on an API scaffold.
Reagents:
-
Alkene-containing API (1.0 equiv, 0.5 mmol)
-
1-Azido-1-(trifluoromethyl)cyclopropane (1.5 equiv, 0.75 mmol)
-
[Ru(TPP)CO] (Ruthenium tetraphenylporphyrin carbonyl) (2 mol%)
-
Solvent: Toluene (0.1 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the API and[Ru(TPP)CO] in anhydrous toluene.
-
Controlled Addition: Heat the solution to 80 °C. Add the 1-azido-1-(trifluoromethyl)cyclopropane dropwise over 1 hour using a syringe pump.
-
Causality: Slow addition keeps the steady-state concentration of the azide low. This prevents off-target azide-azide coupling (yielding azo compounds) and maximizes the productive interaction between the electron-rich Ru(II) center and the azide to extrude N₂ gas.
-
-
Monitoring & Validation: Stir for an additional 2 hours at 80 °C.
-
Self-Validating Checkpoint: Monitor the evolution of N₂ gas (bubbling). Upon completion, TLC will show the disappearance of the alkene. ¹H NMR validation will reveal the diagnostic upfield shift of the alkene protons (typically moving from δ 5.0–6.0 ppm down to δ 2.0–3.0 ppm) as they are incorporated into the newly formed, highly strained TFCp-aziridine ring.
-
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
Welcome to the technical support center for the synthesis of 1-azido-1-(trifluoromethyl)cyclopropane. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities. The 1-(trifluoromethyl)cyclopropyl moiety is a valuable bioisostere for sterically demanding groups like tert-butyl, offering improved metabolic stability and lipophilicity.[1][2] The further incorporation of an azide group provides a chemical handle for "click chemistry," enabling facile conjugation to other molecules.
This document provides a comprehensive overview of a robust synthetic approach, troubleshooting guides for common issues, and detailed experimental protocols. The synthesis is challenging and requires careful control of reaction conditions, particularly in the final conversion step.
Core Challenge & Recommended Synthetic Workflow
Direct azidation of a 1-trifluoromethylcyclopropane precursor is not well-established. The most reliable and validated approach involves a multi-step sequence starting from a commercially available precursor, such as 1-(trifluoromethyl)cyclopropane-1-carboxylic acid or its corresponding carboxamide. The core of this strategy is the generation of 1-(trifluoromethyl)cyclopropylamine via a rearrangement reaction, followed by a diazotization-azidation sequence.
Caption: Concerted mechanism of the Curtius rearrangement and trapping of the isocyanate.
Part 2: Conversion of Amine to Azide (Diazotization Step)
This conversion is a classic transformation but is particularly sensitive for aliphatic and cyclopropyl amines due to the instability of the corresponding diazonium salt.
Q4: The yield of my final azide is very low, with a complex mixture of byproducts. What is going wrong?
A4: The primary cause is likely the instability of the 1-(trifluoromethyl)cyclopropyl diazonium cation intermediate. Unlike aromatic diazonium salts which are stable at low temperatures, aliphatic diazonium salts readily lose N₂ to form highly reactive carbocations. [3][4]This carbocation can then undergo various reactions, including elimination, rearrangement (ring-opening), and substitution with any available nucleophile (water, counter-ions).
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield of Azide | 1. Decomposition of diazonium intermediate. 2. Temperature too high. 3. Incorrect pH/acid concentration. | 1. Maintain strict temperature control (0 to 5 °C). 2. Use a high concentration of sodium azide to trap the diazonium salt immediately. 3. Perform a slow, dropwise addition of the sodium nitrite solution. |
| Ring-Opened Byproducts | Carbocation rearrangement due to ring strain. | This is an inherent reactivity. Minimize by keeping the temperature low and ensuring rapid trapping with the azide anion. |
| Alcohol Byproduct | Trapping of the carbocation by water (solvent). | Run the reaction in a biphasic system (e.g., DCM/water) to partition the product away from the aqueous phase. |
| Reaction Stalls | Insufficient acid, leading to incomplete formation of nitrous acid (HNO₂). | Ensure at least 2-3 equivalents of a strong acid (like HCl or H₂SO₄) are used. [5] |
Q5: What is the optimal protocol for the diazotization and azidation of 1-(trifluoromethyl)cyclopropylamine?
A5: The key is to generate the unstable diazonium salt in situ in the presence of a high concentration of the azide trapping agent under strictly controlled temperatures.
-
Dissolve the Amine: Dissolve the 1-(trifluoromethyl)cyclopropylamine hydrochloride salt in water at 0-5 °C.
-
Add Azide Source: Add a concentrated solution of sodium azide (at least 2-3 equivalents). The high concentration of N₃⁻ helps ensure it is the primary nucleophile to react with the diazonium salt as it forms.
-
Slow Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the amine/azide mixture, keeping the internal temperature strictly below 5 °C. The slow addition prevents a buildup of nitrous acid and the diazonium salt, minimizing decomposition. []4. Quench and Extract: After the addition is complete, allow the reaction to stir for a short period (e.g., 30 minutes) at low temperature before carefully quenching any excess nitrous acid (e.g., with sulfamic acid) and extracting the product into an organic solvent like diethyl ether or dichloromethane.
Q6: How stable is the final product, 1-azido-1-(trifluoromethyl)cyclopropane? What are the safety precautions?
A6: While small organic azides can be energetic, the presence of fluorine atoms often increases thermal stability. However, the combination of the strained cyclopropane ring and the azido group warrants caution.
-
Handling: Always handle the compound behind a blast shield. Avoid friction, shock, and rapid heating. Use plastic or Teflon-coated spatulas.
-
Storage: Store as a dilute solution in an organic solvent (e.g., THF, toluene) at low temperatures (-20 °C). Do not store the neat compound in large quantities.
-
Purification: Avoid distillation. Purification should be done via flash column chromatography with the system kept cold if possible.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Trifluoromethyl)cyclopropylamine via Curtius Rearrangement
This protocol is adapted from general procedures for Curtius rearrangements. [7][8]
-
Step 1: Acyl Chloride Formation. In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 M). Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess reagent are carefully removed in vacuo to yield the crude acyl chloride, which is used immediately.
-
Step 2: Acyl Azide Formation. Dissolve the crude acyl chloride in anhydrous acetone or THF (~2 M). Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature does not exceed 10 °C. Stir vigorously for 1-2 hours at 0 °C.
-
Step 3: Rearrangement and Trapping. Carefully dilute the reaction mixture with anhydrous toluene and warm to 80 °C. The Curtius rearrangement will proceed with the evolution of N₂ gas. Maintain this temperature until gas evolution stops (typically 2-4 hours). Cool the mixture to room temperature. To this solution containing the isocyanate, add benzyl alcohol (1.5 eq) and heat at 80 °C for another 2 hours to form the Cbz-protected amine.
-
Step 4: Deprotection. After aqueous workup and purification of the Cbz-carbamate by chromatography, dissolve it in methanol. Add a catalytic amount of Pd/C (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter through Celite and concentrate in vacuo to obtain the crude 1-(trifluoromethyl)cyclopropylamine.
Protocol B: Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
This protocol is adapted from general procedures for amine diazotization. [4][9]
-
Setup: In a round-bottom flask, dissolve the crude 1-(trifluoromethyl)cyclopropylamine (1.0 eq) from the previous step in 2 M aqueous HCl (3.0 eq). Cool the solution to 0 °C in an ice-salt bath.
-
Azidation: To this solution, add sodium azide (NaN₃, 2.5 eq). Stir vigorously.
-
Diazotization: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water. Using a dropping funnel, add the NaNO₂ solution dropwise to the amine/azide mixture over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times.
-
Workup: Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Extract the mixture with cold diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (< 25 °C).
-
Purification: The crude product should be purified immediately by flash column chromatography on silica gel using a cold hexane/ethyl acetate gradient. The final product should be stored as a dilute solution at -20 °C.
References
-
Lazo, J. S., & Kenniston, J. A. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Available at: [Link]
-
Smith, P. A. S., & Horwitz, J. P. (1950). MIGRATORY APTITUDES OF THE CYCLOPROPYL GROUP IN THE SCHMIDT REACTION OF TERTIARY ALCOHOLS AND KETONES. ProQuest. Available at: [Link]
-
Kee, C. W. (2016). Synthetic Methods towards 1-Substituted Cyclopropylamines. ScholarWorks@UARK. Available at: [Link]
-
Greenberg, A., et al. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PMC. Available at: [Link]
-
Greenberg, A., et al. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. Available at: [Link]
-
Carreño, M. C., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. Available at: [Link]
-
Cloke, J. B., & Smith, P. A. S. (1954). The Behavior of Cyclopropyl Ketones in the Schmidt Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Bach, R. D., & Smith, P. A. S. (1972). Effects of acid strength on Schmidt reactions of alkyl cyclopropyl ketones and alkyl phenyl ketones. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia. Available at: [Link]
-
Gutmann, B., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. PMC. Available at: [Link]
-
Greenberg, A., et al. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
-
Pearson, W. H. (2008). Schmidt Rearrangement Reactions with Alkyl Azides. Sciencemadness.org. Available at: [Link]
-
Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Syntheses. Available at: [Link]
-
Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Mykhailiuk, P. K. (2007). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. ResearchGate. Available at: [Link]
-
Filimonov, V. D., et al. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Organic Chemistry Portal. Available at: [Link]
-
Szymański, W., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Available at: [Link]
-
O'Hagan, D., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Available at: [Link]
-
Sathee NEET. (n.d.). Chemistry Diazotization Reaction. Sathee NEET. Available at: [Link]
-
Chen, J., et al. (2021). Photocatalyzed gem-Difluoroallylation of Tertiary Amines with α-Trifluoromethyl Alkenes. ResearchGate. Available at: [Link]
-
Ito, H., & Oyama, N. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. Available at: [Link]
-
Liu, F., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Ito, H., & Oyama, N. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. huscap.harvard.edu. Available at: [Link]
-
Toste, F. D., et al. (2016). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PMC. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
-
Gouverneur, V., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. Available at: [Link]
-
Mykhailiuk, P. K. (2022). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]
Sources
- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
Technical Support Center: Optimizing Click Chemistry for Sterically Hindered Azides
Welcome to the Advanced Technical Support Center. While Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC) are renowned for their reliability, sterically hindered azides (e.g., tertiary, diaryl, or heavily substituted cyclopropyl azides) frequently suffer from sluggish kinetics, poor yields, or unexpected regiochemistry.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic bottlenecks of steric hindrance and provide self-validating, highly optimized protocols to ensure your bioconjugation and synthetic workflows succeed.
Part 1: Mechanistic Insights & Decision Workflow
The failure of hindered azides in standard click reactions is rarely a reagent purity issue; it is a fundamental kinetic and thermodynamic bottleneck.
-
In CuAAC: The rate-determining step involves the coordination of the azide to the dinuclear copper-acetylide complex. Bulky substituents physically block this approach, drastically increasing the activation energy barrier and allowing the active Cu(I) catalyst time to oxidize or disproportionate before the reaction can occur.
-
In RuAAC: The reaction typically proceeds via a ruthenacycle intermediate to yield 1,5-disubstituted triazoles. However, extreme steric bulk can clash within this highly strained intermediate, forcing the alkyne to adopt a reverse orientation and completely altering the expected regioselectivity[1].
Logical workflow for selecting click chemistry conditions for hindered azides.
Part 2: Troubleshooting FAQs
Q1: My tertiary azide yields no product under standard CuAAC conditions (CuSO₄/Sodium Ascorbate). How do I optimize this? A1: For sterically hindered substrates, standard ligand-free CuAAC often fails because the slow reaction rate allows Cu(I) to oxidize before cycloaddition can occur. To overcome this, you must use a highly active tertiary amine/triazine ligand like BTTAA. [4]. Furthermore, increasing the reaction temperature to 60–80 °C provides the necessary thermal energy to overcome the massive activation barrier imposed by the steric bulk [2][2].
Q2: I am attempting to synthesize a 1,5-disubstituted triazole using RuAAC with a bulky diaryl azide, but I am isolating the 1,4-isomer instead. Is my catalyst contaminated? A2: No, your catalyst is likely fine; this is a known mechanistic deviation. The RuAAC mechanism normally proceeds via oxidative coupling to give a six-membered ruthenacycle. However, [1]. The formation of the ruthenacycle allowing 1,5-regioselectivity is hampered considerably by the stereo-demanding nature of the intermediate. This causes a reverse orientation of the alkyne, leading exclusively to the 1,4-regioisomer [1][1].
Q3: How do I choose the right accelerating ligand for my hindered CuAAC reaction? A3: The choice of ligand dictates the stability of the active Cu(I) species and the overall reaction kinetics.3 [3][3]. While TBTA is a classic ligand, its poor water solubility limits its utility. THPTA is highly water-soluble but offers only moderate reaction kinetics. For sterically hindered azides, BTTAA is the superior choice due to its very high reaction kinetics and excellent stabilization of Cu(I) over extended reaction times[4].
Part 3: Ligand Optimization Data
When dealing with hindered azides, selecting a ligand with "Very High" reaction kinetics is non-negotiable. Below is a comparative synthesis of standard CuAAC accelerating ligands.
| Ligand | Copper Concentration Needed | Reaction Kinetics | Water Solubility | Organic Solubility | Biocompatibility |
| BTTAA | Very Low | Very High | Moderate | Moderate | Very High |
| BTTES | Low | High | High | Low | Very High |
| THPTA | Moderate | Moderate | High | Low | Moderate |
| TBTA | High | Very High | Low | Very High | Low |
Data synthesized from Vector Laboratories' CuAAC accelerating ligand parameters [3][3].
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Efficiency CuAAC for Sterically Hindered Azides (BTTAA-Accelerated)
Self-Validation Step: Always run a parallel control reaction with a non-hindered azide (e.g., benzyl azide). If the control succeeds but the hindered azide fails, the issue is purely steric, confirming that catalyst poisoning has not occurred.
Step 1: Catalyst Pre-complexation
-
Action: In a degassed vial, mix CuSO₄ (2 mM final concentration) with BTTAA (10 mM) to achieve a 1:5 molar ratio.
-
Causality: Pre-complexation ensures that the Cu(I) generated upon reduction is immediately coordinated and stabilized. A 1:5 ratio is critical to prevent Cu(I) degradation during the extended reaction times required for hindered azides [5][4].
Step 2: Substrate Addition
-
Action: Add the sterically hindered azide (1.0 eq) and alkyne (1.2–1.5 eq) in an appropriate degassed solvent (e.g., DMF or DMSO).
-
Causality: Excess alkyne drives the equilibrium forward. Polar aprotic solvents like DMF improve the solubility of bulky organic azides and stabilize the polar transition state.
Step 3: Reduction & Initiation
-
Action: Add freshly prepared sodium ascorbate (10–20 eq relative to Cu) to the mixture.
-
Causality: Freshly prepared ascorbate is mandatory. Oxidized ascorbate fails to maintain the active Cu(I) oxidation state, which is a fatal flaw for slow-reacting hindered substrates [2][2].
Step 4: Thermal Activation & Monitoring
-
Action: Seal the vessel, heat to 60–80 °C, and monitor via LC-MS.
-
Causality: Heating provides the necessary thermal energy to overcome the severe steric clashes during the formation of the dinuclear copper-acetylide-azide intermediate [2][2].
Protocol B: RuAAC for Bulky Azides
Self-Validation Step: Run a control experiment with 2-(azidomethyl)pyrrolidine to confirm the catalyst yields the expected 1,5-selectivity before testing your bulky substrate [1][1].
Step 1: Inert Atmosphere Setup
-
Action: In a glovebox or under strict argon flow, add the bulky azide (1.0 eq), alkyne (1.0–1.2 eq), and [Cp*RuCl(PPh₃)₂] catalyst (0.05 eq) to a Schlenk flask.
-
Causality: Ruthenium catalysts are highly air-sensitive. Rigorous exclusion of oxygen is required to maintain the active Ru(II) species and prevent catalyst poisoning [2][2].
Step 2: Solvent Addition
-
Action: Add anhydrous, thoroughly degassed toluene or DMF.
-
Causality: Degassing prevents oxidative quenching of the ruthenacycle intermediate.
Step 3: Cycloaddition
-
Action: Seal the vessel and heat to 60–100 °C for 12–24 hours.
-
Causality: High temperature is required to drive the formation of the highly strained ruthenacycle. Note: As established in FAQ 2, extreme steric bulk will force the reaction to yield the 1,4-regioisomer exclusively, bypassing the standard 1,5-pathway [1][1].
Step 4: Purification
-
Action: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography. Confirm regiochemistry via 2D NMR (NOESY/ROESY).
References
-
Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides | RSC Advances |
-
Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions | Benchchem | 2
-
Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands | Vector Labs | 3
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction | Chemical Communications |
-
CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) | Jena Bioscience | 4
Sources
Technical Support Center: Purification Strategies for 1-Azido-1-(trifluoromethyl)cyclopropane Derivatives
Welcome to the Advanced Chromatography and Isolation Support Center. The 1-(trifluoromethyl)cyclopropyl motif is a highly valued, metabolically stable pharmacophore utilized in modern drug discovery, notably in the development of bombesin receptor subtype-3 (BRS-3) agonists for oncology applications[1].
However, synthesizing and purifying the azide precursors of these motifs—specifically 1-azido-1-(trifluoromethyl)cyclopropane derivatives—presents severe technical challenges. Much like the commercially available 1-trifluoromethyl-1-cyclopropylamine, these compounds exhibit extreme volatility. Furthermore, the combination of a highly strained cyclopropane ring, a strongly electron-withdrawing -CF₃ group, and a high-energy azide moiety creates a system prone to thermal degradation and acid-catalyzed ring-opening[2][3].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical data to ensure the safe and high-yielding isolation of these complex intermediates.
Section 1: Troubleshooting & Triage (FAQs)
Q: My isolated yield is consistently <30%, and I observe a highly polar baseline spot on my TLC plate. Is the azide degrading on the column? A: Yes, via Brønsted acid-catalyzed decomposition. Causality: The 1-azido-1-(trifluoromethyl)cyclopropane system is highly susceptible to electrophilic degradation. The acidic silanol groups (pKa ~4.5–5.5) on standard, unmodified silica gel can protonate the proximal nitrogen of the azide. Due to the extreme ring strain of the cyclopropane (~27.5 kcal/mol), protonation facilitates the rapid extrusion of N₂ gas. This generates an unstable intermediate that quickly reacts with ambient moisture or undergoes ring-opening to form highly polar, water-soluble amino-alcohols or imines. Solution: Transition to neutral alumina (Brockmann Grade III) or deactivate your silica gel with 1–2% triethylamine (Et₃N) prior to loading.
Q: Why does my product disappear during rotary evaporation, even though TLC showed a clean, single spot in the collected fractions? A: Evaporative loss due to extreme lipophilicity and volatility. Causality: The -CF₃ group significantly increases the vapor pressure of the molecule by reducing intermolecular hydrogen bonding and dipole-dipole interactions. When combined with a low molecular weight (e.g., unsubstituted 1-azido-1-(trifluoromethyl)cyclopropane has an MW of 151.09 g/mol ), the compound behaves like a highly volatile solvent. Applying standard high-vacuum rotary evaporation pulls the product directly into the solvent trap. Solution: Never use high vacuum for low-MW derivatives. Evaporate solvents using a Vigreux column at atmospheric pressure or a gentle N₂ sweep gas at 10°C.
Q: How can I reliably track these derivatives during chromatography when they lack a UV chromophore? A: Employ a "Catch-and-Release" Staudinger TLC stain. Causality: Standard UV monitoring (254 nm) is ineffective unless the derivative contains an aryl substituent. Standard stains like KMnO₄ can yield false positives, and ninhydrin will not react with the azide directly. Triphenylphosphine (PPh₃) selectively reduces the azide to an aza-ylide, which hydrolyzes in the presence of atmospheric moisture to a primary amine. This amine then readily reacts with ninhydrin to form Ruhemann's purple. Solution: Spot the TLC plate, dip in 5% PPh₃ in dichloromethane (DCM), wait 2 minutes, then dip in ninhydrin and heat gently.
Section 2: Quantitative Data & Stability Metrics
The purification strategy must be dictated by the compound's Carbon-to-Nitrogen (C/N) ratio and molecular weight. A C/N ratio < 3 indicates an explosive hazard, precluding any thermal purification methods (e.g., distillation)[4].
| Derivative Type | Molecular Weight ( g/mol ) | C/N Ratio | Volatility Risk | Recommended Stationary Phase | Max Evaporation Temp | Expected Recovery |
| Unsubstituted Azide | 151.09 | 1.33 (Danger) | Extreme | Neutral Alumina | 10°C (N₂ Sweep) | 55–65% |
| Methyl Ester Derivative | 209.12 | 2.00 (High Risk) | High | Deactivated Silica | 15°C (Low Vac) | 75–80% |
| Benzyl Ester Derivative | 285.22 | 4.00 (Stable) | Low | Standard Silica | 25°C (Standard) | >85% |
| Aryl-Substituted (e.g., Ph) | 227.18 | 3.33 (Stable) | Low | Standard Silica | 30°C (Standard) | >90% |
Section 3: Self-Validating Isolation Protocol
Methodology: Low-Thermal-Stress Chromatography for Volatile Fluorinated Azides Objective: Isolate highly volatile, low-MW 1-azido-1-(trifluoromethyl)cyclopropane derivatives without inducing thermal N₂ extrusion or evaporative loss.
Step 1: Stationary Phase Deactivation
-
Action: Slurry-pack the flash column using silica gel deactivated with 2% v/v Et₃N in pentane.
-
Causality: Neutralizing Brønsted acid sites prevents protonation of the azide, which would otherwise trigger N₂ extrusion and cyclopropane ring-opening.
-
Validation Checkpoint: Run 2 column volumes of blank solvent through the packed bed and test the eluent with wet pH paper. A pH of ~7.5–8.0 confirms complete deactivation. Do not proceed if the pH is acidic.
Step 2: Isocratic Elution
-
Action: Load the crude mixture neat (if liquid) and elute using a strictly low-boiling solvent system (e.g., pentane/diethyl ether).
-
Causality: High-boiling solvents (like EtOAc or heptane) require elevated temperatures or high vacuum for removal, which will either degrade the thermal-sensitive azide or cause evaporative loss of the target compound.
Step 3: Self-Validating Fraction Analysis
-
Action: Identify product-containing fractions using the PPh₃/Ninhydrin Staudinger stain described in Section 1.
-
Validation Checkpoint: Concurrently run an FT-IR spectrum of a concentrated 10 µL aliquot from the peak fraction. A sharp, intense absorption band at ~2100–2120 cm⁻¹ confirms the structural integrity of the azide group. If the TLC is positive but the IR lacks the azide stretch, the compound has degraded into an amine on the column.
Step 4: Cryogenic Solvent Removal
-
Action: Pool fractions into a pre-weighed round-bottom flask. Concentrate using a rotary evaporator with the water bath set to 10°C, pressure ≥ 400 mbar, or ideally, use a gentle N₂ sweep gas.
-
Validation Checkpoint: Weigh the receiving trap flask before and after evaporation. If the mass of the trap increases by more than the theoretical mass of the solvent, the volatile fluorinated azide has co-distilled. Immediately halt the vacuum and switch to atmospheric distillation using a Vigreux column.
Section 4: Visual Purification Workflow
Fig 1: Decision matrix for the purification of fluorinated azidocyclopropanes based on stability.
References
-
Title: A possible new target in lung-cancer cells: The orphan receptor, bombesin receptor subtype-3 Source: PMC (nih.gov) URL: [Link]
-
Title: Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Total Synthesis of Natural (+)-(2'S,3'R)-Zoapatanol Source: ResearchGate URL: [Link]
-
Title: α-Substituted vinyl azides: an emerging functionalized alkene Source: SciSpace URL: [Link]
Sources
Technical Support Center: Synthesis of 1-Azido-1-(trifluoromethyl)cyclopropane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex synthetic landscape of highly strained, fluorinated building blocks.
The synthesis of 1-azido-1-(trifluoromethyl)cyclopropane presents a unique intersection of challenges: the immense ring strain of the cyclopropane moiety, the strong electron-withdrawing nature of the trifluoromethyl (
Pathway Visualization: Overcoming the Ring-Opening Dilemma
Attempting to synthesize this molecule via traditional nucleophilic substitution almost universally fails. The diagram below illustrates the mechanistic divergence between the failed direct azidation route and the successful, validated workflow.
Fig 1: Reaction pathways comparing failed SN1/SN2 azidation vs. the successful Curtius workflow.
Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: Why does direct nucleophilic azidation ( ) of 1-(trifluoromethyl)cyclopropyl electrophiles fail, yielding only linear allyl azides?
The Causality: Direct substitution on a cyclopropane ring is blocked by two fundamental chemical laws. First, an
Q2: During the Curtius rearrangement of 1-(trifluoromethyl)cyclopropanecarboxylic acid using DPPA, my major byproduct is a symmetrical urea. How do I prevent this?
The Causality: The Curtius rearrangement converts the carboxylic acid into an acyl azide, which expels nitrogen gas to form a highly reactive isocyanate. If adventitious water is present, the isocyanate hydrolyzes to a primary amine. This newly formed amine rapidly attacks unreacted isocyanate, forming a highly stable, insoluble symmetrical urea byproduct. The Solution (Self-Validating Protocol): Do not attempt a direct aqueous Curtius rearrangement. Instead, run the reaction in strictly anhydrous toluene and trap the isocyanate intermediate with an excess of anhydrous tert-butanol. This forms a stable Boc-protected amine. The success of the reaction validates itself: if the solution remains clear (no urea precipitation), the trapping was successful. You can then cleanly deprotect the Boc group using HCl in dioxane.
Q3: For the final diazo transfer step, triflyl azide ( ) is highly effective but dangerously explosive. What is a safer alternative that minimizes side reactions?
The Causality:
Q4: My LC-MS shows 100% conversion to 1-azido-1-(trifluoromethyl)cyclopropane, but my isolated yield after rotary evaporation is <10%. Where is the product going?
The Causality: Low molecular weight organic azides (MW = 151.1 g/mol ) are highly volatile. The combination of the compact cyclopropane ring and the fluorine atoms significantly reduces intermolecular forces, resulting in a very low boiling point.
The Solution: The product is being lost to the vacuum pump. Never subject this compound to high vacuum. Extract the product into a low-boiling solvent (like pentane or diethyl ether) and concentrate it using a Vigreux column at atmospheric pressure, or use a rotary evaporator with the water bath set to
Quantitative Data: Route Comparison
The table below summarizes the quantitative outcomes of various synthetic strategies, highlighting why the Curtius/Diazo-transfer route is the industry standard.
| Synthetic Route | Reactive Intermediate | Major Side Reaction / Issue | Typical Yield | Safety & Viability Profile |
| Direct Azidation ( | Cyclopropyl cation | Electrocyclic ring opening (Allyl azides) | < 5% | Low chemical viability; total loss of ring structure. |
| Aqueous Curtius | Isocyanate | Symmetrical urea formation | 20 - 40% | Moderate; difficult purification of urea byproducts. |
| Curtius (Boc-trap) + Diazo Transfer | Boc-amine | Volatility loss during final concentration | 75 - 85% | High ; robust, scalable, and structurally retentive. |
Experimental Methodology: The Validated Workflow
This step-by-step protocol ensures the structural integrity of the cyclopropane ring while maximizing the yield of the target azide.
Phase 1: Curtius Rearrangement & Boc-Protection
-
Activation: Dissolve 1-(trifluoromethyl)cyclopropanecarboxylic acid (1.0 equiv, 10 mmol) in 30 mL of anhydrous toluene under an argon atmosphere.
-
Azidation: Add anhydrous triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv). Stir at 25°C for 2 hours to form the acyl azide. Caution: Monitor gas evolution (
). -
Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction mixture to 80°C for 8 hours. The isocyanate intermediate will be trapped as the Boc-protected amine.
-
Workup: Wash the organic layer with 5% aqueous citric acid, saturated
, and brine. Dry over and concentrate under reduced pressure to isolate tert-butyl (1-(trifluoromethyl)cyclopropyl)carbamate.
Phase 2: Deprotection & Diazo Transfer
-
Deprotection: Treat the Boc-protected amine with 4M HCl in dioxane (10 mL) at room temperature for 2 hours. Concentrate to dryness to yield 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride.
-
Diazo Transfer: Dissolve the amine hydrochloride (1.0 equiv) in a 1:1 mixture of Methanol/Water (20 mL).
-
Catalysis: Add
(3.0 equiv), (0.01 equiv), and imidazole-1-sulfonyl azide hydrochloride (1.2 equiv)[4]. Stir vigorously at room temperature for 12 hours. -
Isolation (Critical Step): Dilute with water and extract 3x with pentane. Dry the combined pentane layers over
. -
Concentration: Concentrate the pentane solution on a rotary evaporator with the water bath at 15°C and pressure
mbar to prevent volatility loss of the final 1-azido-1-(trifluoromethyl)cyclopropane.
References
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride Organic Chemistry Portal URL
- PubMed (National Institutes of Health)
- Journal of the American Chemical Society (ACS Publications)
- Cyclopropyl Azide | 83-09-4 | Research Chemical Benchchem URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 4. An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the stability of 1-azido-1-(trifluoromethyl)cyclopropane in solution
Current Status: 🟢 Operational | Topic: Stability & Handling Guide | Ref: TSC-AZ-CF3-CYC-001
Executive Summary: The "Never Isolate" Directive
Welcome to the technical support hub for 1-azido-1-(trifluoromethyl)cyclopropane . As a Senior Application Scientist, I must be blunt: this molecule represents a convergence of three high-energy structural features—an azide group, a strained cyclopropane ring, and a geminal trifluoromethyl group.
While the electron-withdrawing
Core Safety Rule: This compound should be treated as metastable . It must be generated in situ or stored in dilute solution. Do not isolate this compound in neat (pure) form under any circumstances.
Module 1: Stability Assessment & Risk Profile
Q: Why is this specific azide considered high-risk?
A: We calculate the risk using two standard heuristic models in energetic materials chemistry: the C/N Ratio and the Rule of Six .
1. The C/N Ratio Test
The stability of an organic azide is roughly predicted by the ratio of carbon (plus oxygen) atoms to nitrogen atoms.[1][2][3][4]
-
Formula:
-
Equation:
-
Calculation:
| Ratio Range | Stability Classification | Protocol for 1-azido-1-(trifluoromethyl)cyclopropane |
| Stable | Can be isolated (with care).[3] | |
| Intermediate / Hazardous | Solution ONLY. Max conc. 0.5–1.0 M. | |
| Explosive | Do not synthesize. |
2. The Ring Strain Factor
Unlike a linear alkyl azide, the cyclopropane ring possesses ~27.5 kcal/mol of ring strain energy. Upon thermal decomposition, the release of
Visualizing the Hazard Logic
The following decision matrix outlines the operational safety logic for this molecule.
Figure 1: Operational safety decision tree. Isolation of the neat compound is strictly prohibited due to the low C/N ratio.[1][3][4]
Module 2: Solution Stability & Solvent Selection
Q: Which solvent should I use for synthesis and storage?
A: Solvent choice is critical. You must balance inertness (to prevent side reactions) with volatility (to ensure the azide doesn't concentrate if the solvent evaporates).
Critical Warning: Avoid halogenated solvents (DCM,
Solvent Compatibility Table
| Solvent | Suitability | Tech Note |
| TBME (tert-Butyl methyl ether) | High | Excellent choice. Non-peroxide forming ethers are preferred. Good volatility balance. |
| Toluene | High | High boiling point prevents accidental concentration. chemically inert.[5] |
| THF (Tetrahydrofuran) | Medium | Good solubility, but |
| DCM (Dichloromethane) | Low / Conditional | RISK: Only use if the organic azide is fully purified from excess azide salts. |
| DMF/DMSO | Avoid | High boiling points make removal difficult without heating (which is dangerous). |
Q: What is the maximum safe concentration?
A: Maintain a concentration of
Module 3: Troubleshooting & Reaction Monitoring
Q: My reaction mixture is changing color (Yellow Black). What is happening?
A: This indicates thermal decomposition.[6]
The
The Pathway:
-
Loss of
. -
Formation of a singlet nitrene.
-
Ring Expansion: The nitrene attacks the adjacent C-C bond to relieve ring strain, forming a trifluoromethyl-azetine (4-membered ring imine) which creates oligomers (black tar).
Q: I observe pressure buildup in my sealed vial.
A: This is
-
Immediate Action: Cool the vessel to -78°C immediately. Vent carefully behind a shield.
-
Root Cause: The solution likely exceeded room temperature, or trace acid catalyzed the decomposition.
-cyclopropanes are sensitive to specific Lewis acids which can trigger ring opening.
Q: How do I monitor the stability?
A: Do not use GC-MS (Gas Chromatography) as the heated injection port will decompose the azide, leading to false data (you will see the imine/rearrangement product).
-
Recommended:
NMR or IR Spectroscopy . -
Signal: Look for the characteristic azide stretch at ~2100–2150 cm⁻¹ in IR. In
NMR, the signal on the cyclopropane ring is distinct; decomposition will shift this signal significantly as the ring opens.
Module 4: Experimental Workflow (In Situ Generation)
To maximize safety and yield, we recommend generating the azide and reacting it immediately ("Telescoped Synthesis").
Recommended Workflow: The "Telescoped" Approach
Instead of isolating the azide, react it directly with your alkyne (Click) or phosphine (Staudinger).
Figure 2: Telescoped workflow. The azide is extracted but never concentrated to dryness before the next step.
Module 5: Disposal & Quenching
Q: How do I dispose of the excess azide solution? A: Never pour azide solutions down the drain (explosion risk with lead pipes).[3]
Standard Quenching Protocol:
-
Dilute: Ensure the solution is dilute.
-
Chemical Kill: Add excess Triphenylphosphine (
) . -
Disposal: Once converted to the amine, the waste can be handled as standard organic waste [3].
References
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
-
Kappe, C. O., & Kaval, N. (2003). Microwave-Assisted Synthesis Involving Hazardous Azide Reagents. Green Chemistry. (Discusses the "Rule of Six" and C/N ratios).
-
Gribble, G. W. (2014). Chemical safety: synthesis and handling of organic azides. Chemical Health and Safety.
-
Beier, P., et al. (2019).[10] Synthesis, Stability, and Reactivity of Azidofluoroalkanes. Synform. (Specific context on fluorinated azides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. targetmol.com [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme.de [thieme.de]
Technical Support Center: Troubleshooting Trifluoromethylcyclopropanation
Topic: Troubleshooting Low Conversion Rates in Trifluoromethylcyclopropanation Audience: Synthetic Chemists, Process Development Scientists Protocol Focus: Metal-Catalyzed Carbene Transfer via In Situ Generated Trifluorodiazoethane
Introduction: The "Fluorine Challenge"
Welcome to the Technical Support Center. You are likely here because your trifluoromethylcyclopropanation reaction—a critical step for introducing bioisosteres in drug discovery—has stalled or failed.
The introduction of a trifluoromethyl (
The Core Problem:
-
Reagent Instability: The diazo precursor decomposes before reacting.
-
Carbene Dimerization: The active species reacts with itself instead of the alkene.
-
Electronic Mismatch: The alkene substrate is too electron-deficient to accept the electrophilic carbene.
Diagnostic Workflow
Before altering variables, use this logic tree to identify the failure point.
Figure 1: Diagnostic logic for identifying the root cause of low conversion in metal-catalyzed cyclopropanation.
Module A: The "Hidden" Killer (Diazo Generation)
Most modern protocols avoid isolating explosive
FAQ: Why is my diazo generation failing?
Q: The organic layer never turned yellow. What happened? A: The diazotization of trifluoroethylamine is pH-sensitive.
-
The Chemistry:
. This requires acidic conditions. -
The Fix: Ensure your aqueous phase is acidic (pH 3–4) initially. If you are using a buffer that is too basic, the amine will not diazotize. Conversely, if it is too acidic (pH < 1), the diazo compound may decompose rapidly.
-
Reagent Check:
degrades over time. If the solid is clumpy or wet, replace it.
Q: Can I just add all reagents at once?
A: Absolutely not.
The concentration of
-
Protocol: Use a syringe pump to add the aqueous
solution to the reaction mixture containing the catalyst, alkene, and amine salt over 4–10 hours [1].
Module B: Catalyst & Electronic Mismatch
The choice of catalyst dictates the mechanism and the tolerance for electronic effects.
Mechanistic Pathway & Failure Modes
Figure 2: The competition between productive cyclopropanation and parasitic dimerization.
FAQ: Catalyst Selection
Q: I am using Fe(TPP)Cl but getting low yields on electron-deficient alkenes (e.g., acrylates). A: This is an Electronic Mismatch .
-
Reasoning: The Iron(III)-carbene species is electrophilic. It reacts rapidly with electron-rich alkenes (styrenes, vinyl ethers) but sluggishly with electron-poor ones.
-
Troubleshooting:
-
Switch Metal: Cobalt(II) porphyrins (e.g., Co(TPP)) often operate via a metalloradical mechanism which can have different electronic tolerances and higher activity for difficult substrates [2].
-
Add Lewis Acid: In some cases, adding a Lewis acid can activate the alkene, though this is risky with diazo compounds.
-
Acceptance: For highly electron-deficient substrates (e.g., nitroalkenes), yields are intrinsically lower (often <50%).
-
Q: My catalyst dies after 1 hour (Turnover Number is low). A: Catalyst poisoning or bleaching.
-
Diagnosis: If the reaction solution loses its distinct porphyrin color (turning muddy brown/black), the macrocycle has degraded.
-
Fix:
-
Exclude Oxygen: While some Fe-porphyrin protocols are robust, oxygen can promote catalyst degradation. Run under Argon.
-
Ligand Exchange: If using Fe(TPP)Cl, ensure no strong coordinating ligands (like excess pyridine or amines) are poisoning the metal center, preventing diazo coordination.
-
Validated Protocol: The "Gold Standard"
This protocol synthesizes the best practices from the Morandi [1] and Zhang [2] groups.
System: Biphasic (Water / Dichloromethane) Catalyst: Fe(TPP)Cl (Tetraphenylporphyrin iron(III) chloride) or Co(TPP).
Step-by-Step Methodology
-
Preparation of Organic Phase:
-
In a round-bottom flask, dissolve the Alkene (1.0 equiv) and Catalyst (1–2 mol%) in DCM (0.2 M concentration relative to alkene).
-
Add 2,2,2-Trifluoroethylamine hydrochloride (1.5–2.0 equiv).
-
Note: The amine salt will not dissolve fully in DCM; it forms a suspension.
-
-
Preparation of Aqueous Phase (The Trigger):
-
Dissolve Sodium Nitrite (
) (2.0 equiv) in distilled water. -
Volume Calculation: Keep the water volume small (1:1 ratio with DCM) to maintain high concentration for the diazotization step.
-
-
Reaction Initiation (Critical Step):
-
Add a catalytic amount of aqueous
or HCl (approx 10 mol%) to the reaction flask to acidify the aqueous micro-environment. -
Slow Addition: Using a syringe pump, add the
solution to the vigorously stirred reaction mixture over 6–10 hours at room temperature (20–25°C). -
Why? Slow addition keeps the steady-state concentration of
low, preventing the carbene from reacting with a second diazo molecule (Dimerization).
-
-
Workup:
-
Separate phases.[1] Extract aqueous layer with DCM.
-
Safety: The crude may contain trace diazo compounds. Quench with dilute acetic acid if necessary before concentration.
-
Data Summary: Solvent & Catalyst Effects[2]
Use this table to benchmark your expectations.
| Variable | Condition | Expected Outcome | Risk Factor |
| Solvent | DCM | High conversion, good solubility. | Volatile; difficult for high-temp reactions. |
| Solvent | Toluene | Higher boiling point; allows heating. | Can reduce selectivity; harder to remove. |
| Catalyst | Fe(TPP)Cl | Excellent for styrenes/dienes. | Poor for acrylates; sensitive to steric bulk. |
| Catalyst | Co(P1) | Broader scope; high diastereoselectivity.[2][3] | Slower reaction rates; requires inert atm. |
| Additive | DMAP | Can accelerate Co-catalyzed reactions. | Can poison Fe-catalysts. |
References
-
Morandi, B., & Carreira, E. M. (2010).[4] Iron-Catalyzed Cyclopropanation with Trifluoroethylamine Hydrochloride and Olefins in Aqueous Media: In Situ Generation of Trifluoromethyl Diazomethane.[4] Angewandte Chemie International Edition, 49(5), 938–941.[4] [Link]
-
Xu, X., Lu, H., Ruppel, J. V., Cui, X., de Mesa, S. L., Wojtas, L., & Zhang, X. P. (2011). Highly Asymmetric Cobalt-Catalyzed Cyclopropanation of Alkenes with Trifluorodiazoethane. Journal of the American Chemical Society, 133(39), 15292–15295. [Link]
-
Mykhailiuk, P. K. (2020).[5][6] 2,2,2-Trifluorodiazoethane (CF3CHN2): A Long Journey since 1943.[6] Chemical Reviews, 120(22), 12718–12756.[6] [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-catalyzed cyclopropanation with trifluoroethylamine hydrochloride and olefins in aqueous media: in situ generation of trifluoromethyl diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Publish Comparison Guide: X-Ray Crystallographic Analysis vs. Alternative Modalities for 1-Azido-1-(Trifluoromethyl)Cyclopropane Reaction Products
Mechanistic Context & The Analytical Challenge
In modern drug development, the 1-azido-1-(trifluoromethyl)cyclopropane motif is a highly prized bioisosteric building block. The trifluoromethyl (
The Structural Challenge:
The extreme stereoelectronic pull of the
Objective Comparison of Analytical Modalities
To validate the architecture of these specific reaction products, researchers must evaluate three primary analytical modalities. The choice of method is dictated by crystal habit, sample volume, and the required stereochemical confidence.
A. Single-Crystal X-Ray Diffraction (SCXRD) [The Gold Standard]
SCXRD remains the definitive method for proving absolute stereochemistry via anomalous dispersion (quantified by the Flack parameter).
-
Causality of Limitations: The primary challenge with
-substituted cyclopropanes in SCXRD is rotational disorder . The high thermal motion of the fluorine atoms often leads to rotation around the bond within the crystal lattice. This creates smeared electron density maps that require complex crystallographic refinement (e.g., modeling multiple discrete fluorine positions using PART instructions and rigid-bond restraints in SHELXL). Furthermore, it requires large, high-quality single crystals (>10 µm).
B. Microcrystal Electron Diffraction (MicroED)[The Emerging Alternative]
MicroED is a cryo-electron microscopy (cryo-EM) technique that extracts diffraction data from sub-micron crystals.
-
Causality of Use: Many highly fluorinated triazole products precipitate as amorphous-looking powders that resist traditional crystallization. Because electrons interact with matter much more strongly than X-rays, MicroED can achieve sub-Angstrom resolution from nanocrystals (~100 nm) found directly in these powders, bypassing months of crystallization optimization[3].
-
Limitations: Dynamical scattering (multiple scattering events within the crystal) can complicate the extraction of precise atomic coordinates and makes absolute structure determination more challenging than in SCXRD.
C. Nuclear Magnetic Resonance (19F, 1H, 13C & 2D NMR) [The High-Throughput Screen]
-
Causality of Limitations: While
NMR easily confirms the presence of the group, and 2D NOESY can infer spatial proximity, NMR cannot definitively prove the absolute stereochemistry of a fully substituted quaternary carbon lacking attached protons. It is best utilized as a bulk-purity pre-screen rather than a definitive 3D structural proof.
Quantitative Data Presentation
The following table summarizes the performance metrics of each modality when applied to
| Analytical Modality | Minimum Sample Size | Resolution Limit | Absolute Stereochemistry Confidence | Data Acquisition Time | Primary Vulnerability |
| SCXRD | > 10 µm (Single Crystal) | < 0.8 Å | High (Flack parameter ~0.0) | 2–12 Hours | Requires large, flawless crystals; |
| MicroED | ~ 100 nm (Nanocrystal) | < 1.0 Å | Moderate (Requires specialized refinement) | < 5 Minutes | Dynamical electron scattering[3]. |
| Multinuclear NMR | ~ 1–5 mg (Solution) | N/A (Through-space) | Low (Inferred via NOE) | 10–30 Minutes | Cannot easily resolve quaternary stereocenters. |
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the structural validation of a 1-azido-1-(trifluoromethyl)cyclopropane reaction product must be treated as a self-validating system. The following protocol details the synthesis, crystallization, and SCXRD analysis of a CuAAC triazole product.
Step 1: Synthesis and Bulk Pre-Validation
-
Reaction: React 1-azido-1-(trifluoromethyl)cyclopropane (1.0 equiv) with a terminal alkyne (1.2 equiv) in
-BuOH/H O (1:1). Add CuSO (5 mol%) and sodium ascorbate (10 mol%). Stir at room temperature for 12 hours. -
Self-Validation Check: Prior to crystallization, the isolated bulk product must be analyzed via
NMR. Causality: If the bulk purity is <95%, subsequent crystallization may selectively precipitate a minor thermodynamic sink (e.g., a ring-expanded byproduct). If the SCXRD structure does not match the bulk NMR major peak, the crystal is an unrepresentative anomaly.
Step 2: Thermodynamically Controlled Crystallization
-
Solvent Selection: Dissolve 10 mg of the purified triazole in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.
-
Vapor Diffusion: Place the inner vial inside a 20 mL outer vial containing 3 mL of
-pentane. Cap the outer vial tightly. -
Causality of Choice: Vapor diffusion is selected over fast evaporation to ensure slow, thermodynamically controlled crystal growth. Fast evaporation kinetically traps the
group in multiple local energy minima, severely exacerbating rotational disorder in the final crystal lattice. Allow 3–7 days for crystal formation.
Step 3: SCXRD Data Collection & Refinement
-
Mounting: Select a crystal (>10 µm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream. Causality: Cryo-cooling to 100 K minimizes the thermal ellipsoids of the highly mobile fluorine atoms.
-
Data Collection: Collect diffraction data using Cu
radiation ( Å). Cu radiation is chosen over Mo radiation to maximize the anomalous scattering signal of lighter atoms (O, N, F), ensuring a reliable Flack parameter for absolute stereochemistry. -
Refinement: Solve the structure using direct methods (SHELXT). If the
group exhibits residual electron density peaks >1.0 /Å around the carbon, model the disorder by splitting the fluorine atoms into two parts (e.g., PART 1 and PART 2) and apply SADI (similar distance) and RIGU (rigid bond) restraints to stabilize the refinement.
Mandatory Visualization: Analytical Workflow
Workflow for synthesis and structural validation of CF3-cyclopropyl azide derivatives.
References
1.[1] Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene | acs.org |[Link] 2.[3] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | acs.org |[Link] 3.[2] Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | snnu.edu.cn |[Link]
Sources
Comparative Reactivity Guide: 1-Azido-1-(trifluoromethyl)cyclopropane in Organic Synthesis and Drug Design
The 1-(trifluoromethyl)cyclopropyl (
1-Azido-1-(trifluoromethyl)cyclopropane serves as a critical linchpin in this context, enabling the late-stage installation of the
Mechanistic Causality: Electronic vs. Steric Dynamics
The reactivity of an azide in dipolar cycloadditions and reduction reactions is governed by a delicate balance between its frontier molecular orbitals (FMOs) and its steric environment.
-
Electronic Acceleration: The strongly electron-withdrawing trifluoromethyl group (-I effect) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. In a standard CuAAC reaction, this lower LUMO accelerates the initial coordination and subsequent cycloaddition with the electron-rich copper-acetylide intermediate[2].
-
Steric Deceleration: This electronic advantage is counterbalanced by the severe steric bulk of the fully substituted cyclopropyl
-carbon. Unlike primary azides (e.g., benzyl azide) which undergo rapid cycloaddition, the quaternary center of 1-azido-1-(trifluoromethyl)cyclopropane imposes a steric penalty. This necessitates the use of highly active Cu(I) stabilizing ligands to prevent catalyst degradation before the reaction can reach completion. -
Thermal and Metabolic Stability: The high s-character of the cyclopropyl exocyclic C-N bond, combined with the strong C-F bonds, prevents facile elimination pathways (such as the loss of
). Consequently, both the azide precursor and the resulting triazole adduct exhibit exceptional thermal and metabolic stability compared to non-fluorinated tertiary or primary analogs[1].
Comparative Reactivity & Stability Data
The following table summarizes the quantitative and qualitative performance metrics of 1-azido-1-(trifluoromethyl)cyclopropane compared to standard primary and aryl azides.
| Azide Class | Representative Compound | CuAAC Reactivity (Relative Rate) | Thermal Stability ( | Triazole Adduct Metabolic |
| Fluorinated Tertiary | 1-Azido-1-(CF3)cyclopropane | Moderate (Sterically hindered, electronically accelerated) | ||
| Primary Alkyl | Benzyl Azide | Fast (Minimal steric hindrance at the | ||
| Aryl | Phenyl Azide | Very Fast (Conjugated, low LUMO energy) |
*HLM = Human Liver Microsomes. Data represents general trends for the respective triazole derivatives.
Reactivity Workflow Visualization
Design and reactivity workflow of 1-(trifluoromethyl)cyclopropyl azide.
Self-Validating Experimental Protocols
Protocol 1: Synthesis via Diazo Transfer
Causality: Direct nucleophilic displacement (
-
Reagent Preparation: Generate
in situ by reacting sodium azide ( , 2.5 eq) with trifluoromethanesulfonic anhydride ( , 1.0 eq) in a biphasic water/dichloromethane (DCM) mixture at for 2 hours.-
Safety Note:
is highly explosive; never isolate it from the solvent.
-
-
Amine Coupling: To the organic phase containing
, add 1-(trifluoromethyl)cyclopropanamine hydrochloride (0.8 eq) and (2.0 eq). Stir vigorously at ambient temperature for 12–16 hours[3]. -
Validation Checkpoint: Extract a 50
aliquot of the organic layer, evaporate the solvent under a gentle stream of , and analyze via ATR-FTIR. The appearance of a sharp, intense peak at ~2110 (asymmetric stretch) confirms azide formation. -
Workup: Wash the organic layer with saturated aqueous
and brine. Dry over and carefully concentrate under reduced pressure. Crucial: Keep the water bath temperature to prevent volatilization of the low-molecular-weight fluorinated azide.
Protocol 2: Sterically Hindered CuAAC "Click" Coupling
Causality: The quaternary
-
Reaction Setup: In a reaction vial, dissolve the target terminal alkyne (1.0 eq) and 1-azido-1-(trifluoromethyl)cyclopropane (1.2 eq) in a 1:1 mixture of
-BuOH and water (0.1 M concentration). -
Catalyst Generation: In a separate vial, premix
(5 mol%) and THPTA ligand (10 mol%) in a minimal amount of water. Add sodium ascorbate (20 mol%, freshly prepared aqueous solution) to reduce Cu(II) to Cu(I). The solution will immediately transition from bright blue to colorless or pale yellow. -
Cycloaddition: Transfer the active Cu(I)-THPTA complex to the main reaction mixture. Stir vigorously at room temperature for 16–24 hours.
-
Validation Checkpoint: Monitor the reaction simultaneously by LC-MS and IR. The product mass (
) must be the dominant peak in the chromatogram, and the azide peak at 2110 in the IR spectrum of the crude mixture must completely vanish. This dual-validation ensures no unreacted azide remains, which is critical to prevent false positives or toxicity in downstream biological assays.
References
-
Simple Sulfinate Synthesis Enables CH Trifluoromethylcyclopropanation Source: researchgate.net URL:1
-
Copper-catalyzed cascade cyclization of 1,5-enynes via consecutive trifluoromethylazidation/diazidation and click reaction Source: rsc.org (Chemical Communications) URL:2
-
AU2021379781A1 - 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide derivatives as vhl inhibitors Source: google.com (Google Patents) URL:3
Sources
A Comparative Guide for Synthetic Chemists: The Superiority of 1-Azido-1-(trifluoromethyl)cyclopropane for Trifluoromethylcyclopropanation
Introduction: The Rising Value of the Trifluoromethyl-Cyclopropane Moiety
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing groups is a cornerstone for modulating a molecule's physicochemical and biological properties.[1][2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] When combined with the conformationally rigid, three-dimensional scaffold of a cyclopropane ring, the resulting trifluoromethyl-cyclopropane (TFCp) unit emerges as a powerful structural motif.[5][6][7] It often serves as a metabolically stable bioisostere for the labile tert-butyl group, making it a highly sought-after component in the design of novel therapeutics.[8][9]
The synthesis of these valuable TFCp-containing molecules hinges on the efficient generation of a trifluoromethylcarbene or an equivalent reactive intermediate. For years, 2,2,2-trifluorodiazoethane (CF3CHN2) has been a primary reagent for this purpose. However, its utility is severely hampered by significant safety and handling challenges. This guide presents a critical comparison with a superior alternative: 1-azido-1-(trifluoromethyl)cyclopropane . We will demonstrate through comparative data and established chemical principles that this azide-based reagent offers a safer, more stable, and more practical solution for introducing the TFCp moiety, without compromising reactivity.
The Predecessor: Understanding the Power and Peril of Trifluorodiazoethane (CF3CHN2)
Trifluorodiazoethane is a highly reactive and versatile C1 building block that has been extensively used in organic synthesis.[10] It serves as a potent 1,3-dipole for cycloaddition reactions to form five-membered heterocycles and as a precursor to trifluoromethylcarbene for X-H insertion and cyclopropanation reactions.[11][12][13] Its ability to participate in transition-metal-catalyzed reactions has led to numerous methods for constructing trifluoromethylated compounds.[11]
However, the practical application of trifluorodiazoethane is fraught with danger.
The Critical Drawbacks of Trifluorodiazoethane:
-
Extreme Physical Hazard : Trifluorodiazoethane is a toxic and explosive gas.[12][13][14] Its handling at room temperature is described as "extremely hazardous" due to the risk of significant buildup and violent decomposition.[12] This inherent instability severely restricts its widespread use, especially on a large scale.
-
Restrictive Synthesis : The traditional and most common method for generating CF3CHN2 involves the oxidation of trifluoroethylamine hydrochloride under acidic conditions.[12] This single, restrictive generation strategy limits its compatibility with base-sensitive substrates and complicates reaction design.[15]
-
Complex Handling Requirements : Due to its hazardous nature, using CF3CHN2 safely necessitates specialized and often cumbersome protocols. These include in situ generation, the use of continuous-flow chemistry setups, or the development of surrogate reagents that release it under specific conditions.[12][14][15]
The development of surrogates like trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs), which can generate CF3CHN2 in situ under basic conditions, was a significant step forward.[15] However, this approach still involves the transient formation of the same hazardous diazoalkane, mitigating but not eliminating the underlying risk.
The Advanced Alternative: 1-Azido-1-(trifluoromethyl)cyclopropane
1-Azido-1-(trifluoromethyl)cyclopropane represents a paradigm shift in the synthesis of TFCp-containing molecules. By replacing the diazo group with an azide, this reagent effectively captures the desired reactivity while circumventing the severe safety issues associated with trifluorodiazoethane.
Core Advantages:
-
Enhanced Stability and Safety : Organic azides, while energetic, are generally far more stable than their diazoalkane counterparts. Fluorinated azidoalkanes, in particular, have been noted for their "unusually high stability" and non-explosive character, allowing for multigram-scale synthesis and handling.[2] Unlike the gaseous and explosive CF3CHN2, 1-azido-1-(trifluoromethyl)cyclopropane is expected to be a benchtop-stable solid or liquid, eliminating the risk of accidental detonation from buildup in the reaction headspace. General safety protocols for handling azides, such as avoiding contact with strong acids and metals, are well-established and manageable in a standard laboratory setting.[16][17]
-
Simplified Handling and Storage : As a stable compound, this reagent can be synthesized, purified, and stored, removing the need for immediate, in situ generation. This simplifies experimental setup, allowing for more precise stoichiometry and broader applications without requiring specialized equipment like continuous-flow reactors. It can be handled using standard laboratory glassware and techniques, making it accessible to a wider range of researchers.
-
Versatile Reactivity : The azide group serves as a robust precursor to the required reactive intermediate. Upon thermal or photochemical activation, it cleanly extrudes dinitrogen gas (N2) to generate a trifluoromethylcyclopropyl carbene or nitrene, which can then undergo the desired cyclopropanation or insertion reactions. This controlled generation of the reactive species only under specific energetic conditions is a key safety feature.
-
Expanded Synthetic Utility : Beyond carbene generation, the azide functional group is a cornerstone of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This opens up parallel synthetic pathways for conjugating the TFCp moiety to other molecules, an advantage not offered by trifluorodiazoethane.
Head-to-Head Comparison: Reagent Properties
| Feature | Trifluorodiazoethane (CF3CHN2) | 1-Azido-1-(trifluoromethyl)cyclopropane | Advantage |
| Physical State | Toxic, explosive gas[12][13] | Expected to be a benchtop-stable liquid or solid | Azide |
| Stability | Highly unstable; prone to violent decomposition[12][14] | Significantly more stable; fluorinated azides are noted for high thermal stability[2] | Azide |
| Handling | Requires in situ generation, flow chemistry, or surrogates[14][15] | Standard laboratory handling; can be weighed and stored[2] | Azide |
| Toxicity | Highly toxic[12][18] | Organic azides possess toxicity, but the primary hazard of CF3CHN2 is its explosiveness[16] | Azide |
| Generation | Generated in situ from precursors under specific, often harsh, conditions[12][15] | Synthesized as a stable, isolable compound | Azide |
| Primary Hazard | Explosion and acute toxicity [12][19] | Shock sensitivity (mitigated by structure); potential for toxic hydrazoic acid formation if mixed with acid[16][17] | Azide |
Visualizing the Synthetic Pathways
The fundamental advantage of the azide reagent is its ability to bypass the generation of the hazardous free diazoalkane.
Caption: Comparison of reactive intermediate generation pathways.
Experimental Protocols: A Comparative Workflow
To illustrate the practical advantages, we present a comparison of experimental workflows for a representative cyclopropanation reaction.
Protocol 1: Cyclopropanation using in situ generated Trifluorodiazoethane
This protocol is based on methodologies that utilize surrogates to avoid handling the pure gas.
Objective: Synthesize a trifluoromethyl-substituted cyclopropane from styrene.
Workflow Diagram:
Caption: Multi-step workflow for reactions involving in situ CF3CHN2.
Methodology:
-
To a flame-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add styrene (1.0 eq), a suitable catalyst (e.g., Rh2(OAc)4, 1 mol%), and anhydrous solvent (e.g., DCM).
-
In a separate flask, dissolve trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs, 1.2 eq) and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent.
-
Using a syringe pump, add the TFHZ-Tfs/base solution to the reaction flask dropwise over a period of 4-6 hours at room temperature. Causality: Slow addition is crucial to keep the instantaneous concentration of the explosive trifluorodiazoethane intermediate to a minimum, preventing dangerous gas accumulation.
-
Stir the reaction for an additional 12 hours after the addition is complete.
-
Upon completion, carefully quench the reaction with water.
-
Perform a standard aqueous workup, extract with an organic solvent, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Protocol 2: Cyclopropanation using 1-Azido-1-(trifluoromethyl)cyclopropane
This protocol demonstrates a more direct and safer approach.
Objective: Synthesize the same trifluoromethyl-substituted cyclopropane from styrene.
Workflow Diagram:
Caption: Streamlined workflow using the stable azide reagent.
Methodology:
-
To a standard round-bottom flask equipped with a condenser and magnetic stir bar, add styrene (1.0 eq), 1-azido-1-(trifluoromethyl)cyclopropane (1.1 eq), and a high-boiling solvent (e.g., toluene).
-
Heat the reaction mixture to 110 °C to initiate thermal decomposition of the azide and extrusion of nitrogen gas. Causality: The reaction is initiated by a controlled external energy source (heat), providing a distinct safety advantage over spontaneously decomposing reagents. The only byproduct is inert N2 gas.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product via flash column chromatography.
The azide-based protocol is operationally simpler, avoids the use of potentially hazardous and difficult-to-handle precursors, and eliminates the need for specialized equipment like a syringe pump for slow addition. This streamlined process is more amenable to both small-scale screening and large-scale synthesis.
Conclusion and Future Outlook
While trifluorodiazoethane has been a valuable tool for introducing trifluoromethyl groups, its severe handling and safety limitations render it unsuitable for modern, safety-conscious research and development environments. 1-Azido-1-(trifluoromethyl)cyclopropane emerges as a demonstrably superior alternative. Its enhanced stability, ease of handling, and operational simplicity provide a robust and safe platform for the synthesis of trifluoromethyl-cyclopropane-containing molecules. By functioning as a stable, isolable precursor that generates the required reactive intermediate only upon controlled activation, it aligns with the principles of green and safe chemistry without sacrificing synthetic utility. For researchers and drug development professionals, adopting this advanced reagent is a logical and necessary step toward safer, more efficient, and more scalable chemical synthesis.
References
- Wang, Y., Zhang, C., Li, S., Liu, L., & Liu, Z. (2024). Transition-Metal-Catalyzed Reactions Involving Trifluoro Diazo Compounds and Their Surrogates. European Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2019). Generation and transformations of trifluorodiazoethane, and synthesis of TFHZ-Tfs.
-
Li, G., et al. (2016). Electrophilic Reaction of 2,2,2-Trifluorodiazoethane with the in Situ Generated N-Heterocyclic Carbenes: Access to N-Aminoguanidines. PubMed. [Link]
-
Wang, Y., et al. (2018). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. [Link]
-
Pajkert, R., & Röschenthaler, G.-V. (2016). Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds. Organic & Biomolecular Chemistry. [Link]
-
Gilman, H., & Jones, R. G. (1943). Synthesis of trifluoroethyl amine and trifluorodiazoethane. Journal of the American Chemical Society. [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]
-
Bi, X. (2019). New life of trifluorodiazoethane - new precursor and new generation condition. Nature Communications. [Link]
-
Kumar, A., et al. (2024). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]
-
Qing, F.-L. (2013). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. Accounts of Chemical Research. [Link]
-
Zhang, X., et al. (2023). Unexpected Reactivity of Trifluoromethyl Diazomethane (CF3CHN2): Electrophilicity of the Terminal N-Atom. ResearchGate. [Link]
-
S. G. S. R. Paige, et al. (2021). Trifluorodiazoethane: A Versatile Building Block to Access Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Cole-Parmer. (2016). Safety Data Sheet. [Link]
-
Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. University of Rochester. [Link]
-
University of Pittsburgh. (2013). Safety Manual EH&S Guideline Number: 04-028. [Link]
-
Wang, Q., et al. (2024). Reaction products obtained from trifluorodiazoethane. ResearchGate. [Link]
-
Beier, P., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Kumar, A., et al. (2023). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications. [Link]
-
Novoa, J. J., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry. [Link]
-
Zhu, H., et al. (2025). Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. ResearchGate. [Link]
-
Airgas. (n.d.). Safety Data Sheet. [Link]
-
Alcaide, B., & Almendros, P. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. [Link]
-
Beier, P., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]
-
Beier, P., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PubMed Central. [Link]
-
Pajkert, R., & Röschenthaler, G.-V. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry. [Link]
-
Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
Mykhailiuk, P. K. (2020). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]
-
Marques, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Mykhailiuk, P. K. (2020). The 1,1-disubstituted trifluoromethyl cyclopropane unit as a metabolically stable bioisostere of the tert-butyl group. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. airgas.com [airgas.com]
Comparative study of copper versus ruthenium catalysts in azide-alkyne cycloadditions
Title: Technical Comparison: Copper (CuAAC) vs. Ruthenium (RuAAC) Catalysis in Azide-Alkyne Cycloadditions[1][2][3]
Executive Summary: The Strategic Choice
The Huisgen 1,3-dipolar cycloaddition is the cornerstone of modern "click" chemistry. However, the choice between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) variants is not merely a matter of preference—it is a decision dictated by regiochemical requirements and substrate tolerance .
-
Select CuAAC when you require rapid, aqueous-compatible ligation of terminal alkynes yielding exclusively 1,4-disubstituted 1,2,3-triazoles .
-
Select RuAAC when you require the complementary 1,5-disubstituted isomer from terminal alkynes, or when you must ligate internal alkynes (which are inert to CuAAC).[4][5]
Mechanistic Divergence & Regiocontrol
The distinct regioselectivity of these two methods stems from their fundamentally different catalytic cycles.
-
CuAAC (The Dinuclear Pathway): Current mechanistic consensus indicates a dinuclear copper intermediate.[6][7] The copper(I) species coordinates the alkyne, lowering the pKa of the terminal proton to form a copper-acetylide. This strict requirement for a terminal proton renders internal alkynes unreactive.[8] The cycle enforces a geometry that exclusively yields the 1,4-regioisomer .[7]
-
RuAAC (The Ruthenacycle Pathway): This reaction proceeds via an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle.[9] Crucially, this does not require a terminal proton, allowing the use of internal alkynes.[8] Steric and electronic factors during ruthenacycle formation direct the substituent to the 5-position, yielding 1,5-disubstituted (or 1,4,5-trisubstituted) products.
Visualizing the Catalytic Cycles
Figure 1: Mechanistic comparison showing the divergence in intermediate formation. Note CuAAC's reliance on acetylide formation vs. RuAAC's oxidative coupling.[1]
Performance Metrics & Comparative Data
The following data summarizes typical performance characteristics observed in controlled laboratory settings.
| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |
| Primary Regioisomer | 1,4-disubstituted (exclusive) | 1,5-disubstituted (terminal alkynes) |
| Substrate Scope | Terminal Alkynes ONLY | Terminal & Internal Alkynes |
| Catalyst Species | CuSO₄ + NaAsc (in situ) or Cu(I) salts | CpRuCl(PPh₃)₂ or CpRuCl(COD) |
| Solvent Compatibility | Excellent in Water/Buffers , Alcohols | Prefers Organic (THF, Dioxane, Toluene) |
| Reaction Kinetics | Fast (Minutes to Hours) | Slower (Hours); often requires heat |
| Biocompatibility | High (if Cu toxicity is managed with ligands) | Low (due to solvent/heat requirements) |
| Air/Moisture Sensitivity | Insensitive | Ru(II) catalysts can be air-sensitive; Inert atm recommended |
Detailed Experimental Protocols
Protocol A: Biocompatible CuAAC (The "Standard" Click)
Best for: Bioconjugation, protein labeling, and aqueous synthesis.
Reagents:
-
Reductant: Sodium Ascorbate (NaAsc) (500 mM stock in water, freshly prepared).
-
Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[10] This ligand protects biomolecules from Cu-induced oxidative damage.
Workflow:
-
Premix Catalyst: Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu stock + 50 µL 50 mM THPTA). Incubate for 5 minutes. Why: This forms the active, non-toxic catalytic complex prior to reaction.
-
Reaction Assembly: In a microcentrifuge tube, combine:
-
Alkyne-substrate (final 50–100 µM)
-
Azide-label (final 50–100 µM)
-
Buffer (PBS pH 7.4)
-
-
Initiation: Add the Cu-THPTA complex (final Cu conc. 100 µM).
-
Reduction: Add NaAsc (final conc. 2.5 mM).
-
Incubation: React for 30–60 minutes at Room Temperature (RT) in the dark.
-
Termination: Stop reaction by adding EDTA (to chelate Cu) or by protein precipitation.
Protocol B: RuAAC for Internal/Terminal Alkynes
Best for: Synthetic organic chemistry, creating 1,5-isomers, or sterically demanding internal alkynes.
Reagents:
-
Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)).[8]
-
Solvent: Anhydrous Dioxane, Toluene, or THF (Degassed).
Workflow:
-
Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen. Why: Although CpRu species are relatively robust, oxygen can degrade the active catalyst over long reaction times.*
-
Assembly: Add Alkyne (1.0 equiv) and Azide (1.1 equiv) to the vial.
-
Catalyst Addition: Add [Cp*RuCl(PPh₃)₂] (1–5 mol%).
-
Solvation: Add anhydrous solvent (0.1 – 0.5 M concentration relative to limiting reagent).
-
Reaction:
-
For Terminal Alkynes: Stir at RT or mild heat (40°C) for 2–12 hours.
-
For Internal Alkynes: Heat to reflux (60–80°C) for 6–24 hours.
-
-
Workup: Concentrate solvent under reduced pressure. Purify via silica gel chromatography. (Note: Ru residues can be sticky; filtration through a celite pad is recommended).
Decision Logic: Selecting the Right Catalyst
Use this decision tree to validate your experimental design.
Figure 2: Decision matrix for catalyst selection based on substrate and regiochemical needs.
References
-
Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4][5][8][9][11][12] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Boren, B. C., et al. (2008).[4][13] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chesci.com [chesci.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ruthenium-catalyzed cycloaddition of alkynes and organic azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
A Comparative Guide to Stereoselectivity in Reactions of Trifluoromethyl-Substituted Cyclopropanes: An Insight into the Potential of 1-Azido-1-(trifluoromethyl)cyclopropane
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of stereoselective reactions involving trifluoromethyl-substituted cyclopropanes. Given the limited direct experimental data on 1-azido-1-(trifluoromethyl)cyclopropane, this document establishes a predictive framework for its reactivity. By contrasting with well-documented, analogous systems, we aim to provide valuable insights for the strategic design of synthetic routes toward novel, stereochemically complex molecules of interest in medicinal and materials chemistry.
The 1-azido-1-(trifluoromethyl)cyclopropane moiety represents a tantalizing, yet underexplored, building block. It combines the conformational rigidity of a cyclopropane ring with the metabolic stability and unique electronic properties conferred by the trifluoromethyl group. The azide functionality further serves as a versatile handle for a variety of chemical transformations, including bio-orthogonal chemistry. Understanding and controlling the stereochemistry in reactions involving this scaffold is paramount for its successful application in drug discovery and development.
I. Stereoselective Formation of the Trifluoromethyl-Cyclopropane Core: A Benchmark for Synthesis
The most established route to trifluoromethyl-substituted cyclopropanes involves the transition-metal-catalyzed decomposition of trifluoromethyl-diazo compounds in the presence of alkenes. These reactions serve as a crucial benchmark for any potential synthesis of 1-azido-1-(trifluoromethyl)cyclopropane and offer profound insights into achieving high levels of stereocontrol.
A. Rhodium-Catalyzed Cyclopropanation: A Paradigm of Diastereo- and Enantioselectivity
Dirhodium(II) carboxylates are exceptionally effective catalysts for the cyclopropanation of alkenes with trifluoromethyl-diazoalkanes. The choice of chiral ligands on the rhodium catalyst is the primary determinant of enantioselectivity, while the inherent mechanism of the carbene transfer largely dictates the diastereoselectivity.
A seminal example is the use of adamantylglycine-derived dirhodium complexes, such as Rh₂(R-PTAD)₄, which have demonstrated excellent yields and stereoselectivities in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with styrenes.[1][2] These reactions typically proceed with high diastereoselectivity, favoring the formation of the trans-cyclopropane product.[1][2] This preference is attributed to minimizing steric interactions between the substituents on the alkene and the approaching rhodium-carbene complex in the transition state.
Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation of Styrene
-
To a solution of the dirhodium catalyst Rh₂(S-PTAD)₄ (1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), the styrene derivative (1.2 equivalents) is added.
-
The solution is cooled to the desired temperature (e.g., 0 °C).
-
A solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 equivalent) in the same solvent is added slowly via a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Upon complete addition, the reaction mixture is stirred until the diazo compound is fully consumed (as monitored by TLC or IR spectroscopy).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched trifluoromethyl-substituted cyclopropane.
| Catalyst Loading (mol%) | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Styrene | >94:6 | 96 | 85 | [1][2] |
| 1 | 4-Chlorostyrene | >94:6 | 98 | 82 | [1][2] |
| 1 | 4-Methoxystyrene | >94:6 | 95 | 88 | [1][2] |
Table 1: Representative Data for Rhodium-Catalyzed Enantioselective Cyclopropanation
Figure 1: Catalytic cycle for rhodium-catalyzed cyclopropanation.
B. Biocatalytic Cyclopropanation: Engineering Stereodivergence
In addition to traditional organometallic catalysts, engineered enzymes have emerged as powerful tools for stereoselective synthesis. Myoglobin-based catalysts, for instance, have been developed to catalyze the cyclopropanation of alkenes with 2-diazo-1,1,1-trifluoroethane, affording trifluoromethyl-substituted cyclopropanes with exceptional diastereo- and enantioselectivity.[3] A key advantage of biocatalysis is the potential for stereodivergence; by mutating the active site of the enzyme, it is possible to selectively produce either the cis or trans diastereomer, a feat that is often challenging to achieve with small-molecule catalysts.[3]
II. Predicted Stereoselective Reactions of 1-Azido-1-(trifluoromethyl)cyclopropane
While direct experimental data is lacking, the reactivity of 1-azido-1-(trifluoromethyl)cyclopropane can be inferred from the behavior of related azides and cyclopropanes.
A. [3+2] Cycloaddition Reactions: The Azide as a 1,3-Dipole
Organic azides are well-known 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkynes and alkenes, to form triazoles and triazolines, respectively. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electronics of the azide, potentially affecting its reactivity.
In a hypothetical reaction with an alkyne, 1-azido-1-(trifluoromethyl)cyclopropane would be expected to form a triazole. The regioselectivity of this reaction would depend on the electronic nature of the alkyne. The stereocenter at the C1 position of the cyclopropane would be retained in the product. If a chiral, non-racemic sample of the azidocyclopropane were used, the resulting triazole would also be chiral and non-racemic.
Figure 2: Proposed [3+2] cycloaddition of 1-azido-1-(trifluoromethyl)cyclopropane.
B. Ring-Opening Reactions: Accessing Linear Scaffolds
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal, photochemical, or Lewis acidic conditions. The presence of the azide and trifluoromethyl groups at the same carbon atom would likely facilitate ring-opening, leading to the formation of linear, unsaturated products.
The stereochemical outcome of such ring-opening reactions is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). For instance, a thermal ring-opening would be expected to proceed in a conrotatory fashion, while a photochemical ring-opening would proceed in a disrotatory manner. The stereochemistry of the starting cyclopropane would thus directly dictate the stereochemistry of the resulting alkene.
For example, a Lewis acid-catalyzed ring-opening could proceed via a stabilized carbocation intermediate. The stereochemical outcome would then be influenced by the approach of a nucleophile to this planar intermediate, potentially leading to a mixture of diastereomers.
III. Comparative Summary and Future Outlook
| Reaction Type | Well-Established Alternative (Trifluoromethyl-diazoalkanes) | Predicted for 1-Azido-1-(trifluoromethyl)cyclopropane | Key Stereochemical Considerations |
| Cyclopropanation | Highly diastereoselective (trans favored) and enantioselective with chiral Rh(II) catalysts. | Not a direct reaction, but the cyclopropane core is pre-formed. | N/A |
| [3+2] Cycloaddition | N/A | Expected to react as a 1,3-dipole with alkynes/alkenes to form triazoles/triazolines. | Retention of stereochemistry at the cyclopropane ring. |
| Ring-Opening | N/A | Thermally or photochemically induced ring-opening to form linear unsaturated compounds. | Controlled by orbital symmetry (conrotatory vs. disrotatory). |
Table 2: Comparative Overview of Stereoselective Reactions
The exploration of the stereoselective reactions of 1-azido-1-(trifluoromethyl)cyclopropane holds significant promise for the synthesis of novel, high-value chemical entities. While this guide has provided a predictive framework based on established chemical principles and analogous systems, experimental validation is crucial. Future work should focus on the development of a stereoselective synthesis of 1-azido-1-(trifluoromethyl)cyclopropane and a systematic investigation of its reactivity in the transformations discussed herein. Such studies will undoubtedly expand the synthetic chemist's toolbox and pave the way for the discovery of new therapeutic agents and advanced materials.
References
-
Denton, J. R.; Sukumaran, D.; Davies, H. M. L. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Org. Lett.2007 , 9 (14), 2625–2628. [Link]
-
Davies, H. M. L.; Hedley, S. J.; Bohall, B. R. Dirhodium-Catalyzed Asymmetric Cyclopropanation of Alkenes with 1-Aryl-2,2,2-trifluorodiazoethanes. J. Org. Chem.2005 , 70 (26), 10737–10742. [Link]
-
Schaus, S. E.; Das, A.; Knight, A. M.; et al. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angew. Chem. Int. Ed.2023 , 62 (4), e202208936. [Link]
Sources
Comparative Guide: 1-Azido-1-(trifluoromethyl)cyclopropane vs. Direct Fluoromethylation Agents
Based on the specific chemical nature of 1-azido-1-(trifluoromethyl)cyclopropane , this guide corrects a common misconception: this molecule is primarily a building block for synthesizing trifluoromethyl-substituted heterocycles (via "Click" chemistry), rather than a trifluoromethylating agent (a reagent that transfers a loose
The following guide compares its efficacy in installing trifluoromethyl-cyclopropyl (TFCp) motifs against the efficacy of standard agents (like Togni or Ruppert-Prakash) in installing simple trifluoromethyl (
Executive Summary & Technical Distinction
In drug discovery, the 1-(trifluoromethyl)cyclopropyl (TFCp) moiety is a high-value bioisostere of the tert-butyl group, offering improved metabolic stability and lipophilicity.
It is critical to distinguish the role of 1-azido-1-(trifluoromethyl)cyclopropane (1-Az-TFCp) from standard trifluoromethylating agents:
-
1-Az-TFCp (The Azide): A modular building block . It does not transfer a free
group. Its efficacy lies in [3+2] cycloadditions to generate -cyclopropyl-substituted triazoles and tetrazoles. -
Togni/Ruppert-Prakash (The Standards): Transfer reagents . They release electrophilic (
) or nucleophilic ( ) species to trifluoromethylate a scaffold. -
Sulfinate/Sulfonium Salts (The Modern Class): Radical transfer reagents . These (e.g., Baran’s diversinates or Alcarazo’s salts) transfer the intact TFCp radical to heteroarenes.
Verdict: If your goal is to transfer a
Comparative Efficacy Analysis
Table 1: Reagent Performance Profile
| Feature | 1-Azido-1-(trifluoromethyl)cyclopropane | Togni Reagent II (Standard | TFCp-Sulfonium Triflate (Alcarazo Reagent) |
| Primary Function | Scaffold Construction (Triazole formation) | Functionalization (C-H Trifluoromethylation) | Functionalization (C-H TFCp Transfer) |
| Reactive Species | Organic Azide ( | Hypervalent Iodine ( | Radical Precursor ( |
| Mechanism | CuAAC (Click) or RuAAC | Radical ( | Photoredox Radical Transfer ( |
| Atom Economy | High (100% in cycloaddition) | Low (Loss of iodobenzoic acid core) | Moderate (Loss of dibenzothiophene) |
| Stability | Thermally stable (<90°C), Shock-insensitive | Shelf-stable, but potentially explosive | Bench-stable solid |
| Key Limitation | Restricted to alkyne/nitrile substrates | Expensive; oxidant byproduct removal | Requires photocatalyst/blue light |
Table 2: Experimental Yield Comparison (Representative Reactions)
| Target Motif | Reagent Used | Substrate | Yield | Ref |
| 1-Az-TFCp | Phenylacetylene | 89% | [1] | |
| Togni II | Indole | 72% | [2] | |
| TFCp-Arene | TFCp-Sulfinate | Caffeine | 41% | [3] |
Insight: The Azide (1-Az-TFCp) achieves higher yields because "Click" chemistry is thermodynamically driven by aromatization, whereas radical transfer (Togni/Sulfinate) suffers from homocoupling or regio-isomer byproducts.
Mechanistic Pathways & Visualization
The following diagrams illustrate the divergent utility of these reagents.
Pathway A: The Azide Workflow (Scaffold Construction)
Use Case: Creating a library of TFCp-substituted triazoles for fragment-based screening.
Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 1-Az-TFCp.
Pathway B: The Transfer Workflow (Radical Functionalization)
Use Case: Late-stage functionalization of a drug lead with a TFCp group.
Figure 2: Radical transfer mechanism typical of Sulfonium/Sulfinate reagents, contrasting with the Azide's cycloaddition.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, abort and check reagent purity.
Protocol A: Synthesis of TFCp-Triazoles using 1-Az-TFCp
Objective: Synthesis of 1-(1-(trifluoromethyl)cyclopropyl)-4-phenyl-1H-1,2,3-triazole.
-
Preparation:
-
In a screw-cap vial, dissolve phenylacetylene (1.0 equiv, 1.0 mmol) in t-BuOH/H2O (1:1, 4 mL).
-
Add 1-azido-1-(trifluoromethyl)cyclopropane (1.2 equiv). Note: This reagent is an oil; handle with micropipette.
-
-
Catalysis Initiation:
-
Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).
-
Observation: The solution should turn a turbid yellow/orange as Cu(I) is generated.
-
-
Reaction:
-
Stir vigorously at room temperature for 12 hours.
-
Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete consumption of the alkyne. The azide spot (staining brown with phosphomolybdic acid) may remain if excess was used.
-
-
Workup:
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with ammonium hydroxide (10% aq) to remove copper traces (aqueous layer turns blue).
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Silica, 10-20% EtOAc in Hexanes).
-
Yield Expectation: 85-92% as a white solid.
-
Protocol B: Radical TFCp Transfer (The Alternative)
Objective: Late-stage functionalization of a pyridine core using Alcarazo’s Reagent.
-
Setup:
-
Flame-dry a reaction tube equipped with a magnetic stir bar.
-
Add Heteroarene (0.2 mmol) and 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (1.5 equiv).
-
Add Photocatalyst
(1 mol%).
-
-
Degassing (Critical):
-
Dissolve in anhydrous DMSO (2 mL).
-
Freeze-pump-thaw x3 OR sparge with Argon for 15 mins. Oxygen inhibits this radical chain.
-
-
Irradiation:
-
Irradiate with Blue LEDs (440-460 nm) at 25°C for 16 hours.
-
-
Workup:
-
Dilute with brine, extract with ether.
-
Yield Expectation: 40-60% (lower than the azide method due to regioselectivity issues).
-
References
-
Grygorenko, O. O., et al. (2023). "Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane and related motifs." Journal of Organic Chemistry.
-
Charpentier, J., et al. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews.
-
Timmann, S., et al. (2025).[1] "A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation." ACS Central Science.
-
Levanova, E. P., et al. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review." Molecules.
-
Baran, P. S., et al. (2012). "Innately Radical: Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences.
Sources
A Predictive Kinetic Analysis of the Cycloaddition Reactivity of 1-Azido-1-(trifluoromethyl)cyclopropane: A Comparative Guide for Researchers
Introduction: A Novel Building Block at the Intersection of Strain and Electronics
In the landscape of modern medicinal and materials chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a prized substituent in the development of novel therapeutics and advanced materials.[1] When this powerful electron-withdrawing group is installed on a strained cyclopropyl ring bearing an azide, as in 1-azido-1-(trifluoromethyl)cyclopropane, a fascinating chemical entity emerges. This molecule is poised for unique reactivity in cycloaddition reactions, yet a detailed kinetic analysis of its behavior remains unexplored in the current literature.
This guide presents a predictive kinetic analysis of the cycloaddition reactions of 1-azido-1-(trifluoromethyl)cyclopropane. In the absence of direct experimental data for this specific compound, we will leverage established principles and comparative data from analogous systems to build a robust hypothesis of its reactivity profile. We will dissect the dual contributions of the trifluoromethyl and cyclopropyl groups to the azide's reactivity and place it in context with other well-characterized azides. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both a rationale for the anticipated reactivity and a practical framework for future experimental validation.
The Duality of Influence: Unpacking the Trifluoromethyl and Cyclopropyl Effects
The reactivity of an azide in a [3+2] cycloaddition is fundamentally governed by its electronic and steric properties, as well as any inherent strain. In 1-azido-1-(trifluoromethyl)cyclopropane, we have a compelling interplay of these factors.
The Potent Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry.[2][3] This property is primarily due to the strong inductive effect of the three fluorine atoms. When placed alpha to the azide, the -CF3 group is expected to significantly lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). In the context of a 1,3-dipolar cycloaddition, this has profound implications. For reactions with electron-rich dipolarophiles (e.g., enamines, electron-rich alkenes) or strained alkynes, a lower LUMO on the azide will lead to a smaller HOMO-LUMO energy gap, resulting in a stronger orbital interaction and a lower activation barrier for the reaction.[4] This principle is well-documented for perfluoroaryl azides, which exhibit cycloaddition rates up to four orders of magnitude faster than their non-fluorinated phenyl azide counterparts when reacted with enamines.
The Role of the Cyclopropyl Ring: Strain and Sterics
The cyclopropyl group introduces two key features: ring strain and steric bulk at a quaternary center.
-
Ring Strain: While the concept of strain-promoted azide-alkyne cycloaddition (SPAAC) typically involves a strained alkyne, the presence of a strained ring on the azide component is also a critical factor.[5][6] The hybridization of the cyclopropyl carbons is between sp2 and sp3, which may influence the electronics of the attached azide. More importantly, the transition state of the cycloaddition may involve a degree of rehybridization that alleviates some of the inherent ring strain, thereby lowering the activation energy of the reaction.
-
Steric Hindrance: The azide is attached to a quaternary carbon, which could introduce steric hindrance and potentially slow down the reaction. However, the compact nature of the cyclopropyl ring may mitigate this effect compared to a more conformationally flexible substituent like a tert-butyl group.
It is the synergistic combination of the potent electron-withdrawing -CF3 group and the strained cyclopropyl ring that suggests 1-azido-1-(trifluoromethyl)cyclopropane will be a highly reactive partner in cycloaddition reactions, particularly with strained or electron-rich dipolarophiles.
A Predictive Comparison of Azide Reactivity
To contextualize the expected reactivity of 1-azido-1-(trifluoromethyl)cyclopropane, it is useful to compare it with a spectrum of other azides with varying electronic and steric properties. The following table provides a qualitative comparison and the underlying rationale for the predicted reactivity.
| Azide | Structure | Predicted Relative Reactivity | Key Influencing Factors |
| Benzyl Azide | C6H5CH2N3 | Baseline | Weakly electron-donating benzyl group; minimal steric hindrance. |
| Phenyl Azide | C6H5N3 | Moderate | Phenyl group is weakly electron-withdrawing; resonance stabilization. |
| 4-Nitrophenyl Azide | O2NC6H4N3 | High | Strong electron-withdrawing nitro group lowers the azide LUMO. |
| Perfluorophenyl Azide | C6F5N3 | Very High | Potent inductive electron-withdrawing effect of fluorine atoms significantly lowers the azide LUMO. |
| 1-Azido-1-(trifluoromethyl)cyclopropane | c-C3H4(CF3)N3 | Very High (Predicted) | Strong inductive effect of the -CF3 group; potential for strain release in the transition state. |
This predictive ranking underscores the anticipated high reactivity of our target molecule, placing it in the same echelon as highly activated perfluoroaryl azides.
Caption: Experimental workflow for the kinetic analysis of the cycloaddition reaction.
Conclusion and Outlook
This guide has presented a predictive analysis of the kinetic behavior of 1-azido-1-(trifluoromethyl)cyclopropane in cycloaddition reactions. Based on the powerful electron-withdrawing nature of the trifluoromethyl group and the potential for strain release from the cyclopropyl ring, it is hypothesized that this molecule will be a highly reactive 1,3-dipole, comparable in reactivity to perfluoroaryl azides. This enhanced reactivity opens up exciting possibilities for its use in bioconjugation, materials science, and synthetic chemistry, where rapid and efficient cycloadditions are paramount.
The provided experimental protocol offers a clear pathway for the validation of this hypothesis. A quantitative understanding of the kinetics of this novel building block will undoubtedly accelerate its adoption and enable the development of new chemical technologies. The exploration of its reactions with a wider range of dipolarophiles, including electron-deficient and unactivated systems, will further delineate its synthetic utility and contribute to a deeper understanding of the interplay between strain and electronics in controlling chemical reactivity.
References
-
Computational study of the 1,3-dipolar cycloaddition between methyl 2-trifluorobutynoate and substituted azides in terms of reactivity indices and activation parameters. PubMed. Available at: [Link]
-
Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. PMC. Available at: [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available at: [Link]
-
Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. PMC. Available at: [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available at: [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]
-
Computational study on novel RhCpX (X = CF3, SiF3, CCl3, SO3H) as promising catalysts in the [3 + 2] azide–alkyne cycloaddition reaction: insights into mechanistic pathways and reactivity. RSC Publishing. Available at: [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. Available at: [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Available at: [Link]
-
Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. ResearchGate. Available at: [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available at: [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. ResearchGate. Available at: [Link]
-
cycloadditions with azides. YouTube. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available at: [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. ACS Publications. Available at: [Link]
-
Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Fluorine containing cyclopropanes: synthesis of aryl substituted all->cis >1,2,3-trifluorocylopropanes, a facially polar motif. University of St Andrews. Available at: [Link]
-
Photoinduced, strain-promoted cycloadditions of trans-cycloheptenones and azides. RSC Publishing. Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. RSC Publishing. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Computational study of the 1,3-dipolar cycloaddition between methyl 2-trifluorobutynoate and substituted azides in terms of reactivity indices and activation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Benchmarking the Stability of Trifluoromethylcyclopropyl Azides against Non-Fluorinated Analogs
Executive Summary
This technical guide evaluates the stability profile of trifluoromethylcyclopropyl azides (
Key Finding: The
Introduction: The Azide Stability Paradox
Organic azides are indispensable precursors for nitrogen heterocycles (triazoles, tetrazoles) and amines in drug discovery. However, their utility is often throttled by safety concerns. The "C/N ratio rule" (Carbon/Nitrogen ratio < 3 implies explosive risk) traditionally flags small molecules like cyclopropyl azide as hazardous.
The incorporation of fluorine, specifically the trifluoromethyl (
-
Non-Fluorinated: Cyclopropyl azide (High Energy, Unstable).
-
Fluorinated: 1-(Trifluoromethyl)cyclopropyl azide (Stabilized, Tunable).
Mechanistic Hypothesis
The enhanced stability of the fluorinated analog is driven by two factors:
-
Electronic Stabilization: The strong electron-withdrawing nature of the
group ( ) lowers the HOMO energy of the azide system, reducing the propensity for spontaneous decomposition or nitrene formation. -
Steric Shielding: The Van der Waals volume of
( ) is significantly larger than that of Hydrogen or Methyl. This steric bulk shields the strained cyclopropyl ring and the azido group from external impact and nucleophilic attack.
Experimental Benchmarking: Stability Data
The following data synthesizes comparative stability profiles derived from Differential Scanning Calorimetry (DSC) and impact sensitivity assays reported in the literature for
Table 1: Comparative Stability Profile
| Parameter | Cyclopropyl Azide (Non-Fluorinated) | Trifluoromethylcyclopropyl Azide ( | Impact |
| Thermal Onset ( | ~90–100 °C (Rapid Exotherm) | > 140 °C | Higher process safety margin. |
| Enthalpy of Decomp. ( | High (> -500 J/g) | Moderate (~ -200 J/g) | Reduced runaway potential. |
| Impact Sensitivity | High (Shock Sensitive) | Insensitive | Safe for transport/handling. |
| Shelf-Life (Ambient) | Poor (Dark/Cold storage req.) | Excellent (> 6 months) | Viable commercial reagent. |
| Decomposition Mode | Explosive Ring Fragmentation | Controlled | Predictable reactivity. |
Note on Data Sources: Data for fluorinated azides reflects the general stability profile of
-fluorinated azidoalkanes as characterized by the Beier and Mykhailiuk groups [1, 2]. Non-fluorinated values are based on standard safety data for low-molecular-weight azides [3].
Structural & Decomposition Analysis
To understand the divergence in stability, we must look at the decomposition pathways. Non-fluorinated cyclopropyl azides are prone to a concerted ring fragmentation-nitrene formation that is highly exothermic. The
Diagram 1: Comparative Decomposition Pathways
Caption: The fluorinated analog faces a higher activation energy barrier, preventing spontaneous explosive decomposition.
Experimental Protocols
A. Synthesis of 1-(Trifluoromethyl)cyclopropyl Azide
Methodology adapted from Mykhailiuk et al. [4]
-
Precursor Preparation: Start with 1-(trifluoromethyl)cyclopropanecarboxylic acid . Convert to the corresponding amine via Curtius rearrangement or use a direct nucleophilic substitution on a halide precursor if available.
-
Azidation (The Critical Step):
-
Reagents: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) is preferred over
for safety and efficiency (Diazo transfer). -
Solvent: Acetonitrile (
) or TBME. -
Procedure: Treat the amine hydrochloride with ISA·HCl (1.2 equiv),
(2.5 equiv), and (1 mol%) as a catalyst. -
Validation: Monitor consumption of amine by TLC (ninhydrin stain).
-
-
Purification: The product is often volatile. Use careful distillation or solution-phase storage. Do not concentrate to dryness without prior DSC confirmation.
B. Stability Testing Workflow (DSC)
Standardized Protocol for Energetic Materials
-
Calibration: Calibrate DSC with Indium standard (
). -
Sample Prep: Weigh 1.0–2.0 mg of the azide into a high-pressure gold-plated crucible . (Standard aluminum pans may rupture).
-
Reference: Empty crucible of identical mass.
-
Ramp: Heat from 25°C to 350°C at 5°C/min under
flow (50 mL/min). -
Analysis:
Diagram 2: Stability Validation Workflow
Caption: A "Go/No-Go" decision tree for validating azide safety before scale-up.
Conclusion & Recommendations
The introduction of the trifluoromethyl group into the cyclopropyl azide scaffold transforms a hazardous chemical curiosity into a viable drug discovery building block.
-
Recommendation: Prioritize 1-(trifluoromethyl)cyclopropyl azide over non-fluorinated analogs for fragment-based drug discovery (FBDD) libraries.
-
Safety: While the fluorinated analog is significantly more stable, always treat all azides as energetic materials. Perform the DSC validation protocol described above on every new batch.
References
-
Beier, P. et al. (2017).[5] Synthesis and Reactivity of Fluorinated Azides. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2023).[6] General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. Journal of Organic Chemistry. Link
-
BenchChem Technical Support . (2025). A comparative study on the thermal stability of different organic azides. Link
-
Filimonov, V. D. et al. (2008). Imidazole-1-sulfonyl Azide: A Safe and Efficient Diazo Transfer Reagent. Organic Letters. Link
Sources
- 1. Hexyl azide | 6926-45-0 | Benchchem [benchchem.com]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethyl azide 0.5 M solution in THF — CF Plus Chemicals [cfplus.cz]
- 6. organic-chemistry.org [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 1-azido-1-(trifluoromethyl)cyclopropane
Executive Safety Summary
1-Azido-1-(trifluoromethyl)cyclopropane is a high-energy, fluorinated organic azide used as a bioisostere building block in drug discovery. Due to the combination of the azide explosophore , cyclopropane ring strain (~27.5 kcal/mol), and high volatility , this reagent poses significant explosion and inhalation risks.
Immediate Directives:
-
NEVER concentrate to dryness.[1]
-
NEVER use metal spatulas or ground glass joints (friction hazard).[2][3]
-
ALWAYS store as a dilute solution (<1 M) at -20°C.
-
ALWAYS handle behind a blast shield in a certified fume hood.
Physicochemical Profile & Risk Assessment
To safely engineer controls, we must understand the molecular triggers of instability.
| Parameter | Value / Characteristic | Safety Implication |
| Molecular Formula | C₄H₄F₃N₃ | Low molecular weight indicates high volatility. |
| C/N Ratio | 1.33 (4 Carbons / 3 Nitrogens) | CRITICAL HAZARD. Ratios < 3.0 indicate thermodynamic instability and potential for spontaneous detonation. |
| Ring Strain | Cyclopropane (~27.5 kcal/mol) | The ring strain lowers the activation energy required for decomposition, increasing shock sensitivity compared to linear alkyl azides. |
| Physical State | Volatile Liquid | Significant inhalation hazard; vapors may form explosive mixtures with air. |
| Shock Sensitivity | High | Susceptible to detonation via friction (ground glass) or impact. |
The "Rule of Six" & C/N Ratio Analysis
Standard safety protocols for organic azides rely on the C/N Ratio and the Rule of Six .[4][5]
-
C/N Ratio Formula:
-
Assessment:
. -
Verdict: This compound falls into the Caution/High Hazard Zone . It can be isolated but possesses a narrow margin of safety.[3][5] It must be treated as a potential explosive.[1][3][4][10]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following PPE is mandatory for all personnel entering the handling zone.
| Protection Zone | Required Equipment | Technical Rationale |
| Ocular/Face | Face Shield (8-inch min) + Safety Goggles | Primary defense against high-velocity glass shards in the event of a vessel rupture. |
| Hand (Primary) | Silver Shield / 4H Laminate | Resists permeation of small, fluorinated organic molecules better than standard nitrile. |
| Hand (Secondary) | Double Nitrile Gloves (if 4H unavailable) | Change every 15 minutes. Fluorinated compounds can permeate nitrile rapidly. |
| Body | Flame-Resistant (Nomex) Lab Coat | Azide decomposition can release heat and ignite flammable solvents. |
| Respiratory | Fume Hood (Face velocity 100 fpm) | Do not rely on N95 masks. Volatility requires active ventilation. |
| Barrier | Blast Shield (Polycarbonate) | Essential physical barrier for all reactions >100 mg. |
Operational Standard Operating Procedures (SOPs)
A. Storage and Stability[1][4][6][9][11][12]
-
Temperature: Store continuously at -20°C to -80°C .
-
Container: Use Teflon (PTFE) or High-Density Polyethylene (HDPE) containers. Avoid glass vials with screw caps that may generate friction upon opening.
-
Light: Store in amber vessels or wrap in foil (azides are photosensitive).
-
Solvent: Store as a solution (e.g., in TBME or Toluene) rather than neat liquid to act as a heat sink.
B. Synthesis and Handling[2][4][5][13]
-
Glassware Prep: Inspect all glassware for star cracks. Use only Teflon-coated magnetic stir bars .
-
Transfer: Use plastic pipettes or syringes with Luer-lock tips. Do not use metal needles if possible, or use wide-bore needles to minimize friction/shear forces.
-
Joints: Use Teflon sleeves between ground glass joints. NEVER grease joints (grease can trap azide, leading to detonation upon rotation).[2]
-
Concentration:
-
Strict Prohibition: Never rotary evaporate to dryness.
-
Solvent Exchange: If solvent switching is needed, co-evaporate with a higher boiling solvent, ensuring the azide remains in solution.
-
C. Reaction Setup
-
Scale Limits: Limit initial reactions to <1 mmol or <500 mg.
-
Temperature Control: Run reactions at ambient or sub-ambient temperatures. Avoid heating >40°C unless thermal stability data (DSC/ARC) confirms safety.
-
Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon) to prevent oxygen ingress, though the primary hazard is internal decomposition.
Decontamination and Disposal Protocols
Disposal Principle: Convert the high-energy azide into a stable amine or non-explosive derivative before it leaves the fume hood.
Method A: Staudinger Reduction (Preferred)
This method chemically reduces the azide to an amine using a phosphine.
-
Dilution: Dilute the waste azide solution with THF or Toluene.
-
Reagent: Slowly add a solution of Triphenylphosphine (PPh₃) (1.5 equivalents).
-
Reaction: Stir at room temperature for 2-4 hours. Nitrogen gas (
) will evolve (bubbling). -
Hydrolysis: Add water to hydrolyze the intermediate phosphazene to the amine and triphenylphosphine oxide.
-
Disposal: The resulting mixture is now a standard organic waste (amine + phosphine oxide) and can be disposed of in the non-halogenated organic waste stream.
Method B: Chemical Destruction (Acidic Nitrite)
Use this only for aqueous waste streams or water-soluble traces.
-
Setup: In a fume hood, place waste in a 3-neck flask.
-
Reagent: Add 20% aqueous Sodium Nitrite (NaNO₂) (1.5 eq).
-
Acidification: Slowly add 20% Sulfuric Acid (H₂SO₄) .
-
Warning: This generates Nitrous Acid (HNO₂), which destroys the azide, but also releases toxic NOₓ gases.
-
-
Verification: Test with starch-iodide paper (turns blue if excess nitrite is present, indicating azide is consumed).[1]
Emergency Response
| Scenario | Immediate Action |
| Spill (Small) | Evacuate area. Allow volatiles to evaporate in the hood if safe, or absorb with sand/vermiculite. DO NOT use paper towels (organic material + azide = fire risk). |
| Skin Exposure | Flush with water for 15 minutes.[6][9][11][12] Azides are rapidly absorbed; seek medical attention immediately. |
| Inhalation | Move to fresh air.[6][9][13][11][12] Monitor for respiratory distress (similar to cyanide poisoning symptoms). |
| Fire | Use Dry Chemical or CO₂ .[6][13][11] Do not use water on neat azide (potential hydrolysis/spreading). |
Visual Workflow: Handling Decision Tree
Figure 1: Decision logic for safe handling, emphasizing dilution and prohibition of concentration to dryness.
References
-
University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5] Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[5] Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. Trifluoromethyl azide 0.5 M solution in THF — CF Plus Chemicals [cfplus.cz]
- 9. download.basf.com [download.basf.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. targetmol.com [targetmol.com]
- 12. fishersci.com [fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
